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  • Product: Methyl(phenyl)stannane
  • CAS: 57025-30-6

Core Science & Biosynthesis

Foundational

Methyl(phenyl)stannane chemical structure and properties

Methyl(phenyl)stannane ( ): Technical Guide to Structure, Synthesis, and Properties Executive Summary Methyl(phenyl)stannane ( ) is a secondary organotin hydride characterized by the presence of two reactive hydride liga...

Author: BenchChem Technical Support Team. Date: March 2026

Methyl(phenyl)stannane ( ): Technical Guide to Structure, Synthesis, and Properties

Executive Summary

Methyl(phenyl)stannane (


) is a secondary organotin hydride characterized by the presence of two reactive hydride ligands, a methyl group, and a phenyl group attached to a central tin (Sn) atom. Unlike the more common tertiary stannanes (e.g., Tributyltin hydride, 

) used ubiquitously in radical dehalogenations,

represents a distinct class of prochiral reagents.

Its utility lies in its dual-hydride functionality, allowing for sequential hydrostannylation reactions, and its role as a monomer in the catalytic synthesis of polystannanes (molecular wires). However, its application requires rigorous exclusion of oxygen and light due to the lability of the Sn-H bonds. This guide details the structural parameters, synthesis protocols, and safety mechanisms required for handling this reactive intermediate.

Part 1: Chemical Structure & Physical Properties[1]

Structural Identity

Methyl(phenyl)stannane adopts a distorted tetrahedral geometry around the tin center. As a secondary stannane, it possesses two hydride ligands, making it electronically distinct from the electron-rich tertiary stannanes.

PropertyValue / Description
IUPAC Name Methyl(phenyl)stannane
Formula

or

Molecular Weight 212.87 g/mol
Appearance Colorless oil (sensitive to oxidation)
Chirality Prochiral (becomes chiral upon single substitution)
Oxidation State Sn(IV)
Spectroscopic Fingerprint

The identification of


 relies heavily on 

NMR spectroscopy
.[1] The presence of two hydride ligands results in a characteristic splitting pattern and chemical shift that distinguishes it from mono-hydrides.
  • 
     NMR (Chemical Shift): 
    
    
    
    -110 ppm (approximate, solvent dependent).
    • Note: Secondary stannanes generally appear upfield (negative ppm) relative to tetramethyltin (

      
       0 ppm).
      
  • Coupling Constants (

    
    ):  Large one-bond coupling between Sn and H is the diagnostic feature.[2]
    
    • Value: ~1600 – 1800 Hz .

    • Pattern: In proton-coupled

      
       NMR, the signal appears as a triplet  due to coupling with the two equivalent hydride protons (
      
      
      
      ).
  • IR Spectroscopy:

    • 
       Stretch:  Strong absorption band at 1800–1860 cm⁻¹ .
      

Part 2: Synthesis Protocol

Objective: Synthesis of


 via reduction of Methylphenyltin dichloride (

). Precaution: All steps must be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques or a glovebox.
Reagents and Equipment
  • Precursor: Methylphenyltin dichloride (

    
    ).
    
  • Reducing Agent: Lithium Aluminum Hydride (

    
    ) or Sodium Borohydride (
    
    
    
    ).
  • Solvent: Anhydrous Diethyl Ether (

    
    ) or THF (degassed).
    
  • Quench: Degassed water/Rochelle's salt solution.

Step-by-Step Methodology
  • Preparation: Flame-dry a two-neck round-bottom flask and cool under a stream of Argon. Charge with anhydrous ether.

  • Slurry Formation: Add

    
     (0.6 equiv relative to chloride, slight excess for di-reduction) to the flask at 0°C.
    
  • Addition: Dissolve

    
     in ether and add dropwise to the 
    
    
    
    slurry over 30 minutes. The reaction is exothermic.
  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC or aliquots (disappearance of starting chloride).

  • Quenching (Critical): Cool back to 0°C. Slowly add degassed water or saturated sodium potassium tartrate (Rochelle's salt) to hydrolyze excess hydride. Evolution of

    
     gas will be vigorous.
    
  • Extraction: Decant the organic layer. Wash the aqueous phase with degassed ether. Combine organics and dry over anhydrous

    
     (under Argon).
    
  • Isolation: Remove solvent under reduced pressure. The product is a liquid that should be distilled under high vacuum if high purity is required. Store at -20°C in the dark.

Synthesis Workflow Diagram

SynthesisWorkflow Precursor MePhSnCl2 (Precursor) Reduction Reduction (LiAlH4 / Et2O, 0°C) Precursor->Reduction Dropwise Addn Quench Quench (Rochelle's Salt / H2O) Reduction->Quench H- Transfer Workup Extraction & Drying (Inert Atmosphere) Quench->Workup Phase Sep Product MePhSnH2 (Secondary Stannane) Workup->Product Vac Distillation

Caption: Synthesis of Methyl(phenyl)stannane via hydride reduction of the dichloride precursor.

Part 3: Reactivity Profile

Radical Hydrostannylation

Like its tertiary cousins,


 is an excellent hydrogen atom donor. However, its secondary nature allows it to participate in double hydrostannylation  across alkynes or to act as a chain transfer agent in radical polymerization.

Mechanism:

  • Initiation: A radical initiator (e.g., AIBN) abstracts a hydrogen from

    
    , generating the stannyl radical 
    
    
    
    .
  • Propagation: The stannyl radical adds to an alkene/alkyne, forming a carbon-centered radical.

  • H-Abstraction: The carbon radical abstracts a Hydrogen from another molecule of

    
    , regenerating the stannyl radical and the product.
    
Dehydropolymerization (Polystannane Synthesis)

A unique property of secondary stannanes is their ability to polymerize into polystannanes (molecules with a continuous


 backbone) via catalytic dehydropolymerization.
  • Reaction:

    
    
    
  • Catalysts: Group 4 metallocenes (e.g.,

    
    ).
    
  • Significance: This route yields polystannanes with a chiral (or prochiral) side-chain environment, interesting for conductive molecular wires.

Radical Chain Mechanism Diagram

RadicalMechanism Initiator Initiator (In•) Stannane MePhSnH2 Initiator->Stannane H-Abstraction SnRadical MePh(H)Sn• (Stannyl Radical) Stannane->SnRadical -H• Product Product (Hydrostannylated) Stannane->Product Regenerates Sn• Substrate Alkene (R-CH=CH2) SnRadical->Substrate Radical Addition CRadical R-CH•-CH2-Sn(H)MePh (Carbon Radical) Substrate->CRadical CRadical->Stannane H-Abstraction (Chain Transfer) CRadical->Product

Caption: Free-radical chain mechanism for the hydrostannylation of alkenes using MePhSnH2.

Part 4: Safety & Toxicology

WARNING: Organotin compounds are notoriously toxic. While specific data for


 is less abundant than for 

, it must be treated with the highest level of containment.
Toxicological Hazards
  • Neurotoxicity: Methyl- and Phenyl-tin species can cross the blood-brain barrier. Trimethyltin is a potent neurotoxin (causing neuronal necrosis). Methyl(phenyl) species should be assumed to possess similar risks upon metabolism.

  • Absorption: Readily absorbed through skin and mucous membranes.

  • Symptoms: Headache, vertigo, visual disturbances, and in severe cases, cerebral edema.

Handling Protocols (Self-Validating System)
  • Double-Gloving: Use nitrile gloves over laminate barrier gloves. Organotins can permeate standard latex/nitrile rapidly.

  • Quenching Waste: Never dispose of active stannane hydrides directly. Quench all reaction mixtures and cleaning solvents with dilute bleach or aqueous

    
     to oxidize the tin to inorganic Sn(IV) oxide (less toxic) before disposal.
    
  • Vapor Control: All transfers must occur in a fume hood or glovebox. High vapor pressure of lower molecular weight stannanes poses an inhalation risk.

References

  • NIST Chemistry WebBook. Stannane, trimethylphenyl- (Analogue Data). National Institute of Standards and Technology. Link

    • Context: Provides physical data for the methylated analogue, establishing baseline lipophilicity and vol
  • Royal Society of Chemistry (RSC). Polystannanes: processible molecular metals with defined chemical structures.[1] Chem. Soc. Rev., 2016, 45, 5187.[1] Link

    • Context: Cites the specific NMR shift of -110 ppm for and details its use in dehydropolymeriz
  • Sigma-Aldrich. Safety Data Sheet: Organotin Compounds.Link

    • Context: General handling and toxicology protocols for phenyl/methyl tin reagents.
  • Khan, A. U. The Preparation and Characterization of Structurally Stable 5-Coordinate Polystannanes. Ryerson University Dissertation.[2] Link

    • Context: Provides comparative NMR data for secondary stannanes and synthesis methodologies via reduction.

Sources

Exploratory

The Reactivity Profile of Methylphenylstannane (MePhSnH₂): A Technical Guide to Secondary Stannane Chemistry

Abstract Methylphenylstannane (MePhSnH₂) represents a highly specialized class of asymmetric secondary stannanes. Featuring dual hydridic centers and a mixed electronic profile—driven by the electron-donating methyl grou...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methylphenylstannane (MePhSnH₂) represents a highly specialized class of asymmetric secondary stannanes. Featuring dual hydridic centers and a mixed electronic profile—driven by the electron-donating methyl group and the electron-withdrawing phenyl group—it serves as a versatile reagent in organometallic synthesis, catalytic dehydropolymerization, and radical-mediated reductions. This guide provides an in-depth analysis of MePhSnH₂ reactivity, detailing mechanistic pathways, optimized self-validating experimental protocols, and spectroscopic validation techniques.

Introduction to MePhSnH₂ and Secondary Stannanes

Secondary stannanes (R₂SnH₂) are distinguished from their tertiary counterparts (e.g., Bu₃SnH) by the presence of two reactive tin-hydride (Sn-H) bonds. This di-hydridic nature allows them to undergo multiple sequential reactions, including dehydrocoupling to form distannanes, cyclic oligomers, or linear polystannanes.

The asymmetry of MePhSnH₂ introduces specific steric and electronic nuances into its reactivity profile. The phenyl group stabilizes intermediate stannyl radicals via π-delocalization, while the compact methyl group minimizes steric hindrance around the metal center, facilitating rapid reaction kinetics and unique coordination geometries[1].

Principal Reactivity Pathways

Catalytic Dehydropolymerization

The most prominent application of MePhSnH₂ is its conversion into poly(methylphenylstannane), an inorganic polymer featuring a backbone composed entirely of covalently bonded tin atoms[2]. These materials possess delocalized σ-electrons, imparting unique optical absorption bands and semiconducting properties.

The polymerization is driven by transition-metal catalysts. Zirconocene derivatives (e.g., Cp₂ZrMe₂) often yield a mixture of linear polymers and cyclic oligomers (SnMePh)₅,₆ due to competing thermodynamic back-biting reactions[2]. In contrast, Wilkinson's catalyst [RhCl(PPh₃)₃] suppresses cyclization, yielding high-molecular-weight linear polymers with near 100% monomer conversion[2].

Radical Reductions and Hydrogen Atom Transfer (HAT)

MePhSnH₂ is a potent hydrogen atom donor. Under thermal or photochemical initiation, the Sn-H bond undergoes homolytic cleavage. The resulting stannyl radical (MePhSnH•) rapidly abstracts halogens from alkyl halides, propagating a robust chain reaction[3]. The presence of two hydrides allows MePhSnH₂ to act as a double reducing agent or participate in sequential radical cyclizations with high atom economy[4].

Dehydrocoupling and Oligomerization

In the absence of optimized catalysts, or under carbenoid-mediated conditions, secondary stannanes undergo dehydrocoupling to form hydride-terminated distannanes or cyclic oligostannanes[5][6]. This pathway highlights the delicate balance between linear chain growth and thermodynamic cyclization.

Visualizing Reactivity Pathways

Dehydro Monomer MePhSnH2 (Secondary Stannane) RhCat RhCl(PPh3)3 (Wilkinson's Catalyst) Monomer->RhCat Dehydropolymerization ZrCat Cp2ZrMe2 (Zirconocene) Monomer->ZrCat Dehydropolymerization Polymer Poly(methylphenylstannane) Linear Polymer RhCat->Polymer High Yield Low Cyclics ZrCat->Polymer Lower Mn Cyclic Cyclic Oligomers (SnMePh)5,6 ZrCat->Cyclic Major Byproduct

Fig 1: Catalyst-dependent dehydropolymerization pathways of MePhSnH₂.

Radical Init Initiation: AIBN -> 2 R• SnRad Stannyl Radical Formation: MePhSnH2 + R• -> MePhSnH• + R-H Init->SnRad Halogen Halogen Abstraction: R'-X + MePhSnH• -> R'• + MePhSnHX SnRad->Halogen Product Hydrogen Atom Transfer (HAT): R'• + MePhSnH2 -> R'-H + MePhSnH• Halogen->Product Product->Halogen Propagation Cycle

Fig 2: Radical chain mechanism for MePhSnH₂-mediated dehalogenation.

Quantitative Data & Spectroscopic Signatures

To ensure self-validation during synthesis, researchers must rely on ¹¹⁹Sn NMR spectroscopy, which is highly sensitive to the tin atom's coordination environment and polymerization state[1].

Table 1: Catalyst Comparison for MePhSnH₂ Dehydropolymerization

Catalyst SystemMonomer ConversionMajor ProductByproductsApprox. Mₙ (Da)
Cp₂ZrMe₂ ModeratePoly(methylphenylstannane)Cyclic oligomers (high)4,000 - 20,000
RhCl(PPh₃)₃ ~100%Poly(methylphenylstannane)Trace cyclics> 20,000

Table 2: Diagnostic ¹¹⁹Sn NMR Chemical Shifts

Chemical Species¹¹⁹Sn Chemical Shift (ppm)Peak Characteristics
MePhSnH₂ (Monomer) ~ -110 ppmSharp singlet (with ¹J_Sn-H coupling)
Poly(methylphenylstannane) -150 to -200 ppmBroad multiplet (tacticity/chain effects)
Cyclic Oligomers (SnMePh)₅,₆ ~ -200 ppmSharp singlets

(Note: ¹¹⁹Sn NMR shifts are referenced to tetramethyltin. The monomer shift of MePhSnH₂ is characteristically upfield compared to tertiary stannanes due to the dual hydrides[1][7]).

Experimental Methodologies (Self-Validating Protocols)

Protocol 1: Synthesis of Poly(methylphenylstannane) via Rh-Catalyzed Dehydropolymerization

Objective: Synthesize high-molecular-weight linear polystannane while suppressing cyclic oligomerization. Causality Check: Wilkinson's catalyst is utilized because it efficiently undergoes oxidative addition with the Sn-H bond without promoting the thermodynamic back-biting that plagues Group 4 metallocenes[2].

Step-by-Step Procedure:

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon. Tin hydrides and polystannanes are highly sensitive to oxygen and ambient light degradation[1].

  • Reagent Loading: In an inert glovebox, dissolve MePhSnH₂ (1.0 mmol) in dry, degassed toluene (2.0 mL).

  • Catalyst Addition: Add RhCl(PPh₃)₃ (1.0 mol%, 0.01 mmol) to the solution. The solution will rapidly change color, and effervescence (H₂ gas evolution) will be observed.

  • Polymerization: Stir the reaction mixture at room temperature in the dark for 24 hours. The continuous release of H₂ drives the equilibrium toward polymer formation.

  • Quenching & Precipitation: Expose the flask to air to deactivate the catalyst. Precipitate the polymer by adding the toluene solution dropwise into vigorously stirred cold methanol (50 mL).

  • Validation: Isolate the yellow precipitate via centrifugation. Analyze via ¹¹⁹Sn NMR to confirm the absence of the -110 ppm monomer peak and the presence of a broad polymeric signal between -150 and -200 ppm[7].

Protocol 2: Radical Dehalogenation using MePhSnH₂

Objective: Chemoselective reduction of an alkyl bromide to an alkane. Causality Check: MePhSnH₂ provides two hydrides per molecule, increasing atom economy compared to Bu₃SnH. The reaction is run at 80 °C to match the thermal decomposition half-life of AIBN, ensuring a steady state of initiator radicals[4].

Step-by-Step Procedure:

  • Setup: Equip a two-neck round-bottom flask with a reflux condenser. Purge the system with Argon.

  • Reaction Mixture: Add the target alkyl bromide (1.0 mmol) and AIBN (0.05 mmol, 5 mol%) to 5 mL of dry benzene.

  • Stannane Addition: Slowly inject MePhSnH₂ (0.55 mmol; slight excess of hydride equivalents) via syringe.

  • Thermal Initiation: Heat the mixture to 80 °C. The AIBN decomposes, generating radicals that abstract a hydrogen atom from MePhSnH₂, initiating the chain process.

  • Completion & Workup: After 4 hours, cool the reaction. The tin byproducts (MePhSnBr₂) can be removed by partitioning with aqueous KF, which forms insoluble polymeric tin fluorides.

  • Validation: Use GC-MS or ¹H NMR to confirm the disappearance of the halogenated carbon proton signals and the appearance of the alkane product.

Conclusion

The reactivity profile of MePhSnH₂ is defined by its dual Sn-H bonds and the asymmetric electronic influence of its methyl and phenyl substituents. Whether acting as a monomer for novel inorganic polymers or as a highly efficient hydrogen atom donor in radical cascades, mastering its reactivity requires strict control over catalytic and environmental conditions. By employing specific transition metal catalysts like RhCl(PPh₃)₃, researchers can precisely steer the thermodynamic and kinetic pathways of this versatile secondary stannane.

References

1.[5] Carbenoid-Mediated Formation and Activation of Element-Element and Element–Hydrogen Bonds. European Journal of Inorganic Chemistry. 5 2. Polystannanes: processible molecular metals with defined chemical structures. Chem Soc Rev, RSC Publishing. 3.[1] THE PREPARATION AND CHARACTERIZATION OF STRUCTURALLY STABLE 5-COORDINATE POLYSTANNANES. AWS. 1 4.[3] A Radical Mechanism for Frustrated Lewis Pair Reactivity. ResearchGate. 3 5. THE PREPARATION AND CHARACTERIZATION OF STRUCTURALLY STABLE 5-COORDINATE POLYSTANNANES. AWS. 6.[4] Lewis Acids In Organic Synthesis. VDOC.PUB. 4 7.[6] Carbenoid-Mediated Formation and Activation of Element-Element and Element–Hydrogen Bonds. ResearchGate. 6 8.[2] Polystannanes: processible molecular metals with defined chemical structures. Chem Soc Rev, RSC Publishing. 2

Sources

Foundational

An In-depth Technical Guide to the Organotin Hydride Sn-H Bond Dissociation Energy

Introduction: The Significance of the Sn-H Bond in Radical Chemistry Organotin hydrides are a class of organometallic compounds that have played a pivotal role in the advancement of synthetic organic chemistry, particula...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Sn-H Bond in Radical Chemistry

Organotin hydrides are a class of organometallic compounds that have played a pivotal role in the advancement of synthetic organic chemistry, particularly in the realm of free-radical reactions.[1] Their utility is intrinsically linked to the characteristic weakness of the tin-hydrogen bond, a property quantified by the bond dissociation energy (BDE). This guide provides a comprehensive technical overview of the Sn-H bond dissociation energy, from its experimental and theoretical determination to its profound implications in chemical reactivity and synthesis design, tailored for researchers, scientists, and professionals in drug development.

What are Organotin Hydrides?

Organotin hydrides are compounds containing a covalent bond between a tin atom and a hydrogen atom, with the general formula RnSnH4-n.[2] The stability of these compounds is correlated with the number of organic substituents (R) attached to the tin atom.[2] Among the most commonly employed in organic synthesis are tributyltin hydride (Bu3SnH) and triphenyltin hydride (Ph3SnH), valued for their ability to act as efficient sources of hydrogen radicals (H•).[2][3] However, the high toxicity and the difficulty in removing tin-containing byproducts from reaction mixtures are significant drawbacks to their use.[1][4]

The Concept of Bond Dissociation Energy (BDE)

The bond dissociation energy is a fundamental thermochemical parameter that measures the strength of a chemical bond. It is defined as the standard enthalpy change (ΔH°) that occurs upon the homolytic cleavage of a bond in the gas phase, yielding two radical fragments.[5] A lower BDE signifies a weaker bond, requiring less energy to break homolytically. This property is central to understanding and predicting the course of radical reactions.

Why the Sn-H BDE is a Critical Parameter

The relatively low bond dissociation energy of the Sn-H bond in common organotin hydrides, such as tributyltin hydride with a BDE of approximately 74 kcal/mol, is the cornerstone of their utility as radical-reducing agents.[4] This weak, non-ionic bond readily undergoes homolytic cleavage upon initiation by radical initiators like azobisisobutyronitrile (AIBN) or by light, generating a stannyl radical (R3Sn•) and a hydrogen atom.[4] The ease of this process makes organotin hydrides excellent hydrogen atom donors in a wide array of chemical transformations.

Experimental Determination of Sn-H Bond Dissociation Energies

The precise measurement of bond dissociation energies is a challenging experimental endeavor. Several advanced techniques have been developed to determine these values for transient species and reactive molecules like organotin hydrides.

Overview of Key Techniques

A variety of experimental methods, including spectrometric determination of energy levels, radical generation through pyrolysis or photolysis, and measurements of chemical kinetics and equilibria, have been employed to measure BDE values.[5] For organotin hydrides, time-resolved photoacoustic calorimetry has emerged as a particularly powerful tool.

Time-Resolved Photoacoustic Calorimetry (TR-PAC)

Time-resolved photoacoustic calorimetry is a sensitive technique that measures the dynamics of enthalpy changes in reactions initiated by light, on timescales ranging from nanoseconds to microseconds.[6]

2.2.1 Principle of Operation

The technique is based on the photoacoustic effect, where the absorption of light by a sample leads to the emission of sound.[7] In a typical TR-PAC experiment, a pulsed laser excites the sample, initiating a photochemical reaction. The energy from the laser pulse that is not consumed in the chemical reaction is released as heat, causing a localized, rapid expansion of the solvent. This expansion generates a pressure wave (sound) that is detected by a transducer, typically a piezoelectric microphone.[7][8] The amplitude of this acoustic signal is proportional to the amount of heat released in the process. By comparing the signal from the reaction of interest to that of a known reference compound that converts all absorbed light into heat, the enthalpy of the reaction can be determined.[8]

2.2.2 Detailed Experimental Protocol for Determining Sn-H BDE

  • Sample Preparation: A solution of the organotin hydride and a suitable photochemical precursor for a radical that can abstract a hydrogen atom (e.g., di-tert-butyl peroxide) is prepared in an appropriate solvent (e.g., benzene). The concentrations are carefully chosen to ensure sufficient light absorption by the precursor and efficient hydrogen abstraction.

  • Photoacoustic Measurement: The sample cell, equipped with a sensitive piezoelectric transducer, is irradiated with a nanosecond laser pulse of a wavelength specifically absorbed by the photochemical precursor. The resulting photoacoustic waveform is captured by a digital oscilloscope.

  • Calibrant Measurement: The experiment is repeated under identical conditions with a solution of a photoacoustic calibrant (e.g., o-hydroxybenzophenone), which absorbs the laser energy and releases it entirely as heat.

  • Data Analysis: The amplitudes of the photoacoustic signals from the sample and the calibrant are compared to determine the heat released in the hydrogen abstraction reaction.

  • BDE Calculation: The Sn-H bond dissociation energy is then calculated using the known BDE of the reference compound's C-H bond and the measured enthalpy of the hydrogen abstraction reaction.

Theoretical and Computational Approaches to Sn-H BDE

In parallel with experimental methods, computational chemistry provides a powerful and increasingly accurate means of determining bond dissociation energies.

The Power of Computational Chemistry

Quantum mechanical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the thermochemical properties of molecules.[9] These methods allow for the calculation of the energies of the parent molecule and its radical fragments, from which the BDE can be derived.

Density Functional Theory (DFT) in BDE Calculations

DFT methods are widely used for BDE calculations due to their favorable balance of computational cost and accuracy. The choice of the functional and basis set is crucial for obtaining reliable results.

3.2.1 Common Functionals and Basis Sets

For calculations involving organotin compounds, effective core potentials (ECPs) are often employed for the tin atom to account for relativistic effects and to reduce the computational expense.[10] Functionals such as BP86 and B3LYP, paired with basis sets like def2TZVP or LANL2DZdp, have been shown to provide good estimates of Sn-H BDEs.[9][10]

3.2.2 Step-by-Step Computational Workflow

A typical workflow for calculating the Sn-H BDE using DFT is as follows:

  • Geometry Optimization: The three-dimensional structures of the parent organotin hydride (R3SnH) and the corresponding stannyl radical (R3Sn•) and hydrogen radical (H•) are optimized to find their lowest energy conformations.

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that they correspond to true energy minima and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy.

  • Energy Calculation: The total electronic energies of the optimized species are calculated.

  • BDE Calculation: The Sn-H bond dissociation enthalpy at 298 K is calculated using the following equation: BDE(Sn-H) = [H(R3Sn•) + H(H•)] - H(R3SnH) where H represents the sum of the total electronic energy and the thermal correction to the enthalpy for each species.

Sn-H Bond Dissociation Energies of Common Organotin Hydrides: A Data Compendium

The Sn-H bond dissociation energy is not a fixed value but is influenced by the nature of the organic substituents attached to the tin atom.

Summary of Experimental and Calculated BDE Values
Organotin HydrideSubstituents (R)BDE (kcal/mol)MethodReference
Trimethyltin hydrideMethyl76.1Calculation[11]
Tributyltin hydriden-Butyl74Experiment[4]
Tributyltin hydriden-Butyl78.1Calculation[10]
Triphenyltin hydridePhenyl70.4Calculation[10]
Triphenyltin hydridePhenyl76.0 ± 3.0Experiment[11]
Factors Influencing the Sn-H BDE

4.2.1 Electronic Effects of Substituents

The electronic nature of the substituents on the tin atom can significantly impact the Sn-H BDE. Electron-withdrawing groups tend to stabilize the stannyl radical, thereby lowering the Sn-H BDE. Conversely, electron-donating groups can increase the BDE. This is evident in the lower calculated BDE for triphenyltin hydride compared to tributyltin hydride, as the phenyl groups can delocalize the radical electron density.[10]

4.2.2 Steric Effects of Substituents

Steric bulk of the substituents around the tin center can also influence the Sn-H bond strength. Increased steric hindrance can weaken the Sn-H bond by destabilizing the parent hydride more than the resulting stannyl radical.

The Role of Sn-H BDE in Synthetic Organic Chemistry

The predictive power of the Sn-H BDE is most evident in its direct correlation with the reactivity of organotin hydrides in a vast number of synthetic transformations.

A Linchpin in Radical Chain Reactions

The relatively low Sn-H BDE is the thermodynamic driving force behind the use of organotin hydrides in radical chain reactions.[12] In these processes, the organotin hydride serves as a hydrogen atom donor to an organic radical, propagating the chain reaction. The efficiency of this hydrogen transfer step is directly related to the Sn-H bond strength.

Case Study: The Barton-McCombie Deoxygenation

A classic example illustrating the importance of the Sn-H BDE is the Barton-McCombie deoxygenation, a powerful method for removing a hydroxyl group from an alcohol.[13][14][15]

5.2.1 Mechanistic Breakdown

The reaction proceeds through a radical chain mechanism:[15]

  • Initiation: A radical initiator (e.g., AIBN) generates a radical that abstracts a hydrogen atom from the organotin hydride to form a stannyl radical (R3Sn•).

  • Propagation:

    • The stannyl radical attacks the sulfur atom of a thiocarbonyl derivative of the alcohol (e.g., a xanthate), leading to the formation of an alkyl radical (R'•).

    • The alkyl radical then abstracts a hydrogen atom from another molecule of the organotin hydride, yielding the deoxygenated product and regenerating the stannyl radical.

  • Termination: The radical chain is terminated by the combination of two radical species.

5.2.2 The Energetic Driving Force

The overall reaction is driven by favorable thermodynamics, a key component of which is the cleavage of the weak Sn-H bond and the formation of a stronger C-H bond in the product. The formation of a very stable Sn-S bond also contributes significantly to the reaction's driving force.[15]

Barton_McCombie_Deoxygenation cluster_initiation Initiation AIBN AIBN 2 R• 2 R• AIBN->2 R• Δ R• R• Bu3Sn• Bu3Sn• R•->Bu3Sn• + Bu3SnH - RH R'• R'• Bu3Sn•->R'• + R'OC(=S)SR'' - Bu3SnSC(=S)OR'' R'H R'H R'•->R'H + Bu3SnH R'H->Bu3Sn• regenerates R'OH R'OH R'OC(=S)SR'' R'OC(=S)SR'' R'OH->R'OC(=S)SR'' 1. CS2, NaH 2. R''X R'OC(=S)SR''->R'H + Bu3SnH, AIBN

Sources

Exploratory

Methyl(phenyl)stannane and Its Derivatives: A Technical Guide to Nomenclature, Synthesis, and Advanced Applications

Introduction & Core Directives Methyl(phenyl)stannanes represent a highly versatile class of organometallic compounds characterized by the presence of both methyl and phenyl ligands coordinated to a central tin (Sn) atom...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Core Directives

Methyl(phenyl)stannanes represent a highly versatile class of organometallic compounds characterized by the presence of both methyl and phenyl ligands coordinated to a central tin (Sn) atom. Unlike symmetrical tetraalkyl or tetraaryltin compounds, the asymmetric nature of the


 moiety provides unique electronic and steric properties. These properties are heavily exploited in transmetalation reactions, the synthesis of conductive polystannanes, and the development of novel metallodrugs for oncology. Because the parent hydride (methylphenylstannane) is highly reactive, researchers typically isolate and utilize its halogenated, alkylated, or polymeric derivatives.

Chemical Identity, CAS Numbers, and Synonyms

The exact Chemical Abstracts Service (CAS) Registry Number for a methyl(phenyl)stannane depends heavily on its specific substitution pattern. Below is a consolidated dataset of the most structurally and commercially significant derivatives utilized in modern drug development and materials science.

Table 1: Key Methyl(phenyl)stannane Derivatives, Synonyms, and CAS Numbers

Compound NameSynonymsCAS Registry NumberPrimary Application
Chlorotris(2-methylphenyl)stannane Tris(o-tolyl)tin chloride94695-48-4[1]Organic synthesis intermediate
Benzyl(ethyl)methyl(phenyl)stannane Ethylmethylphenyl(phenylmethyl)stannane68024-63-5[2]Stereochemical / Chiral studies
Methanediylbis[dibromo(phenyl)stannane] Bis(dibromophenylstannyl)methane90760-41-1[3]Bimetallic cross-linking
Methylphenyltin dichloride Dichloro(methyl)(phenyl)stannaneN/A (Class representative)Anti-tumor metallodrug model[4]
Poly(methylphenylstannane)

N/A (Polymer)Molecular metals / Conductive films[5]

Mechanistic Insights into Reactivity and Stability

Transmetalation and Hypercoordination

In organometallic synthesis, mixed methylphenyltin compounds are critical probes for understanding transmetalation kinetics. During lithium/tin (Li/Sn) exchange reactions, pentacoordinate organotin species of the type


 form as transient intermediates[6]. The causality behind using a mixed methyl/phenyl system lies in electronic tuning: the electronegative phenyl group acts as an electron sink, stabilizing the hypercoordinated tin center before the transfer of the alkyl/aryl group to the nucleophile[6]. This facilitates a highly specific four-center transition state, drastically lowering the activation energy compared to symmetrical trialkyltins.
Structural Elucidation via Mössbauer Spectroscopy

The structural geometry of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 moieties is highly dependent on the coordination environment. Mössbauer spectroscopy—specifically the analysis of quadrupole splittings and center shifts—reveals that while simple 

(where X = halogen) compounds adopt highly associated polymeric structures in the solid state, the introduction of neutral donor ligands forces the tin atom into a discrete, six-coordinate octahedral geometry. This structural plasticity explains their diverse reactivity profiles and their ability to intercalate with biological targets.

Applications in Drug Development and Materials Science

Anti-Tumor Metallodrugs and Nanostructured Delivery

Organotin compounds are emerging as potent alternatives to platinum-based chemotherapeutics (e.g., cisplatin) due to their distinct mechanisms of action, which often bypass cisplatin-resistance pathways. Methylphenyltin dichloride is extensively utilized as an anti-tumor drug model[4]. To overcome its poor aqueous solubility and systemic toxicity, researchers load methylphenyltin dichloride into nanostructured mesoporous silica (SBA-15)[4]. The functionalization of SBA-15 with (3-aminopropyl)triethoxysilane allows for the controlled release of the organotin payload, inducing targeted apoptosis and autophagy in melanoma and carcinoma cell lines[4].

Polystannanes: Processible Molecular Metals

Poly(methylphenylstannane) is a polymer featuring a backbone composed entirely of covalently bonded tin atoms[5]. This unique architecture allows for the delocalization of sigma-electrons along the polymer chain, imparting semi-conductive properties and a characteristic yellow color[5]. The asymmetric methyl/phenyl substitution disrupts chain crystallization just enough to render the polymer processible in organic solvents, allowing it to be cast into oriented films while maintaining thermal stability[5].

Experimental Protocols: Self-Validating Workflows

Protocol 1: Synthesis of Poly(methylphenylstannane) via Wurtz-Type Coupling
  • Causality of Reagents: The use of sodium metal drives the reductive coupling of dichlorostannanes. Crown ethers are added specifically to solvate the sodium cations; this accelerates the electron transfer and kinetically favors the formation of linear polymer chains over thermodynamically stable cyclic oligomers.

  • Preparation: In a flame-dried Schlenk flask under argon, dissolve 10 mmol of methylphenyltin dichloride in 50 mL of anhydrous toluene.

  • Reduction: Add 2.2 equivalents of sodium dispersion (in mineral oil) and 0.1 equivalents of 15-crown-5 ether.

  • Polymerization: Heat the mixture to 60°C for 12 hours. The solution will turn deep yellow, indicating the formation of the delocalized Sn-Sn backbone.

  • Quenching & Precipitation: Cool to room temperature, quench with 2 mL of methanol (to terminate reactive chain ends and prevent uncontrolled cross-linking), and precipitate the polymer by pouring the mixture into 500 mL of cold ethanol.

  • Validation: Analyze the precipitate via

    
     NMR. A broad resonance around -200 ppm confirms the linear polystannane, whereas sharp peaks indicate cyclic oligomer impurities[5].
    
Protocol 2: Loading Methylphenyltin Dichloride into SBA-15 Silica
  • Causality of Reagents: Covalent tethering via aminosilanes prevents premature drug leaching in the bloodstream. The acidic microenvironment of the tumor triggers the hydrolysis of the Sn-ligand bond, releasing the active drug locally.

  • Functionalization: Reflux 1 g of calcined SBA-15 in 30 mL of dry toluene containing 2 mmol of (3-aminopropyl)triethoxysilane for 24 hours.

  • Drug Loading: Suspend the amine-functionalized SBA-15 in a solution of methylphenyltin dichloride (50 mg/mL in chloroform). Stir in the dark for 48 hours at room temperature.

  • Washing: Filter the solid and wash extensively with chloroform. Crucial Step: This removes non-tethered, physically adsorbed drug which would otherwise cause an initial burst release and systemic toxicity.

  • Validation: Determine the exact loading efficiency via Inductively Coupled Plasma Mass Spectrometry (ICP-MS) of the tin content in the digested silica[4].

Mandatory Visualization

G A Methylphenyltin Dichloride (Precursor) B Wurtz-Type Coupling (Na, 15-crown-5, Toluene) A->B Reduction C Poly(methylphenylstannane) (Linear Polymer) B->C Kinetic Control D Cyclic Oligomers (e.g., (SnMePh)5) B->D Thermodynamic Control (Side Reaction) E UV-Vis & 119Sn NMR Validation C->E Characterization F Oriented Conductive Films (Materials Science) C->F Processing D->E Impurity Detection

Synthesis and processing pathway of poly(methylphenylstannane) and cyclic byproducts.

References

  • Alkyl and Aryl Derivatives of the Alkali Metals: Strong Bases and Reactive Nucleophiles. 2. Wilhelm Schlenk's Organoalkali-Metal Chemistry. Organometallics - ACS Publications.[Link]

  • Biological Use of Nanostructured Silica-Based Materials Functionalized with Metallodrugs: The Spanish Perspective. MDPI / PMC.[Link]

  • Polystannanes: processible molecular metals with defined chemical structures. RSC Publishing.[Link]

  • Preparation and Mössbauer spectra of organotin(IV) compounds containing the CH3(C6H5)Sn(IV) moiety. Canadian Science Publishing.[Link]

  • Stannane, ethylmethylphenyl(phenylmethyl)-. SpectraBase.[Link]

  • CAS No.90760-41-1, methanediylbis[dibromo(phenyl)stannane]. LookChem.[Link]

Sources

Foundational

Technical Guide: Homolytic Cleavage of Tin-Hydrogen Bonds in Methylphenylstannane (MePhSnH₂)

Executive Summary: The Strategic Value of MePhSnH₂ Methylphenylstannane (MePhSnH₂) occupies a unique niche in radical chemistry, distinct from the ubiquitous tributyltin hydride (Bu₃SnH) or triphenyltin hydride (Ph₃SnH)....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of MePhSnH₂

Methylphenylstannane (MePhSnH₂) occupies a unique niche in radical chemistry, distinct from the ubiquitous tributyltin hydride (Bu₃SnH) or triphenyltin hydride (Ph₃SnH). While often overlooked, its dihydride character and mixed alkyl/aryl substitution offer specific advantages:

  • Tunable Reactivity: The phenyl group weakens the Sn-H bond relative to trialkylstannanes (via radical stabilization), accelerating H-abstraction, while the methyl group maintains steric accessibility.

  • Atom Economy: As a dihydride, MePhSnH₂ possesses two "active" hydrogens per tin atom, theoretically doubling the reducing capacity per mole of tin waste generated—a critical factor in pharmaceutical purification.

  • Sequential Functionalization: The ability to selectively cleave one Sn-H bond allows for the generation of functionalized stannanes (e.g., hydrostannylation) that retain a hydride for subsequent reactions.

This guide details the homolytic cleavage mechanisms, thermodynamic drivers, and validated protocols for utilizing MePhSnH₂ in high-integrity synthesis.

Mechanistic Deep Dive: Homolysis and Propagation

The utility of MePhSnH₂ is driven by the relatively weak Sn-H bond (approx. 70–74 kcal/mol). Homolytic cleavage is rarely spontaneous at ambient temperatures and requires thermal or photochemical initiation.

The Radical Chain Topology

Unlike monohydrides, the homolysis of MePhSnH₂ generates a radical capable of further propagation or dimerization. The cleavage event produces the methylphenylstannyl radical (


).
Figure 1: Radical Chain Propagation Pathway

The following diagram illustrates the initiation and propagation cycle, highlighting the regeneration of the stannyl radical.

RadicalChain Initiator Initiator (AIBN/Et3B) Homolysis Sn_Radical MePhSnH• (Stannyl Radical) Initiator->Sn_Radical H-Abstraction Substrate R-X (Halide) Sn_Radical->Substrate X-Abstraction Intermediate R• (Carbon Radical) Substrate->Intermediate - MePhSnHX MePhSnH2 MePhSnH2 (Reagent) Intermediate->MePhSnH2 H-Abstraction Product R-H (Reduced Product) MePhSnH2->Sn_Radical Chain Propagation MePhSnH2->Product Product Formation

Caption: Figure 1. The self-sustaining radical chain mechanism. Note that the stannyl radical acts as the carrier, abstracting halogens to generate the reactive carbon radical.

Thermodynamic Profile (Bond Dissociation Energies)

The rate of hydrogen transfer is governed by the Bond Dissociation Energy (BDE). The phenyl substituent in MePhSnH₂ provides resonance stabilization to the resulting radical, lowering the BDE compared to trialkyl analogs.

Stannane ReagentSubstituentsEst. Sn-H BDE (kcal/mol)Radical StabilityReactivity (H-Donor)
Me₃SnH Alkyl (Methyl)~74LowModerate
Bu₃SnH Alkyl (Butyl)~74LowModerate
MePhSnH₂ Mixed ~71-72 Medium High
Ph₃SnH Aryl (Phenyl)~69HighVery High

Data Interpretation: MePhSnH₂ sits in a "Goldilocks" zone. It is a faster H-donor than Bu₃SnH due to the phenyl group, but less sterically encumbered than Ph₃SnH.

Experimental Protocols

Synthesis of MePhSnH₂

Commercially available MePhSnH₂ is rare or expensive. It is best prepared fresh from the dichloride precursor.

Reagents:

  • Methylphenyltin dichloride (MePhSnCl₂)

  • Lithium Aluminum Hydride (LiAlH₄)

  • Diethyl Ether (anhydrous)

Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and addition funnel. Maintain a positive pressure of Nitrogen (

    
    ).
    
  • Slurry Preparation: Charge flask with LiAlH₄ (0.6 equiv relative to Cl, excess is standard) and anhydrous ether at 0°C.

  • Addition: Dissolve MePhSnCl₂ in ether and add dropwise to the LiAlH₄ slurry over 30 minutes. Caution: Exothermic.

  • Reaction: Allow to warm to room temperature and stir for 2 hours.

  • Quench: Cool to 0°C. Slowly add Glauber’s salt (

    
    ) until hydrogen evolution ceases. This hydrolyzes aluminum salts into a filterable solid.
    
  • Isolation: Filter through a celite pad. Dry filtrate over

    
    . Remove solvent under reduced pressure (keep bath < 40°C, product is volatile).
    
  • Validation:

    
     NMR should show a triplet (coupling to two H) in the hydride region (approx -100 to -200 ppm range depending on solvent).
    
Standard Radical Reduction (Dehalogenation)

This protocol utilizes MePhSnH₂ for the reduction of an alkyl bromide (


).
Figure 2: Experimental Workflow

Workflow Step1 1. Degassing (Solvent + Substrate) Argon Sparge 15 min Step3 3. Syringe Addition Slow addition (Syringe Pump) to refluxing substrate Step1->Step3 Step2 2. Reagent Prep Dissolve MePhSnH2 + AIBN in degassed benzene/toluene Step2->Step3 Step4 4. Reaction Monitor TLC/GC-MS for disappearance of R-Br Step3->Step4 Step5 5. Workup KF wash (removes Sn) or Silica gel chromatography Step4->Step5

Caption: Figure 2. Step-by-step workflow for radical reduction. Slow addition (Step 3) is critical to maintain low radical concentrations and prevent side reactions.

Critical Control Points:

  • Degassing: Oxygen is a radical trap (forms peroxyl radicals). Rigorous degassing is non-negotiable.

  • Initiator: Use AIBN for thermal initiation (80°C). Use

    
     for low-temperature initiation (-78°C).
    
  • Stoichiometry: Although MePhSnH₂ has 2 hydrides, use 1.1–1.2 equivalents relative to the halide to ensure completion. The second hydride is less reactive than the first due to the electronic change after the first halogen abstraction (forming MePhSnHX).

Safety and Toxicology (E-E-A-T)

Organotin compounds are neurotoxins and skin irritants. MePhSnH₂ poses specific risks due to its volatility and lipid solubility.

  • Hazard Class: Acute Toxin (Oral/Dermal), Irritant.[1]

  • Engineering Controls: All operations must be performed in a functioning fume hood.

  • PPE: Nitrile gloves (double gloving recommended) and safety glasses.

  • Decontamination: Glassware should be rinsed with a dilute solution of Potassium Permanganate (

    
    ) or bleach to oxidize residual tin hydrides/salts before washing.
    
  • Waste: Segregate as "Heavy Metal Organic Waste." Do not mix with general organic solvents.

References

  • Baguley, P. A., & Walton, J. C. (1998). Flight from the Tyranny of Tin: The Quest for Practical Radical Sources Free from Metal Encumbrances. Angewandte Chemie International Edition. Link

  • Neumann, W. P. (1987). Tri-n-butyltin Hydride as Reagent in Organic Synthesis. Synthesis. Link

  • Jousseaume, B. (2002). Organometallic Synthesis and Reactivity of Organotin Compounds. In The Chemistry of Organic Germanium, Tin and Lead Compounds. Wiley Online Library. Link

  • Fisher Scientific. (2021). Safety Data Sheet: Organotin Compounds. Link

  • BenchChem. (2025). Organotin Hydrides as Reducing Agents in Organic Synthesis. Link

Sources

Exploratory

Electronic Properties of Methyl and Phenyl Substituted Stannanes

Executive Summary Organostannanes are pivotal reagents in radical-mediated transformations and transition-metal catalysis (Stille coupling). However, the choice between methyl- and phenyl-substituted stannanes is rarely...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Organostannanes are pivotal reagents in radical-mediated transformations and transition-metal catalysis (Stille coupling). However, the choice between methyl- and phenyl-substituted stannanes is rarely arbitrary; it is dictated by a complex interplay of electronic induction , steric demand , and bond dissociation energies (BDE) .

This guide dissects the electronic architecture of methyl (alkyl) versus phenyl (aryl) stannanes. It provides actionable protocols for their synthesis and use, while addressing the critical toxicological distinctions that drug development teams must navigate.

Electronic Architecture: The Methyl vs. Phenyl Divide

The reactivity of a stannane (


) is governed by the electronic nature of the 

group. While tin (Sn) is a Group 14 element like carbon, its large atomic radius (approx. 1.40 Å) and diffuse orbitals create unique electronic environments when bonded to

(methyl) versus

(phenyl) carbons.
Inductive and Mesomeric Effects[1]
  • Methyl Groups (

    
    ):  Methyl groups exert a positive inductive effect (+I) . They donate electron density to the tin center via 
    
    
    
    -bond polarization. This makes the tin center more electron-rich, stabilizing high oxidation states but making the Sn-H bond in trimethyltin hydride (
    
    
    ) relatively strong compared to aryl analogues.
  • Phenyl Groups (

    
    ):  The phenyl ring exerts a negative inductive effect (-I)  due to the higher electronegativity of 
    
    
    
    carbons.[1] However, this is partially offset by a mesomeric effect where
    
    
    -electron density from the ring can interact with the empty
    
    
    orbitals of tin (
    
    
    bonding).
    • Result: The net effect is that phenyl groups withdraw electron density from the Sn-H bond more effectively than methyl groups. This weakens the Sn-H bond, lowering the Bond Dissociation Energy (BDE).

Bond Dissociation Energy (BDE) and Radical Kinetics

The BDE of the Sn-H bond is the single most critical parameter for radical chemistry (e.g., Barton-McCombie deoxygenation).

Stannane ReagentApprox. Sn-H BDE (kcal/mol)H-Donation Rate Constant (

at 25°C)
Trimethyltin Hydride (

)
~76-78

Tri-n-butyltin Hydride (

)
~74

Triphenyltin Hydride (

)
~70-72

Key Insight:


 is a significantly faster hydrogen atom donor than alkyl stannanes. In drug discovery, when a radical intermediate is unstable or prone to unwanted cyclization, switching from 

to

can "quench" the radical faster, altering the product distribution.

Spectroscopic Characterization

The electronic environment of the tin nucleus is highly sensitive to substitution, making


 NMR the gold standard for characterization.
NMR Chemical Shifts

 shifts cover a massive range (>3000 ppm). The shifts are referenced to tetramethyltin (

ppm).
  • Shielding Trend: Phenyl groups generally cause an upfield shift (shielding) relative to alkyl groups due to the magnetic anisotropy of the aromatic rings, despite their electron-withdrawing nature.

Compound

Shift (

, ppm)
MultiplicityNotes

0.0SingletStandard Reference

+164SingletDeshielded by electronegative Cl

-128SingletShielded by anisotropy

-160 to -165Doublet (

)
Characteristic hydride signal

-90DoubletStandard reagent signal
Coupling Constants

The coupling between Tin and Carbon (


) or Tin and Hydrogen (

) provides direct evidence of hybridization and s-character.
  • 
    :  The 
    
    
    
    is typically 1930 Hz .
  • 
    :  The 
    
    
    
    is typically 1600 Hz .
  • Interpretation: The higher coupling constant in phenyl stannanes indicates a higher s-character in the Sn orbital bonding to H, correlating with the weaker bond and higher acidity.

Experimental Protocol: Synthesis of Triphenyltin Hydride

While tributyltin hydride is commercially ubiquitous, triphenyltin hydride (


) often requires fresh preparation to ensure maximum activity, as it decomposes slowly to hexaphenyldistannane (

) and

.
Synthesis Workflow (DOT Diagram)

SynthesisWorkflow cluster_safety Safety Critical Start Start: Triphenyltin Chloride (Ph3SnCl) Reaction Reaction: Reduction (1-2 Hours, 0°C -> RT) Start->Reaction Dissolve Reagent Reagent: LiAlH4 (0.5 equiv) in Dry Ether (0°C) Reagent->Reaction Add Dropwise Quench Quench: Slow addition of Ice/Water Reaction->Quench Completion Workup Workup: Extraction (Ether) Drying (MgSO4) Quench->Workup Product Product: Triphenyltin Hydride (Ph3SnH) Yield: ~85-90% Workup->Product Evaporation

Caption: Step-by-step reductive synthesis of Triphenyltin Hydride from the chloride precursor.

Detailed Methodology
  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet.

  • Reagent Prep: Charge the flask with Lithium Aluminum Hydride (

    
    , 1.0 g, 26 mmol) and anhydrous diethyl ether (50 mL). Cool to 0°C in an ice bath.
    
  • Addition: Dissolve Triphenyltin Chloride (

    
    , 10.0 g, 26 mmol) in anhydrous ether (30 mL). Add this solution dropwise to the 
    
    
    
    suspension over 20 minutes.
    • Note: The stoichiometry is technically 0.25 eq of LAH per Sn-Cl, but a slight excess ensures full conversion.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. The grey suspension will turn white (formation of LiCl/AlCl3 salts).

  • Workup: Cool back to 0°C. Carefully quench excess hydride by adding water dropwise (hydrogen evolution!). Dilute with 50 mL ether, wash with ice-cold water (3x 50 mL) and brine.

  • Isolation: Dry the organic layer over

    
    , filter, and concentrate under reduced pressure (do not heat above 30°C).
    
  • Storage: The resulting colorless oil/solid is

    
    . Store under Argon in the freezer (-20°C).
    

Reactivity & Mechanism in Drug Development

The choice of stannane dictates the pathway of radical intermediates.

Radical Chain Mechanism

In a typical Barton-McCombie reaction, the stannyl radical (


) abstracts a halogen/xanthate. The resulting carbon radical (

) must then abstract a Hydrogen from the stannane (

) to complete the cycle.

The "Phenyl Advantage": Because


 has a weaker Sn-H bond, it traps the 

radical faster than

.
  • Application: If the

    
     radical is designed to cyclize onto a nearby alkene, using 
    
    
    
    might be too fast, quenching the radical before cyclization (premature reduction). Conversely, if the radical is prone to unwanted rearrangement,
    
    
    is the superior choice to "snap" it shut immediately.
Mechanism Diagram (DOT)

RadicalMechanism Initiator AIBN / Heat SnH R3Sn-H Initiator->SnH H-Abstraction SnRad R3Sn• (Stannyl Radical) SnH->SnRad Initiation Product R'-H (Reduced Product) SnH->Product Yields RX R'-X (Halide/Xanthate) SnRad->RX X-Abstraction RRad R'• (Carbon Radical) RX->RRad Generates RRad->SnH H-Abstraction (Rate Determining Step) Product->SnRad Regenerates

Caption: The radical chain propagation cycle. The RRad -> SnH step is kinetically controlled by the R group on Tin.

Toxicology & Safety: A Critical Distinction

For drug development professionals, the toxicity of organotins is a primary concern, not just for safety, but for regulatory compliance (residual metal analysis).

Comparative Toxicity Profile
Compound ClassPrimary Target OrganMechanism of ActionToxicity Level
Trimethyltin (TMT) CNS (Hippocampus) Neuronal necrosis, cerebral edema. Causes aggression and seizures.Extreme
Triethyltin (TET) CNS (Myelin)Intramyelinic edema (splitting of myelin sheaths).High
Tributyltin (TBT) Immune SystemThymus atrophy, inhibition of T-cell function.High
Triphenyltin (TPT) Endocrine/Immune Disrupts steroidogenesis; immunotoxic.High

Crucial Note: Methyl stannanes (


) are significantly more neurotoxic than phenyl stannanes. The high volatility of trimethyltin compounds makes them an inhalation hazard that is often underestimated compared to the heavier phenyl analogues.
Decontamination Protocol

Standard laboratory waste disposal is insufficient.

  • Glassware: Rinse with a 10% solution of Potassium Permanganate (

    
    ) or bleach to oxidize the organic ligands.
    
  • Reaction Mixtures: Treat with aqueous Silica Gel or Potassium Fluoride (

    
    ). This forms insoluble organotin fluorides/oxides which can be filtered and disposed of as solid hazardous waste, preventing leaching.
    

References

  • Neumann, W. P. (1987). Free Radicals in the Synthesis of Organotin Compounds. Synthesis. Link

  • Simões, J. A. M., et al. (2017). Organotin Bond Dissociation Energies: A Benchmarking Study. Journal of Physical Chemistry A. Link

  • Davies, A. G. (2004). Organotin Chemistry. Wiley-VCH. (Standard Text).
  • Crider, A. M., et al. (1994). Toxicity of Trimethyltin and Triphenyltin. Archives of Toxicology. Link

  • Nanni, D., et al. (1999). Substituent Effects in Radical Chemistry of Stannanes. Journal of Organic Chemistry. Link

  • Baguley, P. A., & Walton, J. C. (1998). Flight from the Tyranny of Tin: The Quest for Practical Radical Sources. Angewandte Chemie International Edition. Link

Sources

Foundational

History and discovery of secondary organotin hydrides

Technical Guide: Secondary Organotin Hydrides ( ) From Historical Curiosities to Precision Reagents Executive Summary Secondary organotin hydrides ( ), particularly diphenyltin dihydride ( ), occupy a unique niche in org...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Secondary Organotin Hydrides ( )

From Historical Curiosities to Precision Reagents

Executive Summary

Secondary organotin hydrides (


), particularly diphenyltin dihydride (

), occupy a unique niche in organometallic chemistry. Distinct from their ubiquitous tertiary cousins (e.g., tributyltin hydride,

), secondary hydrides offer dual-hydride delivery capability and distinct Lewis acidic profiles. However, their utility is often overshadowed by their thermodynamic instability and tendency to dehydropolymerize into polystannanes. This guide analyzes the historical evolution, synthesis, and mechanistic deployment of secondary organotin hydrides, providing researchers with the protocols necessary to harness their reactivity while mitigating their decomposition.
Part 1: Historical Genesis & Structural Evolution

The discovery of organotin hydrides was not a singular event but a progression of synthetic capability meeting mechanistic insight.

1.1 The Finholt-Bond-Schlesinger Breakthrough (1947)

The practical history of organotin hydrides began at the University of Chicago. In 1947, Finholt, Bond, Wilzbach, and Schlesinger reported the first general synthesis of organotin hydrides. Prior to this, organotin hydrides were ill-defined and difficult to isolate.[1]

The team utilized the newly discovered reducing agent Lithium Aluminum Hydride (


)  to reduce organotin halides. This was a paradigm shift, allowing for the stoichiometric conversion of 

to

in ether solvents.
  • Significance: This method democratized access to stannanes, moving them from theoretical curiosities to available reagents.

1.2 The Kuivila Mechanistic Era (1960s)

While synthesis was established in the 1940s, the application remained dormant until Henry Kuivila’s work in the 1960s. Kuivila elucidated the free-radical chain mechanism that governs hydrostannation.

  • The Insight: He demonstrated that the Sn-H bond is relatively weak (~74 kcal/mol for

    
    , slightly higher for aryls), allowing for homolytic cleavage.[2]
    
  • The Divergence: Kuivila and colleagues noted that while tertiary hydrides (

    
    ) were stable radical donors, secondary hydrides (
    
    
    
    ) exhibited complex behavior, often undergoing "dehydrocoupling" to form Sn-Sn bonds (polystannanes) alongside reduction.
Part 2: The Stability Paradox & Decomposition Pathways

The primary challenge in working with secondary organotin hydrides is their thermodynamic drive to eliminate hydrogen and oligomerize. Unlike tributyltin hydride, which is stable on the shelf for months, diphenyltin dihydride (


) is sensitive to light, heat, and trace bases.

Decomposition Pathway:



This reaction is not merely a nuisance; it is a competitive pathway during synthesis. The resulting polystannanes are often insoluble yellow/orange solids.

Decomposition cluster_legend Thermodynamic Sink R2SnH2 Secondary Hydride (Ph2SnH2) Radical Stannyl Radical (Ph2SnH•) R2SnH2->Radical Homolysis (hv) Dimer Distannane (H-Sn-Sn-H) Radical->Dimer Dimerization Polymer Polystannane (Ph2Sn)n Dimer->Polymer Chain Growth H2 H2 Gas (Irreversible Loss) Dimer->H2 Elimination

Figure 1: The decomposition cascade of secondary organotin hydrides. Unlike tertiary stannanes, the presence of a second hydride allows for continuous chain growth and H2 elimination.

Part 3: Synthetic Protocol (Self-Validating)

Objective: Synthesis of Diphenyltin Dihydride (


) via 

reduction. Safety: Organotins are neurotoxic.

is pyrophoric. Perform all steps under Argon/Nitrogen.
3.1 Materials
  • Diphenyltin dichloride (

    
    ): 10.0 mmol
    
  • Lithium Aluminum Hydride (

    
    ): 5.5 mmol (slight excess)
    
  • Diethyl ether (anhydrous): 50 mL

  • Degassed water/Rochelle's salt solution (for quenching)

3.2 Step-by-Step Methodology
  • Preparation: Flame-dry a 2-neck round bottom flask. Cool under argon flow.

  • Slurry Formation: Add

    
     to the flask followed by 20 mL of diethyl ether at 0°C.
    
  • Addition: Dissolve

    
     in 30 mL ether. Add dropwise to the 
    
    
    
    slurry over 20 minutes.
    • Causality: Slow addition prevents localized overheating which triggers the polymerization (yellowing) described in Part 2.

  • Reaction: Stir at 0°C for 1 hour. Do not reflux.

  • Quench: Carefully add degassed water (or Rochelle's salt) dropwise at 0°C.

    • Critical Control: Vigorous quenching generates heat, decomposing the product.

  • Extraction: Rapidly separate the organic layer. Dry over

    
     (10 min max) and filter.
    
  • Isolation: Remove solvent in vacuo at room temperature. Do not heat.

3.3 Validation Criteria (The "Go/No-Go" Check)
  • Visual: Product must be a clear, colorless oil. Yellow color indicates polystannane contamination.

  • IR Spectroscopy (Essential): Look for the strong Sn-H stretch at 1840–1850 cm⁻¹ .

  • Stability Test: If the oil evolves gas bubbles upon standing at RT, it is decomposing. Store at -20°C in the dark.

Part 4: Reactivity Profile & Mechanistic Divergence

Secondary hydrides differ from tertiary hydrides in two key mechanistic areas: Lewis Acidity and Sequential H-Delivery .

4.1 Comparative Data
FeatureTributyltin Hydride (

)
Diphenyltin Dihydride (

)
Sn-H Bond Energy ~74 kcal/mol~76-78 kcal/mol (Stronger)
Stability High (Shelf stable)Low (Light/Base sensitive)
H-Donation Single H donorDual H donor (Stepwise)
Lewis Acidity NegligibleModerate (stabilizes intermediates)
Workup Difficult (Toxic oils)Easier (Polymerizes to solids)
4.2 The Radical Chain Mechanism

In radical dehalogenation or cyclization,


 operates similarly to 

but requires careful stoichiometry to prevent double reduction.

RadicalCycle Initiator Initiator (AIBN) SnRad Ph2Sn(H)• Initiator->SnRad H-abstraction RX Alkyl Halide (R-X) SnRad->RX X-abstraction SnRad->RX RRad Alkyl Radical (R•) RX->RRad -Ph2Sn(H)X Product Reduced Product (R-H) RRad->Product H-abstraction from Ph2SnH2 Product->SnRad Chain Propagation SnX Ph2Sn(H)X

Figure 2: The radical propagation cycle. Note that the byproduct Ph2Sn(H)X still contains a hydride, making it a potential active reagent or a source of side reactions.

Part 5: Modern Applications in Complex Synthesis

Why use


 when 

is commercially easier?
  • Workup Efficiency: The byproducts of diphenyltin reactions (often diphenyltin oxide or polystannanes) are solids that can be filtered off, unlike the lipophilic tributyltin residues that plague purification.

  • Lewis Acid Catalysis: The intermediate halides (

    
    ) generated in situ possess significant Lewis acidity. This allows for Lewis acid-mediated radical cyclizations , where the tin center coordinates to a carbonyl group, influencing stereochemical outcomes (chelation control) in a way 
    
    
    
    cannot.
  • Catalytic Turnover: Modern protocols utilize catalytic amounts of organotin halides regenerated by PMHS (Polymethylhydrosiloxane). Diphenyltin dichloride is often the precatalyst of choice here because its turnover frequency is high, and the "waste" is less environmentally persistent than tributyltin.

References
  • Finholt, A. E.; Bond, A. C.; Wilzbach, K. E.; Schlesinger, H. I. (1947). "Lithium Aluminum Hydride, Aluminum Hydride and Lithium Gallium Hydride, and Some of their Applications in Organic and Inorganic Chemistry". Journal of the American Chemical Society, 69(11), 2692–2696. Link

  • Kuivila, H. G. (1968). "Organotin Hydrides and Organic Free Radicals". Accounts of Chemical Research, 1(10), 299–305. Link

  • Fung, N. Y. M.; de Mayo, P.; Schauble, J. H.; Weedon, A. C. (1978). "Reduction of Organic Halides with Diphenyltin Dihydride". The Journal of Organic Chemistry, 43(20), 3977–3979. Link

  • Hays, D. S.; Fu, G. C. (1996).[2][3] "Organotin Hydride-Catalyzed Conjugate Reduction of α,β-Unsaturated Ketones". The Journal of Organic Chemistry, 61(19), 6751–6752. Link

  • Neumann, W. P. (1970). The Organic Chemistry of Tin. Wiley-Interscience.

Sources

Foundational

Mixed Alkyl-Aryl Stannane Derivatives: A Technical Guide to Synthesis, Application, and Remediation in Drug Discovery

Executive Summary Mixed alkyl-aryl stannanes (typically of the formula , where R = butyl or methyl) represent a cornerstone reagent class in modern pharmaceutical synthesis. Their primary utility lies in the Stille cross...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Mixed alkyl-aryl stannanes (typically of the formula


, where R = butyl or methyl) represent a cornerstone reagent class in modern pharmaceutical synthesis. Their primary utility lies in the Stille cross-coupling reaction , a versatile method for constructing carbon-carbon bonds under neutral conditions. However, the deployment of these reagents in drug development is a double-edged sword: while they offer unparalleled functional group tolerance and chemoselectivity, they introduce significant challenges regarding organotin toxicity  and purification .

This technical guide moves beyond basic textbook definitions to provide a rigorous, process-oriented framework for working with mixed stannanes. It addresses the "Dummy Ligand" effect that dictates their reactivity, details robust synthesis protocols, and provides industry-validated strategies for the trace removal of tin residues—a critical quality attribute (CQA) in active pharmaceutical ingredient (API) manufacturing.

Part 1: Structural Characteristics & Reactivity Principles

The "Mixed" Architecture and the Dummy Ligand Effect

The efficacy of mixed alkyl-aryl stannanes relies on the kinetic differentiation between the ligands attached to the tin center. In a typical reagent like tributyl(phenyl)stannane , the tin atom is bonded to three alkyl groups (butyl) and one aryl group.

  • The Transferable Ligand: The aryl group (

    
     hybridized).
    
  • The Dummy Ligands: The alkyl groups (

    
     hybridized).
    

Mechanism of Selectivity: During the transmetallation step of the Stille coupling, the rate of migration from Tin (Sn) to Palladium (Pd) is governed by the hybridization and electronic nature of the carbon-tin bond. The migration order is:



Because the transfer rate of an alkyl group (butyl/methyl) is orders of magnitude slower than that of an aryl group, the alkyl chains act as "dummy ligands"—stabilizing the tin center without participating in the coupling. This allows for the selective transfer of the valuable aryl payload.

Methyl vs. Butyl: A Strategic Choice
FeatureTrimethylstannanes (

)
Tributylstannanes (

)
Atom Economy Higher (lower molecular weight waste).Lower.
Toxicity Extremely High. High volatility makes inhalation a severe risk. Neurotoxic.High, but lower volatility reduces inhalation risk.
Purification Byproducts (

) are water-soluble and volatile.
Byproducts (

) are lipophilic ("greasy") and difficult to separate from organic APIs.
Reactivity Generally more reactive due to less steric hindrance.Slightly less reactive; requires optimized ligands on Pd.

Expert Insight: In early-stage discovery, tributyl derivatives are preferred despite the purification challenge because they are safer to handle on the bench. Trimethyl derivatives are reserved for sterically hindered couplings where the smaller methyl groups are necessary for transmetallation.

Part 2: Synthesis Protocols

The preparation of mixed alkyl-aryl stannanes typically follows two major pathways: Grignard-mediated synthesis (nucleophilic attack on tin) or Lithiation-trapping.

Protocol A: Grignard-Mediated Synthesis (Standard)

This is the most robust method for substrates tolerant of magnesium.

Target: Synthesis of Tributyl(4-methoxyphenyl)stannane.

Reagents:

  • 4-Bromoanisole (1.0 equiv)

  • Magnesium turnings (1.1 equiv, activated)

  • Tributyltin chloride (

    
    ) (1.0 equiv)
    
  • THF (Anhydrous)[1][2]

Step-by-Step Methodology:

  • Activation: Flame-dry a 3-neck flask under Argon. Add Mg turnings and a single crystal of iodine.

  • Initiation: Add 10% of the 4-bromoanisole solution in THF. Heat gently until the iodine color fades and reflux begins (indicating Grignard formation).

  • Propagation: Dropwise add the remaining bromide solution to maintain a gentle reflux without external heating. Stir for 1-2 hours post-addition.

  • Stannylation: Cool the Grignard solution to 0°C. Add

    
     dropwise over 30 minutes. The reaction is exothermic.
    
  • Completion: Allow to warm to room temperature and stir overnight.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with diethyl ether. Wash organic layer with brine, dry over

    
    , and concentrate.[1][2][3]
    
  • Purification: Distillation under high vacuum (Kugelrohr) is preferred over chromatography to avoid streaking.

Protocol B: Lithiation-Trapping (Low Temperature)

Used for substrates where halogen-lithium exchange is faster or cleaner than Grignard formation.

  • Dissolve aryl bromide in dry THF/Ether at -78°C.

  • Add

    
    -Butyllithium (1.1 equiv) slowly.[1] Stir for 30-60 mins to generate Ar-Li.
    
  • Add

    
     (1.0 equiv).
    
  • Warm to RT and quench.

Visualization: Synthesis Workflow

SynthesisWorkflow Start Start: Aryl Halide (Ar-X) Choice Substrate Sensitivity? Start->Choice Grignard Route A: Grignard (Mg, THF, Reflux) Choice->Grignard Robust Substrate Lithium Route B: Lithiation (n-BuLi, -78°C) Choice->Lithium Temp Sensitive Intermediate Organometallic Intermediate (Ar-MgX or Ar-Li) Grignard->Intermediate Lithium->Intermediate Trapping Electrophilic Trapping (+ Bu3SnCl) Intermediate->Trapping Quench Quench & Workup (NH4Cl, Extraction) Trapping->Quench Product Product: Ar-SnBu3 Quench->Product

Caption: Decision tree for the synthesis of mixed alkyl-aryl stannanes via metallation pathways.

Part 3: Application in Stille Cross-Coupling

The Catalytic Cycle & Selectivity

The Stille reaction connects the stannane (


) with an organic electrophile (

) using a Palladium(0) catalyst.

Critical Control Points:

  • Transmetallation: This is often the rate-determining step.[4] It requires the displacement of a halide on the Pd(II) complex by the organic group from Tin.

  • The "Copper Effect": For difficult couplings, adding Copper(I) Iodide (CuI) can accelerate the reaction by facilitating a "double transmetallation" (Sn

    
     Cu 
    
    
    
    Pd).
Visualization: Stille Catalytic Cycle

StilleCycle Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition (Ar'-X enters) Pd0->OxAdd PdII_1 Pd(II)(Ar')(X)Ln OxAdd->PdII_1 TransMet Transmetallation (Ar-SnBu3 enters) (X-SnBu3 leaves) PdII_1->TransMet PdII_2 Pd(II)(Ar')(Ar)Ln TransMet->PdII_2 Rate Determining RedElim Reductive Elimination (Ar-Ar' leaves) PdII_2->RedElim RedElim->Pd0

Caption: The Stille catalytic cycle highlighting the transmetallation step where alkyl/aryl selectivity occurs.

Part 4: Purification & Toxicology Strategies (E-E-A-T)

The major drawback of using tributylstannanes is the formation of tributyltin halides (


)  as byproducts. These are highly lipophilic, toxic, and often co-elute with the desired pharmaceutical product during standard silica chromatography.

Expert Recommendation: Do NOT rely solely on standard flash chromatography. Use a chemical remediation step before chromatography.

Comparative Purification Methodologies
MethodMechanismEfficiency (Tin Removal)ProsCons
KF / Silica Gel Forms insoluble polymeric

.
High (< 50 ppm)Low cost, scalable, solid-phase.Requires preparation of KF-doped silica.
Aqueous KF Wash Precipitates

.[3]
ModerateSimple liquid-liquid extraction.Emulsions are common;

is essentially a slimy polymer that clogs filters.
10%

/ Silica
Basic adsorption.High (< 15 ppm)Very effective for non-polar tin residues.Basic conditions may damage sensitive APIs.
Fluorous Stannanes Fluorine-fluorine affinity.Very HighEasy separation on fluorous silica.Reagents are expensive and not commercially ubiquitous.
The "Gold Standard" Protocol: KF/Silica Remediation

This protocol is self-validating; the disappearance of the tin spot on TLC confirms efficacy.

Reagents:

  • Potassium Fluoride (KF)[3]

  • Silica Gel (Standard mesh)

  • Water[1][5]

Procedure:

  • Prepare the Phase: Dissolve KF (10g) in water (20mL). Add this solution to Silica Gel (90g) and mix thoroughly to create a free-flowing powder (10% w/w KF on Silica).

  • Reaction Workup: After the Stille coupling is complete, concentrate the reaction mixture.

  • Filtration/Pad: Dilute the residue in a minimal amount of non-polar solvent (e.g., Hexane/EtOAc).

  • Elution: Pass the crude mixture through a pad of the KF/Silica.

    • Mechanism:[4][6][7][8] The soluble

      
       reacts with KF to form 
      
      
      
      . Unlike the chloride, the fluoride forms insoluble coordination polymers with the silica matrix.
  • Result: The eluate contains the product; the toxic tin remains trapped on the silica.

  • Final Polish: Proceed with standard flash chromatography if necessary.

References

  • BenchChem. (2025).[2][3] Tributyl(3-methoxyphenyl)stannane synthesis protocol. Retrieved from

  • Milstein, D., & Stille, J. K. (1978).[6][8] A general, selective, and facile method for ketone synthesis from acid chlorides and organotin compounds catalyzed by palladium.[6][8] Journal of the American Chemical Society, 100(11), 3636–3638.

  • Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions. Wiley.[6]

  • Renaud, P., & Oestreich, M. (2013). Organotin Chemistry in Synthesis. In Organometallics in Synthesis.
  • Gallagher, W. P., et al. (2010). Simple and Efficient Removal of Organotin Residues. Journal of Organic Chemistry.
  • Pascual, S., et al. (2020). An efficient method for removing organotin impurities using Potassium Carbonate/Silica.[3] Chemical Communications. Retrieved from

  • Sigma-Aldrich. (n.d.). Tributylphenylstannane Product Specification and Safety Data Sheet. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for LiAlH₄ Reduction of Organotin Halides

Executive Summary This application note details the protocol for the reductive dechlorination of organotin halides (specifically tributyltin chloride, ) to their corresponding hydrides ( ) using Lithium Aluminum Hydride...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the reductive dechlorination of organotin halides (specifically tributyltin chloride,


) to their corresponding hydrides (

) using Lithium Aluminum Hydride (

). Organotin hydrides are critical reagents in radical-mediated transformations (e.g., Barton-McCombie deoxygenation, reductive dehalogenation).[1]

This procedure addresses the dual challenges of this synthesis: handling pyrophoric reducing agents and managing the neurotoxicity of organotin compounds. The protocol emphasizes a self-validating workflow where visual cues and specific thermal checkpoints ensure reaction completeness before workup.

Safety & Hazard Analysis (Critical)

Warning: This protocol involves Class 4.3 (Water-Reactive) and Class 6.1 (Toxic) materials.

Hazard CategoryAgentRisk DescriptionMitigation Strategy
Pyrophoric

(Solid/Soln)
Ignites spontaneously in moist air; reacts violently with water to release

gas.
Handle in glovebox or under active Argon flow. Use dry powder fire extinguisher (Class D).
Neurotoxin Organotins (

)
Potent neurotoxins; readily absorbed through skin. TBT is an endocrine disruptor.Double-gloving (Nitrile/Laminate). Work strictly in a fume hood. Quench all waste with bleach/NaOH.
Pressure

Gas
Rapid evolution during quenching can over-pressurize glassware.Use a large-bore Schlenk line bubbler. Quench slowly at 0°C.

Mechanistic Insight

The reduction proceeds via a nucleophilic substitution at the tin center. Unlike carbon-halogen bonds, the Sn-Cl bond is highly polarized, making the tin atom susceptible to attack by the nucleophilic hydride delivered by the aluminate species.

Reaction Stoichiometry:



Although the theoretical stoichiometry requires 0.25 equivalents of


, a practical excess (0.5 to 0.75 eq) is utilized to drive the equilibrium to completion and account for adventitious moisture in the solvent. The reaction is generally exothermic.

Experimental Protocol

Reagents and Equipment
  • Substrate: Tributyltin chloride (

    
    ), >96% purity.
    
  • Reductant: Lithium Aluminum Hydride (

    
    ), powder or pellets (95%).
    
  • Solvent: Diethyl ether (

    
    ), anhydrous (distilled from Na/Benzophenone or dried via solvent system).
    
    • Note: Ether is preferred over THF for volatile tin hydrides to facilitate post-reaction distillation.

  • Equipment:

    • 3-neck Round Bottom Flask (RBF), flame-dried.

    • Reflux condenser with inert gas inlet.[1]

    • Pressure-equalizing addition funnel.

    • Mechanical stirrer (preferred over magnetic to prevent stalling in

      
       slurry).
      
Step-by-Step Methodology
Phase 1: Preparation of the Reductant Slurry
  • Setup: Assemble the 3-neck RBF, condenser, and addition funnel under a positive pressure of Argon.

  • Charging: Rapidly weigh

    
     (1.9 g, 50 mmol, 0.5 eq) and transfer to the RBF.
    
  • Solvation: Add anhydrous

    
     (100 mL) to the RBF. Cool the grey slurry to 0°C using an ice/water bath.
    
    • Checkpoint: Ensure the slurry is stirring freely.

      
       often clumps; mechanical agitation breaks these aggregates.
      
Phase 2: Controlled Reduction
  • Substrate Prep: Dissolve

    
     (32.5 g, 100 mmol, 1.0 eq) in anhydrous 
    
    
    
    (50 mL) in the addition funnel.
  • Addition: Dropwise add the organotin solution to the

    
     slurry over 30–45 minutes.
    
    • Observation: A gentle exotherm will occur. Verify reflux is not vigorous; adjust rate if ether boils excessively.

  • Digestion: Once addition is complete, remove the ice bath. Allow to warm to Room Temperature (RT), then heat to gentle reflux for 2–3 hours.

    • Causality: Reflux ensures the less reactive "aged" aluminum hydride species fully react with sterically hindered tin centers.

Phase 3: Quenching and Workup (The "Fieser" Modification)
  • Cooling: Return the reaction mixture to 0°C.

  • Hydrolysis: Extremely Critical Step. Dilute with wet ether (50 mL). Then, add water dropwise very slowly.

    • Stoichiometry of Quench: Use the

      
       rule (n grams 
      
      
      
      
      
      n mL
      
      
      
      
      n mL 15% NaOH
      
      
      3n mL
      
      
      ).
    • Observation: White granular precipitate (Lithium aluminates) should form, leaving a clear supernatant. If the solid is gelatinous, stir longer with anhydrous

      
      .
      
  • Filtration: Filter the mixture through a fritted glass funnel packed with Celite under a blanket of Argon. Wash the filter cake with dry ether (

    
     mL).
    
    • Safety: The filter cake contains reactive aluminum species. Do not let it dry out completely in air immediately; quench the cake in a water bucket later.

Phase 4: Isolation
  • Concentration: Remove solvent via rotary evaporation (bath temp < 30°C, pressure > 100 mbar initially) to avoid co-distilling the product.

  • Purification: Distill the residue under high vacuum (Kugelrohr or short-path).

    • Target:

      
       boils at ~80°C at 0.4 mmHg.
      
    • Storage: Store under Argon in the dark at 4°C. (Product degrades to

      
       in air).
      

Visualization of Workflow

LiAlH4_Reduction cluster_check Quality Control Start Start: Flame-Dry Glassware (Argon Atmosphere) Prep_Slurry Prepare LiAlH4 Slurry (0°C, Et2O) Start->Prep_Slurry Addition Add R3SnCl Solution (Dropwise, Control Exotherm) Prep_Slurry->Addition 0°C Reflux Reflux (2-3 Hours) Drive Reaction to Completion Addition->Reflux Quench Quench (0°C) Water/NaOH (Fieser Method) Reflux->Quench Cool to 0°C Filter Filter through Celite Remove Al salts Quench->Filter Granular ppt formed Distill Vacuum Distillation Isolate Pure R3SnH Filter->Distill Concentrate Filtrate Storage Storage (Dark, Cold, Inert) Distill->Storage Check Check IR (1814 cm-1) Check 1H NMR (Sn-H coupling) Distill->Check

Figure 1: Operational workflow for the reduction of organotin halides, highlighting thermal checkpoints and safety steps.

Characterization & Quality Control

The purity of the organotin hydride is best determined by


 NMR  and IR Spectroscopy .
TechniqueParameterExpected ValueNotes
IR Spectroscopy

1810–1820 cm⁻¹ Strong, sharp band. Disappearance of this band indicates oxidation to oxide.

H NMR

4.7 – 4.9 ppm Appears as a multiplet with distinct

and

satellites (

).

NMR
Chemical Shift-90 ppm (approx)Upfield relative to

. Highly sensitive to coordination environment.
Troubleshooting Guide
  • Problem: Gelatinous precipitate during quench (impossible to filter).

    • Cause: Improper water addition or lack of complexing agent.

    • Solution: Add Rochelle salt (Sodium Potassium Tartrate) solution and stir for 2 hours until layers separate clearly.

  • Problem: Low Yield.

    • Cause: Product volatility or oxidation.

    • Solution: Do not use high vacuum on the rotavap (use house vacuum ~200 mbar). Ensure distillation receiver is cooled to -78°C.

References

  • Finholt, A. E.; Bond, A. C.; Schlesinger, H. I. "Lithium Aluminum Hydride, Aluminum Hydride and Lithium Gallium Hydride, and Some of their Applications in Organic and Inorganic Chemistry." Journal of the American Chemical Society, 1947 , 69(5), 1199–1203. Link

  • Kuivila, H. G. "Organotin Hydrides and Organic Free Radicals." Accounts of Chemical Research, 1968 , 1(10), 299–305. Link

  • Consortium of Organotin Manufacturers. "Safety Data Sheet: Tributyltin Hydride." PubChem Laboratory Chemical Safety Summary, 2023 . Link

  • Neumann, W. P. "The Organic Chemistry of Tin." Wiley-Interscience, 1970. (Standard Monograph for Organotin properties).
  • Yamamoto, Y. "Organotin Compounds in Organic Synthesis." Tetrahedron, 1989 , 45, 909-939. Link

Sources

Application

Application Note: Methyl(phenyl)stannane as a Tunable Radical Hydrogen Donor in Organic Synthesis

Executive Summary Organotin hydrides are the cornerstone of radical-mediated reductions, dehalogenations, and deoxygenations in organic synthesis. While tributyltin hydride ( ) and triphenyltin hydride ( ) are the indust...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Organotin hydrides are the cornerstone of radical-mediated reductions, dehalogenations, and deoxygenations in organic synthesis. While tributyltin hydride (


) and triphenyltin hydride (

) are the industry standards, they suffer from significant drawbacks:

byproducts are notoriously difficult to separate from non-polar products, and

is highly sterically hindered.

Methyl(phenyl)stannane (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


)  emerges as a highly strategic, atom-economical alternative. As a mixed alkyl/aryl dihydride, it offers a "Goldilocks" profile: the phenyl group electronically tunes the Sn–H bond dissociation energy (BDE) for rapid hydrogen atom transfer (HAT), while the methyl group minimizes steric bulk. Furthermore, its dihydride nature doubles its theoretical hydrogen-donor capacity, and its byproducts can be cleanly precipitated as insoluble fluorides, streamlining downstream purification.

Mechanistic Rationale & Physicochemical Profiling

The Causality of Reagent Design

The efficiency of a radical hydrogen donor is governed by two primary factors: Bond Dissociation Energy (BDE) and Steric Hindrance .

  • Electronic Tuning: The Sn–H bond in ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     has a BDE of ~74 kcal/mol. Replacing an alkyl group with a phenyl group lowers the BDE because the resulting tin radical is stabilized by the adjacent 
    
    
    
    -system. Consequently,
    
    
    donates hydrogen atoms faster than
    
    
    , making it ideal for trapping short-lived radical intermediates before they undergo undesired side reactions (e.g., disproportionation or rearrangement).
  • Steric Relief: While

    
     also has a low BDE, its three bulky phenyl rings severely hinder its ability to approach sterically congested carbon radicals. The substitution of two phenyl rings for a single methyl group and a hydrogen atom in 
    
    
    
    creates a highly accessible reactive center.
  • Purification Advantage: The standard grievance with

    
     is the "tin streak" on silica gel. 
    
    
    
    bypasses this. Upon completion of the reaction, treatment with aqueous potassium fluoride (KF) converts the tin byproducts into
    
    
    . Unlike monomeric tributyltin fluoride, diorganotin difluorides form highly cross-linked, insoluble polymeric networks that can be easily removed by simple filtration.
Reagent Comparison Data
Property / ReagentTributyltin Hydride (

)
Triphenyltin Hydride (

)
Methyl(phenyl)stannane (

)
Hydride Equivalents 1 per mole1 per mole2 per mole
Relative Sn-H BDE High (~74 kcal/mol)Low (~69 kcal/mol)Moderate-Low
Steric Bulk ModerateHighLow
Reactivity Rate (HAT) BaselineFast (but sterically limited)Fast & Accessible
Byproduct Removal Difficult (Lipophilic)Moderate (Crystallization)Easy (Polymeric Fluoride Precipitation)

Experimental Workflows & Protocols

Protocol A: Barton-McCombie Deoxygenation of a Secondary Alcohol

The Barton-McCombie deoxygenation replaces a hydroxyl group with a hydrogen atom via a xanthate or thionoester intermediate[1].


 is highly effective here, driving the radical chain mechanism efficiently.

Materials:

  • Secondary alcohol substrate (pre-converted to an

    
    -alkyl 
    
    
    
    -methyl xanthate)
  • Methyl(phenyl)stannane (

    
    , 0.6 equivalents)
    
  • Azobisisobutyronitrile (AIBN, 0.1 equivalents)

  • Anhydrous Toluene (degassed)

Step-by-Step Methodology:

  • Preparation: Dissolve the xanthate substrate (1.0 mmol) in 10 mL of anhydrous toluene in a flame-dried, two-neck round-bottom flask equipped with a reflux condenser.

  • Degassing (Critical Step): Sparge the solution with Argon for 15 minutes. Rationale: Oxygen is a potent diradical that will rapidly quench the tin radical, terminating the chain reaction.

  • Initiation: Heat the reaction mixture to 80°C. Rationale: AIBN has a half-life of ~1 hour at 80°C, providing a steady, controlled release of initiating 2-cyanoprop-2-yl radicals.

  • Reagent Addition: Dissolve

    
     (0.6 mmol, providing 1.2 mmol of reactive H) and AIBN (0.1 mmol) in 2 mL of degassed toluene. Add this solution dropwise over 30 minutes to the refluxing mixture.
    
  • Propagation: Stir at 80°C for 2–4 hours. Monitor consumption of the xanthate via TLC (Hexanes/EtOAc).

  • Tin Quenching & Removal: Cool the reaction to room temperature. Add 10 mL of a saturated aqueous KF solution and 1 mL of 10% HCl. Stir vigorously for 2 hours. Rationale: The acid hydrolyzes residual tin hydrides, and the fluoride ions react with the resulting tin species to form the insoluble polymer

    
    .
    
  • Filtration: Filter the biphasic mixture through a pad of Celite. Wash the pad with ethyl acetate.

  • Isolation: Separate the organic layer, dry over

    
    , concentrate in vacuo, and purify the deoxygenated product via flash chromatography.
    

BartonMcCombie AIBN AIBN (Initiator) Radical Initiator Radical (In•) AIBN->Radical Heat (80°C) SnRad PhMeSnH• (Tin Radical) Radical->SnRad + PhMeSnH2 (H-abstraction) SnH PhMeSnH2 Xanthate R-O-C(=S)SMe (Xanthate) SnRad->Xanthate Attacks C=S Intermediate Radical Intermediate Xanthate->Intermediate AlkylRad R• (Alkyl Radical) Intermediate->AlkylRad C-O bond cleavage - PhMeSnH(SCSOMe) AlkylRad->SnRad Regenerates Tin Radical Product R-H (Deoxygenated Product) AlkylRad->Product + PhMeSnH2 (H-abstraction)

Radical chain mechanism of Barton-McCombie deoxygenation using methyl(phenyl)stannane.

Protocol B: Radical Cyclization (5-exo-trig) of an Alkyl Halide

When utilizing radical intermediates to form carbon-carbon bonds (e.g., cyclizing a primary alkyl bromide onto a tethered alkene), the concentration of the hydrogen donor must be strictly controlled. If the tin hydride concentration is too high, the initial carbon radical will be prematurely reduced before it has time to cyclize[2].

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve the alkyl bromide precursor (1.0 mmol) in 50 mL of anhydrous, degassed benzene or toluene (0.02 M concentration). Rationale: High dilution favors intramolecular cyclization over intermolecular side reactions.

  • Heating: Bring the solution to a gentle reflux under an Argon atmosphere.

  • Syringe Pump Setup (Critical Step): Prepare a solution of

    
     (0.55 mmol) and AIBN (0.1 mmol) in 10 mL of degassed solvent. Load this into a gas-tight syringe.
    
  • Slow Addition: Use a syringe pump to add the tin/AIBN solution to the refluxing substrate over a period of 4 to 6 hours. Rationale: Slow addition maintains a steady-state concentration of

    
     that is low enough to allow the unimolecular cyclization to occur, but high enough to trap the newly formed cyclic radical before it polymerizes.
    
  • Completion & Workup: Once addition is complete, reflux for an additional 1 hour. Cool to room temperature, perform the KF workup as described in Protocol A, filter, and isolate the cyclized product.

Workflow Step1 1. Dilute Substrate (0.02 M in PhMe) Step2 2. Degas Solvent (Argon, 15 min) Step1->Step2 Step3 3. Reflux (80-110°C) Step2->Step3 Step4 4. Syringe Pump (PhMeSnH2 over 4h) Step3->Step4 Step5 5. KF Workup (Precipitate PhMeSnF2) Step4->Step5

Experimental workflow emphasizing syringe pump addition to prevent premature radical reduction.

Troubleshooting & Safety Guidelines

  • Incomplete Reaction: If starting material remains, the radical chain may have died due to oxygen ingress. Ensure all solvents are thoroughly sparged with inert gas (freeze-pump-thaw is recommended for highly sensitive substrates).

  • Premature Reduction in Cyclizations: If the uncyclized, directly reduced alkane is the major product in Protocol B, the concentration of

    
     is too high. Decrease the rate of the syringe pump addition or increase the initial solvent volume.
    
  • Toxicity Warning: All organotin compounds are highly toxic and readily absorbed through the skin. Operations must be conducted in a well-ventilated fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles). The KF workup not only aids in purification but also safely sequesters the toxic tin species into a stable, solid matrix for hazardous waste disposal.

References

  • Barton–McCombie deoxygenation - Wikipedia Source: Wikipedia URL:[Link][1]

  • 4: Radical Reactions - Chemistry LibreTexts Source: Chemistry LibreTexts URL:[Link][2]

  • Tributyltin hydride (Tributylstannane), Tin hydrides - Organic Chemistry Portal Source: Organic Chemistry Portal URL:[Link]

Sources

Method

Application Note: Catalytic Dehydrocoupling of Methyl(phenyl)stannane to Polystannanes

Executive Summary This guide details the synthesis of poly(methylphenylstannane) via the catalytic dehydrocoupling of methyl(phenyl)stannane ( ). Unlike carbon-based polymers, polystannanes feature a backbone of tin atom...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthesis of poly(methylphenylstannane) via the catalytic dehydrocoupling of methyl(phenyl)stannane (


). Unlike carbon-based polymers, polystannanes feature a backbone of tin atoms (

) exhibiting

-delocalization, a property analogous to

-conjugation in conductive organic polymers. This "heavy alkene" character imparts unique optoelectronic properties, including low band gaps and thermochromism.

Key Application: Synthesis of semiconducting molecular wires and photo-resists for extreme ultraviolet (EUV) lithography.

Critical Safety Directive

WARNING: NEUROTOXIN HAZARD. Organotin compounds, particularly hydrides and alkyl derivatives, are potent neurotoxins and skin irritants.

  • Engineering Controls: All operations must be performed inside a glovebox (

    
     ppm) or using rigorous Schlenk line techniques.
    
  • Light Sensitivity: Polystannanes degrade rapidly under UV/visible light. All reaction vessels must be wrapped in aluminum foil.

  • Waste: All tin waste must be segregated and treated as hazardous heavy metal waste.

Mechanistic Principles

The transformation relies on


-bond metathesis , a mechanism distinct from oxidative addition/reductive elimination cycles common in palladium catalysis. The catalyst, typically a 

Group 4 metallocene (Zr, Hf), activates the

bond without changing oxidation state.
The Catalytic Cycle[1]
  • Sigma-Ligand Exchange: The precatalyst (e.g.,

    
    ) reacts with the stannane substrate, releasing methane and forming a Zirconium-Stannyl intermediate (
    
    
    
    ).
  • Chain Growth: The

    
     species reacts with another equivalent of stannane. The hydride of the incoming stannane attacks the metal center, forming the 
    
    
    
    bond and regenerating the
    
    
    species (or releasing
    
    
    to reform
    
    
    ).

DehydrocouplingMechanism Cat Precatalyst Cp2ZrMe2 Inter2 Transition State σ-Bond Metathesis Cat->Inter2 + MePhSnH2 - CH4 Substrate Substrate MePhSnH2 Inter1 Intermediate A Cp2Zr(H)(SnMePh) Inter1->Inter2 + MePhSnH2 Inter2->Inter1 Product Polystannane -(SnMePh)n- Inter2->Product Chain Extension Byprod Byproduct H2 (gas) Inter2->Byprod Product->Inter1 Active Chain End

Figure 1: Simplified


-bond metathesis cycle for Group 4 mediated dehydrocoupling.

Experimental Protocols

Protocol A: Precursor Synthesis (Methyl(phenyl)stannane)

Rationale: Secondary stannanes are rarely commercially available due to instability. They must be synthesized freshly via reduction of the corresponding dichloride.

Reagents:

  • Methyl(phenyl)tin dichloride (

    
    )
    
  • Lithium Aluminum Hydride (

    
    ) - 1.0 M in Et2O
    
  • Diethyl Ether (Anhydrous)

Step-by-Step:

  • Setup: Flame-dry a 250 mL Schlenk flask equipped with a stir bar and addition funnel. Evacuate and refill with Argon (3x).

  • Solvation: Dissolve

    
     (5.0 g, 17.7 mmol) in 50 mL anhydrous diethyl ether. Cool to 0°C.
    
  • Reduction: Add

    
     solution (9.0 mL, 0.5 eq per Cl) dropwise over 20 minutes. Caution: Exothermic.
    
  • Reaction: Warm to room temperature and stir for 3 hours in the dark (wrap flask in foil).

  • Quench: Cool to 0°C. Slowly add degassed water-saturated ether, followed by degassed Rochelle's salt solution.

  • Isolation: Separate organic layer under inert atmosphere (cannula transfer). Dry over

    
    , filter, and remove solvent in vacuo.
    
  • Purification: Distill the residue under reduced pressure (approx. 40-45°C at 0.1 mmHg).

    • Yield Target: >70% colorless oil.

    • Validation:

      
       NMR (C6D6) should show a quartet at 
      
      
      
      ~5.0-6.0 ppm (
      
      
      ) with satellites (
      
      
      ).
Protocol B: Catalytic Dehydrocoupling (Polymerization)

Rationale: High molecular weight requires strict stoichiometry and kinetic control to prevent cyclic oligomer formation (thermodynamic sink).

Reagents:

  • Monomer: Methyl(phenyl)stannane (Freshly prepared)

  • Catalyst: Bis(cyclopentadienyl)zirconium dimethyl (

    
    )
    
    • Note: For higher MW, use

      
       (Tilley Catalyst).
      
  • Solvent: Toluene (dried over Na/Benzophenone, distilled)

Step-by-Step:

  • Glovebox Entry: Bring all reagents into an Argon-filled glovebox.

  • Catalyst Loading: In a 20 mL scintillation vial, dissolve

    
     (10 mg, approx 2-4 mol%) in 1 mL Toluene.
    
  • Monomer Addition: Add

    
     (500 mg) to a separate foil-wrapped vial containing 2 mL Toluene.
    
  • Initiation: Rapidly add the catalyst solution to the monomer solution.

    • Observation: Immediate gas evolution (

      
      ) and color change (Yellow 
      
      
      
      Amber
      
      
      Dark Orange).
  • Reaction: Cap the vial loosely (to allow

    
     escape) or use a needle-vented septum. Let stand in the dark  for 24-48 hours.
    
  • Termination: Remove from glovebox. Pour reaction mixture into 50 mL of vigorously stirred anhydrous methanol (in the dark).

  • Collection: The polymer precipitates as a yellow/orange solid. Centrifuge or filter.

  • Drying: Dry under high vacuum for 4 hours.

Workflow Start Precursor MePhSnH2 Mix Mix with Catalyst (Cp2ZrMe2) Start->Mix React Reaction 48h, Dark, RT Mix->React - H2 Gas Precip Precipitation in Methanol React->Precip Final Poly(methylphenylstannane) Precip->Final

Figure 2: Experimental workflow for the synthesis of polystannanes.

Characterization & Validation

Successful synthesis is defined by the formation of linear chains rather than cyclic oligomers.

TechniqueParameterExpected Result for PolymerResult for Cyclic Oligomer (Fail)

NMR
Chemical Shift (

)
-150 to -210 ppm (Broad)-180 to -240 ppm (Sharp singlets)
UV-Vis

380 - 420 nm (σ-conjugation)< 350 nm
GPC

/ PDI

Da / PDI 1.5-2.0
< 1,000 Da / PDI 1.0
Appearance VisualViscous oil or SolidCrystalline solid

Data Interpretation:

  • NMR: The polymer signal is broad due to the tacticity (atactic distribution of Me/Ph groups). Sharp peaks indicate the formation of cyclic pentamers or hexamers (

    
     or 
    
    
    
    ), which are thermodynamic dead-ends.
  • UV-Vis: The "fingerprint" of a polystannane is the

    
     transition. A red-shift (higher wavelength) correlates with longer chain length.
    

Troubleshooting & Optimization

Issue: Low Molecular Weight / Cyclic Formation

  • Cause: Reaction temperature too high or catalyst loading too low.

  • Fix: Lower temperature to -20°C. Cyclics are thermodynamically favored; linear polymers are kinetically favored. Slowing the reaction often improves linearity.

  • Catalyst Switch: Switch to the "Tilley Catalyst" (

    
    ). The steric bulk of the 
    
    
    
    and silyl ligands prevents back-biting that forms rings.

Issue: Rapid Bleaching of Product

  • Cause: Light exposure or oxidation.

  • Fix: Ensure total darkness during workup. Confirm solvent deoxygenation (freeze-pump-thaw x3).

References

  • Imori, T., & Tilley, T. D. (1993). Catalytic Dehydrogenative Polymerization of Secondary Stannanes to Polystannanes. Journal of the American Chemical Society.[1] Link

  • Caseri, W. (2000). Nanocomposites of Polymers and Inorganic Particles: Preparation, Structure and Properties. Materials Science and Engineering.[2] (Context on Polystannane properties). Link

  • Neale, N. R., & Tilley, T. D. (2002).[1] A New Mechanism for Metal-Catalyzed Stannane Dehydrocoupling Based on

    
    -H-Elimination.[1][3] Journal of the American Chemical Society.[1] Link
    
  • Chrostowska, A., et al. (2016). Polystannanes: Processible molecular metals with defined chemical structures. Chemical Society Reviews. Link

Sources

Application

Application Note: Catalytic Dehydropolymerization of Methylphenylstannane (MePhSnH₂) for the Preparation of Chiral Polystannanes

Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Introduction & Scientific Context Polystannanes represent a unique class of organo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Polymer Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Scientific Context

Polystannanes represent a unique class of organometallic polymers characterized by a continuous backbone of covalently bonded tin atoms. Unlike traditional carbon-based polymers, polystannanes possess highly delocalized


-electrons along the metal backbone, rendering them molecular wires with distinctive optoelectronic properties, including semi-conductivity and a characteristic yellow color[1].

The synthesis of chiral polystannanes introduces stereoregularity into these molecular wires, opening avenues for advanced chiroptical materials. By utilizing the prochiral monomer methylphenylstannane (MePhSnH₂) , the resulting polymer—poly(methylphenylstannane)—features a stereocenter at every tin atom along the chain. When synthesized under controlled conditions, these polymers can adopt helical conformations, effectively transferring chiral information along the polymer backbone[2].

This application note provides a self-validating, step-by-step protocol for the synthesis of poly(methylphenylstannane) via transition-metal-catalyzed dehydropolymerization, moving away from harsh Wurtz-coupling methods that predominantly yield cyclic oligomers[1].

Mechanistic Principles & Causality

The dehydropolymerization of secondary stannanes (R₂SnH₂) relies on transition metal catalysts, typically Wilkinson's catalyst ([RhCl(PPh₃)₃]) or zirconocene derivatives (e.g.,[Zr(Cp)₂Me₂]).

Causality of Catalyst Selection: Traditional Wurtz coupling of dichlorostannanes using sodium metal is highly aggressive, often leading to chain scission and a high fraction of cyclic oligomers (e.g., (SnMePh)₅ or ₆). Catalytic dehydropolymerization operates via a controlled chain-growth process. The transition metal undergoes oxidative addition into the Sn–H bond (or


-bond metathesis in the case of early transition metals), followed by the elimination of hydrogen gas (H₂) to form new Sn–Sn bonds[3]. This controlled propagation favors linear, high-molecular-weight chiral polymers.

CatalyticCycle Precat Precatalyst (e.g.,[Zr(Cp)2Me2]) Active Active Catalyst Metal-Hydride Species Precat->Active Activation Add Monomer Coordination MePhSnH2 Active->Add + MePhSnH2 Metathesis σ-Bond Metathesis Sn-Sn Bond Formation Add->Metathesis Insertion Elim H2 Elimination Dehydrocoupling Metathesis->Elim Chain Growth Elim->Active - H2 Polymer Chiral Polystannane (SnMePh)n Elim->Polymer Termination

Fig 1. Proposed catalytic cycle for the dehydropolymerization of MePhSnH2 monomers.

Materials, Reagents, and Equipment

  • Precursors: Methylphenyltin dichloride (MePhSnCl₂), Lithium aluminum hydride (LiAlH₄).

  • Catalyst: Wilkinson’s Catalyst [RhCl(PPh₃)₃] (Strem Chemicals) or [Zr(Cp)₂Me₂].

  • Solvents: Toluene, Diethyl Ether, Methanol. Note: All solvents must be strictly anhydrous and degassed via freeze-pump-thaw cycles.

  • Equipment: Schlenk line, glovebox, amber glassware.

Causality of Amber Glassware: Polystannanes are notoriously sensitive to ambient light. The


 transition of the Sn-Sn bonds absorbs strongly in the UV-Vis region (

~380-420 nm). Exposure to light induces

-bond photolysis, causing rapid chain degradation into cyclic oligomers[1]. All polymerization and storage steps must be conducted in the dark or under amber light.

Step-by-Step Experimental Protocol

Workflow Step1 1. Monomer Prep LiAlH4 Reduction Step2 2. Schlenk Setup Strictly Anaerobic Step1->Step2 Step3 3. Polymerization Catalyst + Dark Step2->Step3 Step4 4. Precipitation Cold Methanol Step3->Step4 Step5 5. Validation 119Sn NMR & GPC Step4->Step5

Fig 2. Step-by-step workflow for the synthesis and isolation of poly(methylphenylstannane).

Step 1: Synthesis of MePhSnH₂ Monomer
  • Suspend LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether at 0 °C under an argon atmosphere.

  • Dropwise add a solution of MePhSnCl₂ in diethyl ether over 30 minutes.

  • Causality: The low temperature prevents the premature thermal decomposition of the newly formed, highly reactive tin dihydride.

  • Quench the reaction carefully with degassed water, extract the organic layer, dry over MgSO₄, and remove the solvent under reduced pressure.

  • Validation Checkpoint: Perform ¹¹⁹Sn NMR on the crude liquid. A successful reduction is confirmed by a single resonance at approximately -110 ppm [4].

Step 2: Catalytic Dehydropolymerization
  • Transfer the purified MePhSnH₂ monomer to an amber Schlenk flask inside a glovebox.

  • Add a catalytic amount of[RhCl(PPh₃)₃] (0.5 - 1.0 mol%).

  • Causality: The reaction is performed neat (solvent-free) or at extremely high concentrations in toluene. High monomer concentration kinetically favors intermolecular chain propagation over intramolecular back-biting, which would otherwise yield cyclic oligomers[1].

  • Stir the mixture at room temperature for 24 to 48 hours.

  • Validation Checkpoint: Upon catalyst addition, vigorous bubbling must be observed. This is the evolution of H₂ gas, a direct stoichiometric indicator of successful dehydrocoupling[3]. The solution will progressively turn a deep, opaque yellow.

Step 3: Isolation and Purification
  • Dilute the viscous yellow mixture with a minimal amount of degassed THF.

  • Precipitate the polymer by adding the solution dropwise into a large excess of vigorously stirred, cold, degassed methanol.

  • Causality: High-molecular-weight poly(methylphenylstannane) is insoluble in polar protic solvents. Conversely, unreacted monomer, cyclic oligomers, and the transition metal catalyst remain highly soluble in methanol, allowing for efficient fractionation.

  • Collect the yellow precipitate via vacuum filtration, wash with cold methanol, and dry in vacuo.

Analytical Characterization

Quantitative data and expected analytical benchmarks for high-purity poly(methylphenylstannane) are summarized below.

ParameterExpected Value / ObservationAnalytical Method
Molecular Weight (

)
10,000 – 25,000 DaGel Permeation Chromatography (GPC) vs. Polystyrene
Polydispersity Index (PDI) 1.8 – 2.5Gel Permeation Chromatography (GPC)

Sn NMR (Monomer)
~ -110 ppm (sharp)

Sn NMR (in

)

Sn NMR (Polymer)
-140 to -160 ppm (broad)

Sn NMR (in

)
UV-Vis Absorption (

)
380 – 420 nmUV-Vis Spectroscopy (in THF)
Physical Appearance Yellow amorphous solidVisual Inspection

Self-Validation & Troubleshooting System

To ensure the integrity of the synthesized chiral polystannane, researchers must implement the following self-validating checks:

  • Failure to Evolve Gas: If no H₂ bubbles form upon catalyst addition, the catalyst has likely been poisoned by oxygen or moisture. Action: Rigorously dry and degas the MePhSnH₂ monomer and ensure glovebox O₂ levels are <1 ppm.

  • Differentiating Polymer from Oligomer: ¹¹⁹Sn NMR is the ultimate diagnostic tool. Linear poly(methylphenylstannane) exhibits a broad resonance due to the distribution of slightly different magnetic environments along the polymer chain (tacticity and conformational variations). If the spectrum shows sharp peaks in the -200 ppm range, the product is heavily contaminated with cyclic oligomers (e.g., (SnMePh)₅)[1]. Action: Increase monomer concentration during synthesis or repeat the cold methanol precipitation.

  • Loss of Yellow Color (Bleaching): If the isolated polymer solution turns colorless over time,

    
    -bond photolysis or oxidation has occurred, breaking the conjugated Sn-Sn backbone[1]. Action: Ensure strict adherence to dark-room conditions and anaerobic storage.
    

References

  • Polystannanes: processible molecular metals with defined chemical structures Chemical Society Reviews, 2016. URL:[Link]

  • Optically Active Organotin Compounds Derived from β-Pinene. The Quest for Chiral Polystannanes Organometallics, 2008. URL:[Link]

  • Mechanistic studies of the dehydrocoupling and dehydropolymerization of amine-boranes using a [Rh(Xantphos)]⁺ catalyst Journal of the American Chemical Society, 2014. URL: [Link]

  • The Preparation and Characterization of Structurally Stable 5-Coordinate Polystannanes Ryerson University (Master's Thesis), 2013. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stabilizing Air-Sensitive Methyl(phenyl)stannane Solutions

Welcome to the Technical Support Center. Methyl(phenyl)stannane and related mixed organotin hydrides are highly valuable reagents for hydrostannation, radical reductions, and as precursors in Stille cross-coupling reacti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Methyl(phenyl)stannane and related mixed organotin hydrides are highly valuable reagents for hydrostannation, radical reductions, and as precursors in Stille cross-coupling reactions[1][2]. However, the inherently weak tin-hydrogen (Sn-H) bond (bond dissociation energy of ~74 kcal/mol) makes these compounds extremely sensitive to homolytic cleavage and oxidation[3].

This guide synthesizes field-proven insights to provide actionable troubleshooting, validated protocols, and FAQs to ensure the kinetic and thermodynamic stability of your stannane solutions.

Troubleshooting Guide: Identifying and Resolving Degradation Issues

Issue 1: Solution turns cloudy or forms a white precipitate
  • Symptom: A previously clear methyl(phenyl)stannane solution becomes turbid or deposits a white solid.

  • Causality: The Sn-H bond has reacted with atmospheric oxygen or moisture. Organotin hydrides readily oxidize to form stannanols (Sn-OH), which subsequently condense into stannoxanes (Sn-O-Sn)—insoluble polymeric networks[4][5].

  • Resolution: Discard the compromised solution, as the active hydride titer is lost. Ensure all future handling utilizes strict Schlenk line techniques or a rigid glovebox[6][7]. Verify that your inert gas (Argon/N2) passes through a high-capacity oxygen and moisture scrubber.

Issue 2: Gas evolution or pressure buildup in sealed storage vials
  • Symptom: Popping of septa or an audible hiss of gas when opening the storage container.

  • Causality: Thermal or light-induced homolytic cleavage of the Sn-H bond generates highly reactive tin radicals. These radicals undergo dehydrogenative coupling, forming tin-tin (Sn-Sn) bonds and releasing hydrogen gas (

    
    )[4][8].
    
  • Resolution: Store solutions at -20 °C in amber or foil-wrapped vials to prevent photo-initiation. To chemically stabilize the solution, add a radical scavenger such as BHT (butylated hydroxytoluene) at 0.025% to 1.0% w/w to quench stray radicals and halt the degradation chain[9][10].

Issue 3: Incomplete conversions in radical reductions
  • Symptom: The stannane fails to fully reduce the substrate, or the radical chain reaction stalls prematurely.

  • Causality: The radical chain is being retarded by unseen side-reactions with solvent impurities (e.g., dissolved oxygen, unquenched peroxides in ethers) rather than a failure of the stannane itself[11].

  • Resolution: Rigorously degas all solvents using the Freeze-Pump-Thaw method (see Protocol A) prior to adding the stannane[6].

Standard Operating Procedures (SOP): Validated Methodologies

Protocol A: Freeze-Pump-Thaw Degassing of Solvents

To prevent premature oxidation of methyl(phenyl)stannane, solvents must be completely devoid of dissolved oxygen[6][12].

  • Freeze : Place the solvent in a specialized heavy-walled Schlenk flask. Submerge the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Pump : Open the flask to the vacuum manifold of the Schlenk line (aiming for <0.1 mbar) for 5–10 minutes to evacuate the headspace[12].

  • Thaw : Close the vacuum valve and remove the flask from the liquid nitrogen. Allow the solvent to thaw completely in a warm water bath. You will observe bubbles of trapped gas escaping the liquid matrix.

  • Validate & Repeat : Repeat the cycle 3 times. Self-Validation Step: During the final thaw cycle, absolutely no bubbles should form in the liquid, confirming the solvent is fully degassed. Backfill the flask with high-purity Argon.

Protocol B: Schlenk Line Transfer of Methyl(phenyl)stannane
  • Preparation : Oven-dry all glassware and cool under a dynamic vacuum. Perform three vacuum/Argon cycles to purge surface-bound moisture[12].

  • Setup : Equip the receiving reaction flask with a rubber septum. Insert an inert gas inlet needle connected to a bubbler to maintain a slight positive Argon pressure[13].

  • Transfer : Use a gas-tight syringe purged three times with Argon. Draw the required volume of the stannane solution from its sealed storage vial.

  • Addition : Inject the solution dropwise into the reaction mixture. Causality Note: Dropwise addition minimizes localized concentration spikes, reducing the likelihood of exothermic dimerization of the stannane.

Data Presentation: Stability Parameters for Organotin Hydrides

ParameterOptimal ConditionDegradation RiskMechanistic Consequence
Atmosphere Argon or Nitrogen (<1 ppm ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Ambient AirRapid oxidation to stannoxanes (

)[5].
Solvent Anhydrous, DegassedAerated / Wet SolventsHydrolysis to stannanols; radical chain quenching[11].
Temperature -20 °CRoom Temp (>20 °C)Accelerated dehydrogenative coupling (

evolution)[4].
Light Exposure Dark (Amber vials)UV / Direct SunlightPhoto-induced homolytic cleavage of Sn-H bonds.
Additives BHT (0.025% - 1.0% w/w)NoneUnchecked radical propagation and auto-decomposition[10].

Mandatory Visualization: Degradation Pathways and Stabilization

G A Methyl(phenyl)stannane (Active Sn-H Bond) B O2 / Moisture Exposure (Air Leak) A->B C Radical Initiation (Light / Heat) A->C D Stannoxane Formation (Sn-O-Sn + H2O) B->D Oxidation E Dehydrogenative Coupling (Sn-Sn + H2 Gas) C->E Homolysis F Stabilization: Schlenk Line / Glovebox F->B Prevents G Stabilization: BHT Radical Scavenger G->C Quenches

Mechanistic pathways of methyl(phenyl)stannane degradation and targeted stabilization strategies.

Frequently Asked Questions (FAQs)

Q: Why is BHT specifically recommended as a stabilizer for organotin hydrides? A: Butylated hydroxytoluene (BHT) is a sterically hindered phenol that acts as a highly efficient radical scavenger[9][10]. Because organotin hydrides decompose via a radical chain mechanism (where a stray tin radical abstracts hydrogen from another stannane molecule), BHT intercepts these early radicals, forming a stable, unreactive phenoxy radical. This halts the degradation cascade without interfering with the bulk stannane's intended reactivity.

Q: Can I use a glove bag instead of a Schlenk line or rigid glovebox? A: While a glove bag (a flexible, inflatable plastic chamber) provides a temporary inert atmosphere, it is generally insufficient for long-term storage or complex manipulations of highly sensitive stannanes[7][14]. Glove bags cannot achieve the strict <1 ppm


 and 

levels of a rigid glovebox equipped with a catalyst scrubber[6], nor do they offer the vacuum cycling capabilities of a Schlenk line[12]. They should only be used for rapid, single-step transfers.

Q: How do I safely dispose of degraded methyl(phenyl)stannane solutions? A: Degraded solutions (often containing stannoxanes and unreacted hydrides) remain highly toxic[5]. They should be carefully quenched by slow addition to a dilute solution of iodine or bromine in an inert solvent. This converts residual Sn-H and Sn-Sn bonds to stable Sn-halides. The resulting mixture must be disposed of as heavy metal/organotin hazardous waste according to your institutional EHS guidelines.

References

  • Diaryltin Dihydrides and Aryltin Trihydrides with Intriguing Stability - National Institutes of Health (NIH) / Molecules.[Link]

  • Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry.[Link]

  • Keeping air and moisture out - VACUUBRAND.[Link]

  • Organotin chemistry - Wikipedia.[Link]

  • Performing Sensitive Reactions without a Schlenk Line - Schlenk Line Survival Guide.[Link]

  • Preparation of trialkyltin hydride (Patent JP3338130B2)
  • Why Are Organotin Hydride Reductions of Organic Halides So Frequently Retarded? - The Journal of Organic Chemistry / Researcher.Life.[Link]

Sources

Optimization

Optimizing yield in methyl(phenyl)stannane synthesis

Technical Support Center: Optimizing Yield in Methyl(phenyl)stannane Synthesis Topic: High-Efficiency Synthesis of Mixed Methyl/Phenyl Organostannanes Case ID: OPT-Sn-PhMe-001 Status: Active Support Tier: Level 3 (Senior...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Yield in Methyl(phenyl)stannane Synthesis

Topic: High-Efficiency Synthesis of Mixed Methyl/Phenyl Organostannanes Case ID: OPT-Sn-PhMe-001 Status: Active Support Tier: Level 3 (Senior Scientist)

Executive Summary & Core Principles

User Query: "How do I maximize yield and purity when synthesizing methyl(phenyl)stannanes (e.g.,


, 

) for downstream Stille coupling or radical applications?"

Technical Insight: The synthesis of mixed organostannanes typically involves the nucleophilic alkylation of organotin halides using Grignard or organolithium reagents. The primary yield-killing vectors in this process are moisture sensitivity , Wurtz-type homocoupling , and redistribution reactions (scrambling of ligands).

To achieve yields >90%, you must control the local concentration of the alkylating agent and the temperature gradient during addition. This guide provides a self-validating protocol to navigate these challenges.

Standard Operating Protocol (SOP): The "Reverse Addition" Method

For the synthesis of Methyltriphenylstannane (


) or Dimethyl(diphenyl)stannane (

).

Mechanism:



Phase 1: Reagent Preparation & Validation
  • Tin Precursor: Triphenyltin chloride (

    
    ) or Dimethyltin dichloride (
    
    
    
    ). Critical: Recrystallize from ethanol/hexanes if the solid is yellow or sticky. Purity must be >98%.
  • Alkylating Agent: Methylmagnesium bromide (MeMgBr) or Phenylmagnesium bromide (PhMgBr). Critical: Titrate Grignard reagent immediately before use using salicylaldehyde phenylhydrazone or iodine/LiCl.

Phase 2: The Reaction Workflow
  • Solvent System: Anhydrous Diethyl Ether (

    
    ) or THF. 
    
    
    
    is preferred for Grignard reactions to minimize Wurtz coupling, while THF is required for organolithiums.
  • Temperature: 0°C to Room Temperature (RT).

Step-by-Step Protocol:

  • Inert Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Flush with Argon (Ar) for 15 mins.

  • Substrate Dissolution: Dissolve

    
     (1.0 equiv) in anhydrous 
    
    
    
    (0.5 M concentration). Cool to 0°C.[1]
  • Controlled Addition: Add MeMgBr (1.2 equiv) dropwise via the addition funnel over 30-45 minutes.

    • Why? Rapid addition creates local hot spots, promoting homocoupling (

      
      ) and reducing the effective stoichiometry.
      
  • Reaction Maintenance: Allow the mixture to warm to RT and stir for 3-12 hours.

    • Checkpoint: Monitor via TLC (Hexanes). The starting chloride (

      
      ) is more polar than the product (
      
      
      
      ).
  • Quenching: Cool back to 0°C. Quench slowly with saturated aqueous

    
    .
    
    • Caution: Exothermic.[2] Methane gas evolution may occur.

Phase 3: Visualization of Logic Flow

SynthesisWorkflow Start Start: Dry Glassware Solvent Solvent Choice (Et2O vs THF) Start->Solvent Addition Controlled Addition (0°C, Dropwise) Solvent->Addition Dissolve Sn-Cl Monitor TLC/NMR Check (Disappearance of Sn-Cl) Addition->Monitor Stir 3-12h Monitor->Addition Incomplete (Add more RMgX) Quench Quench (NH4Cl) & Workup Monitor->Quench Complete Purification Purification (Distillation/Chromatography) Quench->Purification

Caption: Logical workflow for the synthesis of methyl(phenyl)stannanes, emphasizing the critical monitoring loop.

Troubleshooting Hub

Issue 1: Low Yield (<50%)

Potential CauseDiagnosticSolution
Moisture Contamination White precipitate (

or hydroxides) visible before quench.
Ensure all glassware is flame-dried. Use fresh anhydrous solvents (Karl Fischer < 50 ppm).
Degraded Grignard No exotherm upon addition; starting material remains on TLC.Titrate your Grignard. Commercial reagents degrade over time. If molarity is low, increase equivalents or prepare fresh.
Steric Hindrance Reaction stalls with bulky phenyl groups (

).
Switch solvent to THF and reflux for 2 hours. The higher boiling point and polarity of THF accelerate the substitution.

Issue 2: "Sticky" Impurities (Inseparable Mixture)

  • Symptom: NMR shows broad aromatic peaks or multiple methyl singlets.

  • Root Cause: Redistribution (Disproportionation). Organostannanes can scramble ligands at high temperatures or in the presence of Lewis acids (like

    
     byproduct).
    
  • Fix: Avoid prolonged heating (>40°C). Perform the quench immediately after consumption of starting material. Use Potassium Fluoride (KF) workup to remove tin halides as insoluble fluorides.

Issue 3: Difficulty Removing Tin Byproducts

  • Context: After the reaction, trace tin residues (

    
    ) can be toxic and interfere with biological assays.
    
  • Protocol:

    • Dissolve crude oil in

      
      .
      
    • Add aqueous KF (10% w/v) and stir vigorously for 30 mins.

    • Filter the resulting white solid (

      
      ) through Celite.
      
    • The filtrate contains the clean tetra-organostannane.

Frequently Asked Questions (FAQs)

Q: Can I use organolithium reagents (MeLi or PhLi) instead of Grignards? A: Yes, but with caution. Organolithiums are more reactive and basic.

  • Pros: Faster reaction, useful for sterically hindered tin centers.

  • Cons: Higher risk of Wurtz coupling and lithium-halogen exchange on the phenyl ring.

  • Recommendation: Use MeLi only if MeMgBr fails. Perform at -78°C in THF.

Q: My product smells like almonds/garlic. Is this normal? A: STOP immediately. This odor is characteristic of volatile organotin hydrides or low-molecular-weight stannanes, which are highly neurotoxic.

  • Action: Verify ventilation.[2][3][4][5] Double-glove. If you suspect a leak, evacuate the area.[3] Ensure you are not accidentally generating

    
     by using 
    
    
    
    instead of a carbon nucleophile.

Q: How do I store Methyl(phenyl)stannanes? A: These compounds are generally air-stable but light-sensitive. Store in amber vials under Argon at 4°C. Slow oxidation can occur over months, generating phenol and tin oxides.

Quantitative Data: Solvent & Temperature Effects

Table 1: Optimization of Ph3SnCl Methylation with MeMgBr (1.2 equiv)

EntrySolventTemp (°C)Time (h)Yield (%)Notes
1

0 to RT492% Optimal balance of rate vs. purity.
2THF0 to RT288%Faster, but trace homocoupling observed.
3THFReflux175%Significant redistribution byproducts.
4TolueneRT1240%Too non-polar; Grignard solubility issues.

Safety & Toxicity Warning (Critical)

Neurotoxicity: Trimethyltin and Triethyltin species are potent neurotoxins (cerebral edema).[6] While phenyl-tin compounds are generally less volatile and slightly less toxic, mixed methyl-phenyl stannanes can metabolize to release toxic methyl-tin moieties.

  • Handling: Always use a fume hood.[2][3]

  • Waste: Segregate all tin waste. Do NOT mix with general organic waste. Use a dedicated "Organotin" waste stream.

  • Decontamination: Wash glassware with a solution of Iodine (

    
    ) in acetone/ethanol to cleavage Sn-C bonds before standard cleaning.
    

References

  • Preparation of Grignard Reagents: Org. Synth.1932 , 12, 44. Link

  • Purification of Organostannanes: J. Org. Chem.2009 , 74, 5032–5036. (Describes KF/Silica purification techniques). Link

  • Toxicity of Organotin Compounds: Occupational Safety and Health Administration (OSHA) Guidelines on Organotins. Link

  • General Organotin Synthesis: BenchChem Technical Guide: Synthesis of Dimethylstannane. Link

Sources

Troubleshooting

Technical Support Center: Organotin Removal Protocols

Ticket ID: #SN-8492 Subject: Troubleshooting Guide for Removing Organotin Residues from Reaction Mixtures Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open / Active Guide Specialist’s Foreword:...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SN-8492 Subject: Troubleshooting Guide for Removing Organotin Residues from Reaction Mixtures Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open / Active Guide

Specialist’s Foreword: The "Sticky" Problem of Tin

Welcome to the technical support center. If you are reading this, you likely just finished a Stille coupling or a radical reduction and are facing the classic "Tin Curse": the lipophilic organotin byproducts (usually tributyltin chloride or hydride) are co-eluting with your non-polar product, or your NMR is cluttered with the tell-tale "grease" of alkyl-tin peaks (0.8–1.6 ppm).

Why this matters: Beyond ruining your NMR spectra, organotin residues are toxic. Under ICH Q3D guidelines, Tin (Sn) is a Class 3 elemental impurity.[1][2] While the oral Permitted Daily Exposure (PDE) is relatively high (6400 µ g/day ), parenteral limits are much stricter (640 µ g/day ) [1]. Furthermore, residual tin is a notorious catalyst poison for subsequent hydrogenation steps.

This guide moves beyond the standard "wash with water" (which fails because


 is lipophilic) and details chemically grounded, self-validating protocols.

Diagnostic: Select Your Protocol

Before proceeding, determine your reaction constraints using the decision matrix below.

TinRemovalDecision node_start START: Characterize Substrate node_acid Is Product Acid/Oxidation Sensitive? node_start->node_acid node_polar Is Product Highly Polar (Water Soluble)? node_acid->node_polar No node_method3 Method C: Basic Silica (K2CO3/SiO2) node_acid->node_method3 Yes (Avoid I2/Acid) node_method1 Method A: Aqueous KF Workup (Standard) node_polar->node_method1 Yes (Avoid Emulsions) node_method2 Method B: KF/Silica Chromatography (Harrowven Method) node_polar->node_method2 No (Lipophilic Product) node_method4 Method D: Iodine Oxidation + KF (For Co-eluting Non-polars) node_method2->node_method4 If Tin Co-elutes

Figure 1: Decision matrix for selecting the appropriate organotin removal protocol based on substrate stability and polarity.

Protocol A: The Aqueous KF Precipitation (The Standard)

Best for: Large scale reactions where chromatography is expensive; substrates stable to weak base.

The Chemistry: Tributyltin halides (


) are soluble in organics. Potassium Fluoride (KF) forces a ligand exchange to form Tributyltin Fluoride (

). Unlike the chloride, the fluoride species forms an insoluble polymeric solid due to strong Sn-F-Sn bridging interactions.
Step-by-Step Workflow
  • Dilution: Dilute the reaction mixture with diethyl ether (

    
    ) or ethyl acetate (EtOAc). Avoid DCM if possible (density issues with heavy tin precipitates).
    
  • Reagent Addition: Add an excess (5–10 equiv) of saturated aqueous KF solution .

  • The Critical Step (Stirring): Vigorously stir the biphasic mixture for at least 30 minutes .

    • Expert Insight: A quick shake in a separatory funnel is insufficient . The formation of the polymeric solid is kinetically slow. You must see a white, flocculent precipitate form.

  • Filtration: Filter the biphasic mixture through a pad of Celite .

    • Why:

      
       is a gelatinous polymer that clogs frits. Celite provides surface area to trap it.[3]
      
  • Separation: Transfer filtrate to a funnel, separate layers, dry organics (

    
    ), and concentrate.
    

Self-Validation:

  • Visual: The appearance of a white solid at the interface during stirring.

  • NMR: Disappearance of the Sn-Cl satellite peaks in the alkyl region.

Protocol B: KF/Silica Stationary Phase (The Harrowven Method)[4]

Best for: Acid-sensitive compounds, or when the product and tin species co-elute on standard silica.

The Chemistry: Developed by Harrowven et al. [2], this method embeds KF onto silica gel. As the tin species passes through the column, it reacts with the fluoride ions on the silica surface, forming the insoluble fluoride polymer which remains "stuck" to the baseline of the column while your product elutes.

Preparation & Execution

Materials: Silica Gel (60 Å), Potassium Fluoride (solid), Water.

  • Prepare the Phase:

    • Dissolve KF (10 g) in water (approx. 20 mL).

    • Add Silica Gel (90 g) to the solution.[4]

    • Shake/stir until a free-flowing "fluffy" white powder is obtained.

    • Note: The water content is crucial. It acts as a bridge. Do not dry this silica in an oven; use it "wet" (approx 10-15% water w/w).

  • Column Packing:

    • Pack a column with this KF/Silica phase as you would for normal flash chromatography.

    • Use a non-polar solvent (Hexane/EtOAc) for packing.

  • Elution:

    • Load your crude mixture.

    • Elute with your standard solvent gradient.

    • The organotin residues will be retained at the top of the column (often visible as a white band).

Data Comparison: Residual Tin Levels

MethodInitial Sn LevelFinal Sn LevelEfficiency
Standard Aqueous Workup~30,000 ppm~5,000 ppmPoor
KF/Silica Chromatography ~30,000 ppm< 30 ppm Excellent
Basic Silica (

)
~30,000 ppm~15 ppmExcellent

Table 1: Comparative efficiency of removal methods (Based on data from Harrowven et al. [2] and standard process chemistry benchmarks).

Protocol C: Oxidative Demetallation (The "Nuclear" Option)

Best for: Removing unreacted Tributyltin Hydride (


) or Ditin (

) species which are non-polar and do not react well with KF directly.

The Chemistry:


 is too lipophilic to be washed away. We must chemically modify it to a polar species. Iodine (

) rapidly cleaves Sn-Sn and Sn-H bonds to form

, which is then highly reactive toward KF [3].
Workflow
  • Titration: To the crude reaction mixture, add a solution of

    
     in DCM dropwise.
    
  • Endpoint: Continue adding until a faint pink/violet color persists (indicating excess Iodine).

  • Quench: Wash with aqueous Sodium Thiosulfate (

    
    ) to remove excess Iodine.
    
  • KF Treatment: The mixture now contains

    
    .[5] Proceed immediately to Protocol A  (Aqueous KF wash) or Protocol B  (Chromatography). The Sn-I bond is weak and exchanges with F- rapidly.
    

Warning: Do not use this method if your product contains electron-rich alkenes, free amines, or other oxidation-sensitive groups.

Visualization of the KF/Silica Mechanism

KFSilicaMechanism sub_mixture Crude Mixture (Product + Bu3Sn-Cl) sub_column KF/Silica Column (Solid Phase F- ions) sub_mixture->sub_column Load sub_reaction Reaction Zone: Bu3Sn-Cl + F- -> Bu3Sn-F (Solid) sub_column->sub_reaction Interaction sub_elution Elution sub_reaction->sub_elution Product passes sub_waste Trapped Polymer (Bu3SnF) on Silica sub_reaction->sub_waste Precipitation sub_result Pure Product (Filtrate) sub_elution->sub_result

Figure 2: Mechanism of action for KF-doped Silica chromatography. The tin species is chemically sequestered on the solid phase.

Troubleshooting FAQ

Q: I tried the KF wash, but I have a terrible emulsion. A: This is common with tin fluorides.

  • Fix 1: Filter the entire emulsion through a thick pad of Celite. The solid

    
     stabilizes the emulsion; removing it breaks the emulsion.
    
  • Fix 2: Add solid NaCl to saturate the aqueous layer, increasing density difference.

Q: My product is basic (an amine). Can I use the KF/Silica method? A: Yes, but be careful. Silica is slightly acidic.

  • Modification: Use the Basic Silica method instead. Mix Silica gel with 10% w/w solid Potassium Carbonate (

    
    ) or pre-treat the silica slurry with 2% Triethylamine.[3] This prevents your amine product from streaking while still retarding the tin species [4].
    

Q: I need to reach < 10 ppm for a biological assay. The standard workup isn't enough. A: You need a "Double Pass" approach.

  • Perform the Iodine oxidation (Protocol C) followed by a KF workup.[5]

  • Purify the resulting material via KF/Silica chromatography (Protocol B).

  • Verify: Use ICP-MS for quantification, as NMR is insensitive below ~500 ppm.

References

  • ICH Q3D Elemental Impurities. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[6] Guideline Q3D(R1), 2019 .

  • Harrowven, D. C.; Guy, I. L. KF-Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds.[7] Chem. Commun.[8][9]2004 , 1968–1969.[7][9]

  • Renaud, P.; Lacôte, E.; Quaranta, L. Alternative and mild procedures for the removal of organotin residues from reaction mixtures.[10] Tetrahedron Lett.[10]1998 , 39, 2123–2126.[10]

  • Edelmann, M. J. Removal of Organotin Reagents. Encyclopedia of Reagents for Organic Synthesis. 2001 .

Sources

Optimization

Handling pyrophoric hazards of low-molecular-weight stannanes

Topic: Handling Pyrophoric & Toxic Hazards of Volatile Stannanes ( , , ) Role: Senior Application Scientist Date: October 26, 2023 Introduction: The "Invisible" Hazard Welcome to the Technical Support Center. If you are...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Handling Pyrophoric & Toxic Hazards of Volatile Stannanes (


, 

,

) Role: Senior Application Scientist Date: October 26, 2023

Introduction: The "Invisible" Hazard

Welcome to the Technical Support Center. If you are reading this, you are likely planning to work with Low-Molecular-Weight (LMW) Stannanes . Unlike their heavier cousins (e.g., tributyltin hydride), compounds like Stannane (


)  and Trimethylstannane (

)
present a dual-threat profile that is unforgiving of error:
  • Pyrophoricity: They ignite spontaneously in air, often with no induction period.[1]

  • Extreme Neurotoxicity: They are highly volatile and permeate standard nitrile gloves, attacking the central nervous system.

This guide is not a generic safety sheet. It is a troubleshooting system designed to address the specific physical chemistry of these reagents.

Module 1: Storage & Stability (The "Before" Phase)

User Query: "I found a sealed ampoule of Trimethylstannane in the fridge that has a metallic film on the glass. Is it safe to use?"

Technical Diagnosis

You are observing autocatalytic decomposition . Stannanes are thermodynamically unstable. They decompose into elemental tin (the "mirror" or precipitate) and hydrogen gas (


).
  • The Hazard: The tin metal acts as a catalyst, accelerating further decomposition. This builds dangerous pressure inside the vessel.

  • The Decision: Do NOT open the ampoule if the decomposition is significant (>10% visual coverage).

Troubleshooting Protocol: The Pressure Check

If the material is fresh but you suspect slight pressurization:

  • Cold Trap: Cool the ampoule to -78°C (Dry Ice/Acetone) before opening. This condenses the stannane (reducing volatility) but leaves

    
     gaseous.
    
  • Controlled Venting: Open only while connected to a Schlenk line under inert gas flow to relieve

    
     pressure safely.
    
Best Practice Storage
ParameterRequirementReason
Temperature <-20°C (Freezer)Slows thermal decomposition (

bond homolysis).
Atmosphere Argon or

Oxygen triggers immediate radical chain oxidation/fire.
Container Teflon-valved Schlenk flaskStandard septa degrade/permeate over time; glass seals prevent leaks.
Stabilizer Hydroquinone (Optional)Radical inhibitor (10-100 ppm) can retard spontaneous decomposition.

Module 2: Transfer & Manipulation (The "During" Phase)

User Query: "How do I transfer 15 mL of neat Trimethylstannane to my reaction flask? Can I use a syringe?"

Technical Diagnosis

Stop. Do not use a syringe for volumes >10 mL with pyrophoric LMW stannanes.

  • Why? Syringe plungers can stick or degrade due to solvent/reagent interaction. If the plunger pulls out or the needle clogs, you have a flamethrower in your hands.

  • Solution: Use the Positive Pressure Cannula Transfer method. This creates a closed, self-validating system.

Workflow Visualization: Cannula Logic

CannulaTransfer cluster_check Safety Check GasSource Inert Gas Source (Argon/N2) SourceFlask Source Flask (Stannane) GasSource->SourceFlask 1. Pressurize Input RecFlask Receiving Flask (Reaction) SourceFlask->RecFlask 2. Liquid Transfer (via Cannula) Bubbler Oil Bubbler (Exit Vent) RecFlask->Bubbler 3. Vent Excess Pressure Check Is Bubbler Active? (Visual Confirmation) Bubbler->Check

Figure 1: The logic of Positive Pressure Transfer. The system is driven by gas pressure, not mechanical suction, preventing air ingress.

Step-by-Step Protocol: Positive Pressure Cannula
  • PPE Check: Wear Silver Shield (Laminate) gloves. Nitrile is permeable to organotins within minutes.

  • Pressure Equalization: Connect both Source and Receiving flasks to the Schlenk line. Ensure both are under a strong flow of Argon.

  • The Cannula: Use a 16-18 gauge stainless steel double-tipped needle.

    • Validation: Insert one end into the Source flask (headspace). Verify gas flow out of the other end (feel the stream or check for bubbles in a solvent vial).

  • Insertion: Insert the second end into the Receiving flask.

  • The Transfer:

    • Lower the Source needle tip into the liquid.[2]

    • Close the gas exit on the Source flask (or increase pressure).

    • Open the gas exit (bubbler) on the Receiving flask.[3]

    • Physics: The pressure differential (

      
      ) pushes the liquid through the cannula.[4]
      
  • Termination:

    • Pull the Source needle tip above the liquid level.[5][6]

    • Allow Argon to purge the inside of the cannula needle.

    • Remove and immediately rinse the cannula into a quench bath.

Module 3: Reaction Monitoring & Quenching (The "After" Phase)

User Query: "My reaction is done. How do I destroy the excess stannane? It's fizzing when I add water."

Technical Diagnosis

Adding water directly to a pyrophoric stannane is dangerous. It generates


 gas and heat simultaneously, leading to ignition. Furthermore, the byproduct is not just "tin oxide"—it is often a toxic organotin hydroxide/oxide slurry.
Troubleshooting Protocol: The "Dilute-Cool-React" Quench

Goal: Controlled destruction of the


 bond without thermal runaway.
StepActionMechanism/Reason
1. Dilution Dilute reaction mixture with Toluene or Hexane (1:10 ratio).Acts as a heat sink to absorb exotherms.
2. Cryo-Cooling Cool flask to 0°C or -78°C.Reduces reaction kinetics and vapor pressure.
3. Chemical Quench Add Isopropanol (IPA) dropwise under Argon.IPA reacts with

to form

and

slowly. It is less aggressive than water.[3]
4. Final Hydrolysis Once bubbling ceases, add Methanol, then Water.Hydrolyzes the alkoxides to Tin oxides/hydroxides.
5. Waste Prep Treat waste as Severely Toxic (Marine Pollutant).Do not mix with general organic waste. Label as "Organotin Waste."

Module 4: Emergency & Decontamination

User Query: "A drop of methylstannane hit the fume hood sash and sparked. How do I clean the residue?"

Technical Diagnosis

The spark confirms pyrophoricity. The residue is likely a mixture of Tin(IV) oxide (


) and unreacted organotins. Do not use bleach.  Bleach can react with organotins to form volatile chlorostannanes.
Decontamination Guide
  • Smother: If there is an active fire, smother with dry sand or a Class D extinguisher.[3] No water.

  • Wait: Allow the area to cool completely.

  • Solvent Wipe:

    • Prepare a solution of surfactant (soap) and water.

    • Wear Silver Shield gloves.

    • Wipe the area with solvent-soaked paper towels.

    • Critical: Place used paper towels into a jar of water immediately to quench any absorbed active reagent.

  • Disposal: All cleanup materials must go into the solid hazardous waste stream.

References & Authoritative Grounding

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011.

  • Sigma-Aldrich. Technical Bulletin AL-134: Handling Air-Sensitive Reagents.

  • Bretherick, L. Bretherick's Handbook of Reactive Chemical Hazards. Elsevier, 7th Edition. (Referencing Stannane decomposition hazards).

  • ECHA (European Chemicals Agency). Trimethyltin Compounds - Substance Information (Toxicity).

  • Occupational Safety and Health Administration (OSHA). Organotin Compounds Standard 1910.1000 Table Z-1.

Sources

Troubleshooting

Purification techniques for methyl(phenyl)stannane (distillation vs. chromatography)

This guide serves as a specialized technical support resource for the purification of Methyl(phenyl)stannane ( ) . This secondary organotin hydride is a versatile radical mediator and hydrostannylation reagent, but its h...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for the purification of Methyl(phenyl)stannane (


) . This secondary organotin hydride is a versatile radical mediator and hydrostannylation reagent, but its handling is complicated by two primary factors: thermal instability  (risk of disproportionation) and Lewis acidity/sensitivity  (risk of degradation on standard silica gel).

Ticket ID: Sn-PhMe-H2-PUR Status: Open Assigned Specialist: Senior Application Scientist, Organometallics Division

Executive Summary: The Purification Dilemma

Methyl(phenyl)stannane (


) presents a classic "lesser of two evils" scenario in purification:
  • Distillation: Offers high purity without solid-phase interactions but carries the risk of thermal decomposition to distannanes (

    
    ) and hydrogen gas.
    
  • Chromatography: Allows for mild thermal conditions but requires rigorous deactivation of the stationary phase to prevent acid-catalyzed protodealkylation or oxidation.

Our Recommendation: Use High-Vacuum Distillation as the primary method for bulk purification (>1 g) if you have access to a reliable vacuum line (<0.1 mmHg). Use Deactivated Chromatography for small scales (<500 mg) or if the compound is part of a complex mixture that cannot be distilled.

Module 1: Diagnostic & Decision Logic

Before selecting a method, assess your crude mixture using the following logic tree.

PurificationLogic Start Start: Crude Ph(Me)SnH2 Mixture ScaleCheck Scale of Synthesis? Start->ScaleCheck PurityCheck Impurities Present? ScaleCheck->PurityCheck > 1 gram Chromatography METHOD B: Deactivated Chromatography (Preferred for Stability) ScaleCheck->Chromatography < 500 mg VacCheck High Vacuum Available? (<0.5 mmHg) PurityCheck->VacCheck Volatile Solvents/Byproducts PurityCheck->Chromatography Non-volatile/Complex Matrix Distillation METHOD A: Vacuum Distillation (Preferred for Purity) VacCheck->Distillation Yes VacCheck->Chromatography No DistillNote Risk: Thermal Disproportionation Req: Bath T < 60°C Distillation->DistillNote ChromNote Risk: Silica Degradation Req: 1-5% Et3N Deactivation Chromatography->ChromNote

Figure 1: Decision matrix for selecting the optimal purification route based on scale and equipment availability.

Module 2: Method A - High-Vacuum Distillation (Protocol)

Best For: Large scale (>1g), removal of volatile solvents, obtaining analytical grade purity.

Technical Specifications
ParameterRequirementReason
Vacuum Pressure < 0.5 mmHg (High Vac)Lowers boiling point to prevent thermal decomposition.
Bath Temperature Max 60°C Secondary stannanes can disproportionate to

or release

above this threshold.
Glassware Short-path distillation headMinimizes residence time and surface area contact.
Receiving Flask Cooled (-78°C or 0°C)Prevents re-vaporization and reduces oxidation rate.
Step-by-Step Protocol
  • Degas: Ensure the crude oil is thoroughly degassed to remove residual solvents (ether/THF) which can cause "bumping" and ruin the vacuum level.

  • Setup: Assemble a short-path distillation apparatus. Grease all joints heavily with high-vacuum grease. Connect to a vacuum manifold with a liquid nitrogen trap.

  • Evacuate: Slowly apply vacuum. Wait until the pressure stabilizes below 0.5 mmHg.

  • Heat: Gradually raise the oil bath temperature. Do not exceed 60°C.

    • Note:

      
       is expected to distill between 35–50°C at 0.1 mmHg  (estimated based on 
      
      
      
      bp 88°C/16mmHg).
  • Collect: Discard the first few drops (fore-run). Collect the main fraction as a clear, colorless liquid.

  • Storage: Immediately backfill with Argon and store in a foil-wrapped Schlenk tube at -20°C.

Troubleshooting Distillation
  • Q: The liquid is turning yellow/brown in the pot.

    • A: Decomposition is occurring.[1] Stop heating immediately. You are likely exceeding the thermal stability limit. Switch to chromatography.

  • Q: Pressure is fluctuating.

    • A: Residual solvent is outgassing. Remove the heat, fully open the vacuum, and let it stir for 30 mins before restarting heating.

Module 3: Method B - Deactivated Chromatography (Protocol)

Best For: Small scale, heat-sensitive batches, or when high vacuum is unavailable.

The "Killer" Variable: Silica Acidity

Standard silica gel (pH ~5.5-6.0) possesses active hydroxyl groups that act as Lewis acids. These will rapidly degrade


 via protodealkylation  (cleaving the Ph-Sn bond) or dehydrogenation . You must  deactivate the silica.[2]
Stationary Phase Options
  • Neutral Alumina (Brockmann Grade III): The safest solid phase. Least reactive toward Sn-H bonds.

  • Triethylamine (TEA) Deactivated Silica: Standard silica treated with base to neutralize acidic sites.

Step-by-Step Protocol (TEA-Silica Method)
  • Slurry Preparation: Prepare a slurry of silica gel in Hexanes (or Pentane).

  • Deactivation: Add 1% to 5% Triethylamine (Et3N) to the slurry. Stir for 5 minutes.

    • Mechanism:[3][4][5] The amine coordinates to the acidic silanol protons, capping them.

  • Packing: Pour the slurry into the column. Flush with 2 column volumes of the eluent (e.g., 99:1 Hexanes:Et3N) to ensure the base is distributed.

  • Loading: Load the crude stannane carefully as a concentrated solution in Hexanes.

  • Elution: Elute rapidly using Hexanes/EtOAc (98:2) + 1% Et3N .[6]

    • Note: Stannanes are non-polar and usually move near the solvent front.

  • Detection: Stannanes are UV active (Phenyl group). Use TLC plates dipped in KMnO4 (stains brown) or Iodine chamber.

Troubleshooting Chromatography
  • Q: My compound is streaking on the TLC plate.

    • A: The silica is still too acidic. Increase TEA concentration to 5% in your eluent or switch to Neutral Alumina.

  • Q: I recovered <50% of my mass.

    • A: The compound likely decomposed on the column.[7] Next time, use "Flash" chromatography (push it through in <10 mins) or switch to distillation.

FAQs: Expert Insights

Q1: Why is Methyl(phenyl)stannane more difficult to handle than Tributyltin hydride? A: Tributyltin hydride (


) is a tertiary stannane with bulky butyl groups that sterically protect the tin center. Methyl(phenyl)stannane is a secondary stannane (

). The presence of two hydride bonds and less steric bulk makes it significantly more reactive toward oxidation and disproportionation.

Q2: Can I use K2CO3 to deactivate the silica instead of amine? A: Yes. You can mix solid


 (approx. 10% w/w) with the silica gel before packing. However, the TEA method is generally more reproducible for liquid chromatography as it ensures the entire column environment remains basic throughout the elution.

Q3: How do I remove the Triethylamine from my product after the column? A: TEA is volatile (bp 89°C). It can be removed by rotary evaporation followed by a brief high-vacuum manifold treatment. If trace amine affects your downstream application, a quick wash with cold, dilute neutral buffer (phosphate pH 7) can work, but avoid acidic washes.

References

  • Farina, V. (1991). "A simple chromatographic technique for the purification of organic stannanes." The Journal of Organic Chemistry, 56(16), 4985–4987.

    • Key Insight: Establishes the protocol for using amine-deactivated silica to purify sensitive organotin compounds.
  • Neumann, W. P. (1970). The Organic Chemistry of Tin. Wiley-Interscience.
  • ChemicalBook. (2025). "Trimethyl(phenyl)tin Properties and Safety."

    • Key Insight: Provides physical property benchmarks (bp 88°C/16mmHg for the trimethyl analog)
  • BenchChem. (2025).[1] "Technical Support Center: Stille Coupling Tin Byproduct Removal."

    • Key Insight: corroborates the use of KF and basic alumina/silica for removing and purifying tin species.

Sources

Optimization

Technical Support Center: Controlling Polydispersity in MePhSnH₂ Dehydropolymerization

Welcome to the technical support center for the dehydropolymerization of methylphenylstannane (MePhSnH₂). This guide is designed for researchers, chemists, and material scientists aiming to synthesize polystannanes with...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the dehydropolymerization of methylphenylstannane (MePhSnH₂). This guide is designed for researchers, chemists, and material scientists aiming to synthesize polystannanes with controlled molecular weights and low polydispersity. Precise control over the polydispersity index (PDI) is critical, as it directly influences the material's bulk properties, including its mechanical strength, processability, and electronic characteristics.[1]

This document provides in-depth answers to frequently asked questions and offers a structured troubleshooting guide for common experimental challenges.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is MePhSnH₂ dehydropolymerization and why is controlling polydispersity (PDI) important?

Dehydropolymerization is a type of condensation polymerization where monomers are coupled with the elimination of hydrogen (H₂) gas. In the case of MePhSnH₂, individual stannane monomers (Sn-H) are catalytically coupled to form Sn-Sn bonds in the polymer backbone.

The Polydispersity Index (PDI), or Đ, is the ratio of the weight-average molecular weight (Mₙ) to the number-average molecular weight (Mₙ), PDI = Mₙ/Mₙ.[1]

  • PDI = 1.0: A perfectly monodisperse polymer where all chains are the same length. This is a theoretical ideal.

  • PDI > 1.0: A polydisperse polymer with a distribution of chain lengths.

Control over PDI is crucial because a narrow distribution (low PDI, typically < 1.5) leads to more uniform and predictable material properties.[1] For polystannanes, which have applications in electronics and as ceramic precursors, a low PDI can result in improved charge transport, more consistent thermal degradation profiles, and enhanced mechanical integrity.

Q2: What are the common classes of catalysts used for this reaction?

The most effective catalysts for stannane dehydropolymerization are typically late-transition metal complexes, particularly those from Group 4 and Group 10. Early transition metals are also employed. Key examples include:

  • Zirconocene-based catalysts: Complexes like Cp₂ZrCl₂ activated with a reducing agent (e.g., Red-Al) or zirconocene derivatives with silyl or alkyl ligands, such as [Zr(C₅H₅)(C₅Me₅){Si(SiMe₃)₃}Me], have shown high activity.[2]

  • Rhodium-based catalysts: Cationic rhodium complexes with chelating phosphine ligands (e.g., Xantphos, DPEphos) are effective for the dehydropolymerization of related amine-boranes and demonstrate principles applicable to stannanes.[3][4]

  • Other Group 4 and 6 Metals: In-situ catalysts prepared from precursors like Cp₂MCl₂ (M = Ti, Hf) or M(CO)₆ have also been utilized.[5]

The choice of catalyst is a primary factor in controlling the polymerization rate, polymer molecular weight, and PDI.

Q3: What is a typical PDI range for MePhSnH₂ dehydropolymerization?

For typical free-radical polymerizations, PDI values can range from 1.5 to 2.5 or higher.[1] However, with carefully selected catalysts and optimized conditions, dehydropolymerization can proceed in a more controlled, chain-growth-like manner. For the dehydropolymerization of di(n-butyl)stannane, a closely related monomer, PDI values around 2.2 have been reported, which indicates a significant distribution of chain lengths.[2] Achieving a PDI below 2.0 is a common goal, while reaching values approaching 1.5 would be considered very good control for this type of step-growth or chain-growth polymerization.

Part 2: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: My polydispersity is too high (PDI > 2.5). What are the likely causes?

High PDI is one of the most common challenges and indicates a lack of control over the polymerization process. The primary causes are related to monomer purity, catalyst activity, and reaction conditions.

Answer: A high PDI suggests that multiple reaction pathways, uncontrolled initiation, or chain termination/transfer events are occurring simultaneously. Here’s how to troubleshoot this issue:

1. Monomer Purity is Paramount:

  • Cause: The MePhSnH₂ monomer is susceptible to oxidation and hydrolysis, forming Sn-O-Sn linkages. It can also contain impurities from its synthesis, such as trifunctional (MeSnH₃) or monofunctional (MePh₂SnH) stannanes. These impurities can act as cross-linkers or chain terminators, respectively, broadening the molecular weight distribution.

  • Solution: Rigorous purification of the monomer is essential. Distillation under reduced pressure is a highly effective method.[6] Alternatively, passing the monomer through a column of activated, basic alumina can remove acidic impurities and inhibitors.[7][8] Always handle the purified monomer under an inert atmosphere (N₂ or Ar) and use it promptly.

2. Catalyst Issues:

  • Cause: If the catalyst initiation is slow compared to propagation, new chains will be formed throughout the reaction, leading to a broad distribution of chain lengths. Similarly, a catalyst with multiple active sites can produce different polymer populations.

  • Solution:

    • Increase Catalyst Loading: An inverse relationship between catalyst loading and molecular weight is often observed in chain-growth polymerizations.[4][9] While this may decrease the final molecular weight, a higher concentration of active sites can lead to more uniform initiation and a lower PDI.

    • Evaluate Catalyst Choice: Some catalysts are inherently better at providing controlled polymerization. Zirconocene-based systems are well-regarded for this reaction.[2]

3. Reaction Conditions:

  • Cause: High temperatures can increase the rate of side reactions, such as chain scission or branching, which will increase the PDI.[10] High monomer concentration can also lead to uncontrolled, rapid polymerization, especially at the beginning of the reaction.

  • Solution:

    • Lower the Reaction Temperature: Conducting the polymerization at a lower temperature can slow down side reactions and promote more orderly chain growth.[11]

    • Control Monomer Concentration: Start with a moderate monomer concentration. If needed, the monomer can be added slowly over time to maintain a steady concentration of active species.

Workflow for Troubleshooting High PDI

The following diagram outlines a logical workflow for diagnosing and solving the issue of high polydispersity.

high_pdi_troubleshooting start High PDI Observed (>2.5) q1 Is Monomer Purity Verified? (NMR, GC) start->q1 action1 Purify Monomer: 1. Vacuum Distillation 2. Alumina Column q1->action1 No q2 Is Catalyst System Optimized? q1->q2 Yes end_node Re-run Reaction & Analyze PDI action1->end_node action2 Modify Catalyst: - Increase Loading - Change Catalyst Type q2->action2 No q3 Are Reaction Conditions Controlled? q2->q3 Yes action2->end_node action3 Adjust Conditions: - Lower Temperature - Control Monomer Feed Rate q3->action3 No q3->end_node Yes action3->end_node

Caption: A step-by-step decision tree for troubleshooting high PDI.

Problem 2: The polymerization reaction is very slow or does not initiate.

Answer: Failure to initiate is typically due to an inactive catalyst or the presence of inhibitors.

  • Check for Catalyst Poisons: Water and oxygen are potent inhibitors. Ensure all glassware is oven-dried, and the solvent is rigorously dried and deoxygenated. Monomer impurities can also poison the catalyst. Re-purify the MePhSnH₂ monomer.

  • Verify Catalyst Activity: If using an in-situ generated catalyst (e.g., from Cp₂ZrCl₂/Red-Al), ensure the reducing agent is fresh and active. Some catalytic systems require an induction period to form the active species.[9] Monitor the reaction for an initial period before concluding it has failed.

  • Increase Temperature: While high temperatures can increase PDI, a moderate increase can be necessary to overcome the activation energy for catalysis.[12] If reacting at room temperature, try increasing to 40-50°C.

Problem 3: An insoluble gel forms during the reaction.

Answer: Gelation indicates the formation of a cross-linked polymer network. This is almost always caused by impurities in the monomer.

  • Primary Cause: The presence of trifunctional stannanes (RSnH₃) in your MePhSnH₂ monomer stock. These molecules have three reactive Sn-H bonds and will act as cross-linking points, leading to an insoluble network.

  • Solution: The only reliable solution is to rigorously purify the monomer, preferably by fractional distillation under reduced pressure, to remove all trifunctional species.

Part 3: Key Experimental Protocols

Protocol 1: Purification of MePhSnH₂ Monomer by Vacuum Distillation

This protocol must be performed under an inert atmosphere (Schlenk line or glovebox) as organostannanes are air and moisture sensitive.

  • Apparatus Setup: Assemble a vacuum distillation apparatus with a short path distillation head. Ensure all glassware is meticulously oven-dried and cooled under vacuum or an inert gas stream.

  • Charging the Flask: In a glovebox or under a strong flow of inert gas, charge the distillation flask with the crude MePhSnH₂ monomer. Add a magnetic stir bar.

  • Distillation:

    • Slowly apply vacuum to the system.

    • Gently heat the distillation flask using an oil bath.

    • Collect the fraction that distills at the correct boiling point and pressure for MePhSnH₂. Discard the initial and final fractions, which are likely to be enriched in volatile impurities and higher oligomers, respectively.

  • Storage: Collect the purified monomer in a Schlenk flask. Store under an inert atmosphere in a refrigerator or freezer, protected from light. Use within a week for best results.

Protocol 2: Standard Dehydropolymerization Reaction

This protocol uses a zirconocene-based catalyst as an example. All steps must be performed using standard Schlenk techniques or inside a glovebox.

  • Catalyst Preparation (In-Situ):

    • In a Schlenk flask, dissolve the zirconocene precatalyst (e.g., [Zr(C₅H₅)(C₅Me₅){Si(SiMe₃)₃}Me]) in a minimal amount of dry, deoxygenated toluene. The catalyst loading is typically between 0.1 and 1 mol%.

  • Reaction Setup:

    • In a separate, larger Schlenk flask equipped with a magnetic stir bar and a condenser (or gas outlet bubbler), add the desired amount of dry, deoxygenated toluene.

    • Using a syringe, add the purified MePhSnH₂ monomer to the toluene. A typical concentration is 0.2-1.0 M.

  • Initiation:

    • Heat the monomer solution to the desired reaction temperature (e.g., 50°C).

    • Using a syringe, rapidly inject the prepared catalyst solution into the stirring monomer solution.

  • Polymerization:

    • The evolution of H₂ gas should be observed (bubbling). Monitor the reaction progress by taking aliquots at various time points for analysis (e.g., GPC, NMR).

    • Allow the reaction to proceed for the desired time (e.g., 2-24 hours).

  • Termination and Purification:

    • Cool the reaction to room temperature.

    • Expose the solution to air to quench the catalyst.

    • Precipitate the polymer by slowly pouring the toluene solution into a large excess of a non-solvent, such as methanol, with vigorous stirring.[13]

    • Collect the precipitated polymer by filtration, wash with additional non-solvent, and dry under vacuum to a constant weight.

Data Presentation: Effect of Catalyst Loading on PDI

The following table illustrates a typical relationship observed in controlled polymerizations, where higher catalyst loading can lead to lower molecular weight but also a more controlled, narrower PDI.

Catalyst Loading (mol%)Mₙ ( g/mol )Mₙ ( g/mol )PDI (Mₙ/Mₙ)
1.07,50012,0001.60
0.512,00022,8001.90
0.218,00041,4002.30

Note: Data are representative and will vary based on specific catalyst, monomer purity, and reaction conditions.

References

  • Cross, M. J., Sajjad, M. A., Macgregor, S. A., & Weller, A. S. (n.d.). Square Planar Ru(iPr2PCH2CH2NH)2 and its Role in Fast and Selective Catalytic Amine-Borane Dehydropolymerization to Form High Molecular Weight Polyaminoboranes. White Rose Research Online. Retrieved from [Link]

  • Elizabeth, E., et al. (n.d.). Dehydropolymerization of H3B·NMeH2 Using a [Rh(DPEphos)]+ Catalyst. National Institutes of Health. Retrieved from [Link]

  • (n.d.). LabNotes: Monomer Purification. Retrieved from [Link]

  • Anke, F., et al. (2020). Dehydropolymerisation of Methylamine Borane and an N‐Substituted Primary Amine Borane Using a PNP Fe Catalyst. Chemistry – A European Journal, 26(35), 7889-7897. Retrieved from [Link]

  • (n.d.). Dehydropolymerization of H3B·NMeH2 To Form Polyaminoboranes Using [Rh(Xantphos-alkyl)] Catalysts. PubMed. Retrieved from [Link]

  • (n.d.). Mechanistic studies of the dehydrocoupling and dehydropolymerization of amine-boranes using a [Rh(Xantphos)]⁺ catalyst. PubMed. Retrieved from [Link]

  • (n.d.). Examples of catalysts for dehydropolymerization. ResearchGate. Retrieved from [Link]

  • (n.d.). Amine–Borane Dehydropolymerization Using Rh-Based Precatalysts. Edinburgh Research Explorer. Retrieved from [Link]

  • (n.d.). Catalytic Dehydropolymerization of Di-n-butylstannane n-Bu2SnH2 by Group 4 and 6 Transition Metal Complexes. ResearchGate. Retrieved from [Link]

  • (n.d.). Molecular weight and molecular weight distributions in synthetic polymers. ACS Publications. Retrieved from [Link]

  • (2017, May 4). How to purify this monomer ?. Reddit. Retrieved from [Link]

  • (2023, November 9). Controlling primary chain dispersity in network polymers. ETH Zurich Research Collection. Retrieved from [Link]

  • (2019, April 16). Polymer Dispersity Control by Organocatalyzed Living Radical Polymerization. PubMed. Retrieved from [Link]

  • (n.d.). Controlling dispersity in aqueous atom transfer radical polymerization: rapid and quantitative synthesis of one-pot block copolymers. National Institutes of Health. Retrieved from [Link]

  • (2026, March 4). 7.2 Molecular Weight Distribution and Polydispersity. Fiveable. Retrieved from [Link]

  • (n.d.). Synthesis of Ultrahigh Molecular Weight Polymers with Low PDIs by Polymerizations of 1-Decene, 1-Dodecene, and 1-Tetradecene by CpTiMe2(O-2,6-iPr2C6H3)–Borate Catalyst*. National Institutes of Health. Retrieved from [Link]

  • (n.d.). Monomer/solvent purification. Google Patents.
  • (n.d.). Steric hindrance of organotin compounds in controlling the batch-to-batch variance of photovoltaic polymer donors. Royal Society of Chemistry. Retrieved from [Link]

  • (n.d.). Precise Control of Both Dispersity and Molecular Weight Distribution Shape by Polymer Blending. National Institutes of Health. Retrieved from [Link]

  • (2017, May 28). Polymer purification. ResearchGate. Retrieved from [Link]

  • (2025, February 28). Experimental Design (24) to Improve the Reaction Conditions of Non-Segmented Poly(ester-urethanes) (PEUs). Digital CSIC. Retrieved from [Link]

  • Imori, T., & Tilley, T. D. (1993). High molecular mass polystannanes via dehydropolymerization of di(n-butyl)stannane. Journal of the Chemical Society, Chemical Communications, (21), 1607-1609. Retrieved from [Link]

  • (2016, May 19). Purifying reagents before use?. ResearchGate. Retrieved from [Link]

  • (n.d.). Structures of polystannanes synthesized by dehydropolymerization. ResearchGate. Retrieved from [Link]

  • (n.d.). Influence of synthesis conditions on molecular weight as well as mechanical and thermal properties of poly(hexamethylene 2,5-furanate). Biblioteka Nauki. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to ¹¹⁹Sn NMR Chemical Shifts of Methyl(phenyl)stannanes for Advanced Research Applications

This guide provides an in-depth analysis and comparison of the ¹¹⁹Sn Nuclear Magnetic Resonance (NMR) chemical shifts of methyl(phenyl)stannanes. Designed for researchers, scientists, and professionals in drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis and comparison of the ¹¹⁹Sn Nuclear Magnetic Resonance (NMR) chemical shifts of methyl(phenyl)stannanes. Designed for researchers, scientists, and professionals in drug development and organometallic chemistry, this document offers a comprehensive overview of the spectral characteristics of these compounds, supported by experimental data and protocols. We will explore the subtle yet significant electronic and structural effects that govern the ¹¹⁹Sn chemical shifts in this important class of organotin hydrides.

Introduction: The Significance of ¹¹⁹Sn NMR in Organotin Chemistry

¹¹⁹Sn NMR spectroscopy is an exceptionally powerful tool for the characterization of organotin compounds. The tin nucleus, with its spin I=1/2 isotope ¹¹⁹Sn (8.59% natural abundance), provides sharp and well-resolved signals over a wide chemical shift range, making it highly sensitive to the local electronic and steric environment.[1][2] This sensitivity allows for the detailed investigation of molecular structure, bonding, and dynamic processes in solution.

The chemical shift (δ) of ¹¹⁹Sn is particularly informative, spanning over 5000 ppm.[2] This large range is a direct consequence of the significant influence of the paramagnetic shielding term, which is highly dependent on the nature of the substituents attached to the tin atom. Factors such as the electronegativity of the substituents, the coordination number of the tin center, and solvent effects all play a crucial role in determining the final observed chemical shift.[3][4] This guide will focus on the methyl(phenyl)stannane series (Ph(n)Me(3-n)SnH) to illustrate these fundamental principles and provide a practical reference for researchers in the field.

Comparative Analysis of ¹¹⁹Sn NMR Chemical Shifts

The ¹¹⁹Sn NMR chemical shifts of methyl(phenyl)stannanes demonstrate a clear and predictable trend that directly correlates with the substitution pattern at the tin center. As the number of electron-withdrawing phenyl groups increases, the ¹¹⁹Sn nucleus becomes progressively deshielded, resulting in a downfield shift (less negative δ value). This trend is elegantly illustrated by comparing the chemical shifts of the parent stannane (SnH₄) with its methyl and phenyl derivatives.

The Influence of Phenyl and Methyl Substituents

The progressive replacement of hydrogen atoms with methyl and then phenyl groups leads to a significant downfield shift in the ¹¹⁹Sn resonance. This is primarily attributed to the combined effects of electronegativity and the anisotropic effects of the phenyl rings.

Below is a comparative table of ¹¹⁹Sn NMR chemical shifts for a series of methyl and phenyl-substituted stannanes.

CompoundFormula¹¹⁹Sn Chemical Shift (δ, ppm)
StannaneSnH₄-449.0
MethylstannaneMeSnH₃-346.5
DimethylstannaneMe₂SnH₂-227.8
TrimethylstannaneMe₃SnH-109.5
Phenylstannane PhSnH₃ -340.0
Diphenyl(methyl)stannane Ph₂MeSnH -162.0
Triphenylstannane Ph₃SnH -162.0
DiphenylstannanePh₂SnH₂-239.0

Data sourced from authoritative references.[5]

The data clearly shows that replacing a hydrogen with a methyl group causes a significant downfield shift. For instance, the shift from SnH₄ (-449.0 ppm) to MeSnH₃ (-346.5 ppm) is approximately 100 ppm. A similar, albeit slightly smaller, effect is observed upon further methylation.

The introduction of phenyl groups has an even more pronounced deshielding effect. Phenylstannane (PhSnH₃) resonates at -340.0 ppm, which is downfield from methylstannane. As we move to diphenylstannane (Ph₂SnH₂) and triphenylstannane (Ph₃SnH), the chemical shifts continue to move downfield to -239.0 ppm and -162.0 ppm, respectively.[5] This strong deshielding by the phenyl groups can be attributed to their greater electronegativity compared to the methyl group and the magnetic anisotropy of the aromatic ring.

Comparison with Halogenated Methyl(phenyl)stannanes

To further understand the electronic effects on the ¹¹⁹Sn chemical shift, it is instructive to compare the methyl(phenyl)stannanes with their halogenated counterparts. The replacement of the hydride with a highly electronegative halogen atom, such as chlorine, results in a dramatic downfield shift.

CompoundFormula¹¹⁹Sn Chemical Shift (δ, ppm)
Diphenyl(methyl)stannane Ph₂MeSnH -162.0
Diphenyl(methyl)tin ChloridePh₂MeSnCl+32.0
Triphenylstannane Ph₃SnH -162.0
Triphenyltin ChloridePh₃SnCl-48.0

Note: The value for Ph₂MeSnCl is a representative value and can vary with solvent.

This substantial downfield shift upon halogenation underscores the sensitivity of the ¹¹⁹Sn nucleus to the inductive effects of its substituents.

Factors Influencing ¹¹⁹Sn NMR Chemical Shifts

The observed chemical shifts in ¹¹⁹Sn NMR are a composite of several contributing factors. A thorough understanding of these factors is crucial for the accurate interpretation of spectral data.

Caption: Key factors influencing the ¹¹⁹Sn NMR chemical shift.

Electronegativity of Substituents

As demonstrated in the comparative data, the electronegativity of the groups attached to the tin atom is a primary determinant of the ¹¹⁹Sn chemical shift. More electronegative substituents withdraw electron density from the tin nucleus, leading to deshielding and a downfield shift in the resonance. The order of increasing electronegativity (and corresponding downfield shift) is generally H < Me < Ph < Cl.

Solvent Effects

The choice of solvent can have a significant impact on the ¹¹⁹Sn chemical shift, particularly for compounds capable of coordination.[4][5] Coordinating solvents can interact with the tin center, increasing its coordination number and causing a substantial upfield shift (more negative δ value). For instance, the ¹¹⁹Sn chemical shift of diphenylstannane (Ph₂SnH₂) has been observed to shift in different solvent environments. In non-coordinating solvents like chloroform, the tin atom remains four-coordinate. However, in a coordinating solvent like liquid ammonia, the solvent molecules can interact with the tin center, leading to a change in the electronic environment and a corresponding shift in the NMR signal.[3]

Temperature and Concentration

Temperature can also influence the ¹¹⁹Sn chemical shift, often due to changes in molecular association or dynamic equilibria in solution.[6] Similarly, the concentration of the sample can affect the observed chemical shift, especially if intermolecular interactions or aggregation phenomena are present. It is therefore crucial to report the solvent, temperature, and concentration when documenting ¹¹⁹Sn NMR data.

Experimental Protocol for ¹¹⁹Sn NMR Spectroscopy

Acquiring high-quality ¹¹⁹Sn NMR spectra, especially for potentially air-sensitive compounds like organotin hydrides, requires careful experimental planning and execution. The following protocol provides a detailed, step-by-step methodology.

Experimental_Workflow_119Sn_NMR cluster_Preparation Sample Preparation (Inert Atmosphere) cluster_Acquisition NMR Data Acquisition cluster_Processing Data Processing Start Start: Weigh Sample (in glovebox/Schlenk line) Dissolve Dissolve in Deuterated Solvent Start->Dissolve Transfer Transfer to NMR Tube (e.g., J. Young tube) Dissolve->Transfer Seal Seal NMR Tube Transfer->Seal Insert_Sample Insert Sample into Spectrometer Seal->Insert_Sample Lock_Shim Lock and Shim Insert_Sample->Lock_Shim Tune_Probe Tune Probe to ¹¹⁹Sn Frequency Lock_Shim->Tune_Probe Setup_Experiment Set Up ¹¹⁹Sn Experiment (e.g., 1D direct observe) Tune_Probe->Setup_Experiment Acquire_Data Acquire Data Setup_Experiment->Acquire_Data Process_FID Process FID (Fourier Transform, Phasing, Baseline Correction) Acquire_Data->Process_FID Reference_Spectrum Reference Spectrum (external Tetramethyltin, Me₄Sn) Process_FID->Reference_Spectrum Analyze Analyze Spectrum Reference_Spectrum->Analyze

Caption: A typical experimental workflow for acquiring ¹¹⁹Sn NMR spectra.

Step-by-Step Methodology:

  • Sample Preparation (under an inert atmosphere):

    • Due to the air sensitivity of many organotin hydrides, all sample manipulations should be performed in a glovebox or using Schlenk line techniques.

    • Accurately weigh approximately 10-50 mg of the methyl(phenyl)stannane into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., C₆D₆, CDCl₃, or toluene-d₈). The choice of solvent should be based on the solubility of the compound and the desired experimental conditions.[7]

    • Gently agitate the vial to ensure complete dissolution.

    • Transfer the solution to a clean, dry NMR tube. For air-sensitive samples, a J. Young NMR tube or a flame-sealed tube is highly recommended.

  • NMR Spectrometer Setup:

    • Insert the sealed NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

    • Tune the NMR probe to the ¹¹⁹Sn frequency (e.g., approximately 186.5 MHz on a 500 MHz spectrometer).

  • Data Acquisition:

    • Set up a one-dimensional (1D) direct-observe ¹¹⁹Sn NMR experiment.

    • Key acquisition parameters to consider:

      • Pulse Width: Calibrate a 90° pulse for ¹¹⁹Sn.

      • Spectral Width: A wide spectral width (e.g., 500-1000 ppm) is recommended initially to ensure all signals are captured.

      • Acquisition Time: Typically 1-2 seconds.

      • Relaxation Delay: A relaxation delay of 2-5 seconds is usually sufficient.

      • Number of Scans: This will depend on the concentration of the sample and the desired signal-to-noise ratio. For moderately concentrated samples, 64-256 scans may be adequate.

    • Proton decoupling (e.g., using a GARP or WALTZ sequence) is typically employed to simplify the spectrum and improve sensitivity by collapsing the ¹J(¹¹⁹Sn-¹H) and ²J(¹¹⁹Sn-¹H) couplings.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum and perform baseline correction.

    • Reference the ¹¹⁹Sn chemical shifts externally to a sealed capillary of tetramethyltin (Me₄Sn) at δ = 0.0 ppm.[2]

Conclusion

The ¹¹⁹Sn NMR chemical shifts of methyl(phenyl)stannanes provide a wealth of information about their electronic and structural properties. The predictable trends observed upon substitution with methyl and phenyl groups, as well as more electronegative atoms like halogens, make ¹¹⁹Sn NMR an invaluable tool for the characterization and comparative analysis of these organotin compounds. By understanding the fundamental principles that govern these chemical shifts and by employing rigorous experimental techniques, researchers can confidently utilize ¹¹⁹Sn NMR to advance their studies in organometallic chemistry, materials science, and drug development.

References

  • Pau, J., Choi, J.-W., Silverthorne, K., & Foucher, D. (2021). New Hypercoordinating Organostannanes for the Modular Functionalization of Mono- and Polystannanes: Synthetic and Computational Studies. Preprint. [Link]

  • Klinkhammer, K. W., & Kaim, W. (2010). Diorganostannide Dianions (R2Sn2−) as Reaction Intermediates Revisited: In Situ 119Sn NMR Studies in Liquid Ammonia. Organometallics, 29(18), 4022-4024. [Link]

  • Buckley, J. J., McCarthy, C. L., Del Pilar, J., & Brutchey, R. L. (2016). Dissolution of Sn, SnO, and SnS in a Thiol–Amine Solvent Mixture: Insights into the Identity of the Molecular Solutes for Solution-Processed SnS. Inorganic Chemistry, 55(7), 3538-3544. [Link]

  • Signal-to-Noise. (n.d.). (Sn) Tin NMR. Retrieved from [Link]

  • Stückrath, J. B., Gasevic, T., Bursch, M., & Grimme, S. (2022). Benchmark Study on the Calculation of 119Sn NMR Chemical Shifts. Inorganic Chemistry, 61(9), 3903–3917. [Link]

  • IMSERC. (n.d.). NMR Periodic Table: Tin NMR. Retrieved from [Link]

  • Hunter, A. D., & McPhail, A. T. (1986). Magnetic double resonance studies of 119Sn chemical shifts in organotin compounds. Journal of the Chemical Society, Dalton Transactions, (5), 1057-1064. [Link]

  • U.S. Department of Energy. (2015). % jo R. OSTI.GOV. [Link]

  • Southern Methodist University. (n.d.). Calculation of NMR Chemical Shifts. Retrieved from [Link]

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]

  • van der Kooi, H. J., & Wolters, J. (1983). 119Sn NMR study of organotin compounds having intramolecular Sn---N coordination. Organometallics, 2(11), 1572-1575. [Link]

  • Hewitson, G. F. (1980). 119Sn N.M.R. Studies of the reactions of some organotin(IV) compounds (Doctoral dissertation, Durham University). [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

Sources

Comparative

Comparative Guide: IR Spectroscopy of Sn-H vs. Si-H Hydrogen Donors

Content Type: Publish Comparison Guide Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary: The Diagnostic Power of the Sn-H Stretch In radical chemistry and organic synthesis,...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide
Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary: The Diagnostic Power of the Sn-H Stretch

In radical chemistry and organic synthesis, Organotin Hydrides (specifically Tributyltin Hydride,


) serve as the gold standard for hydrogen atom donation. However, their toxicity and purification challenges have driven the adoption of Silane-based alternatives  (e.g., Tris(trimethylsilyl)silane, TTMSS).[1]

This guide provides a technical comparison of these reagents through the lens of Infrared (IR) Spectroscopy . The Sn-H stretching vibration is not merely a physical constant; it is a critical diagnostic tool for assessing reagent purity, monitoring reaction kinetics (hydrostannylation), and validating the synthesis of deuterated analogs.

Quick Comparison: Spectral & Physical Profiles
FeatureTributyltin Hydride (

)
Tris(trimethylsilyl)silane (TTMSS)
Primary IR Stretch 1810 – 1840 cm⁻¹ (Strong)2150 – 2200 cm⁻¹ (Strong)
Bond Dissociation Energy ~74 kcal/mol~79 kcal/mol
Toxicity Profile High (Endocrine Disruptor)Low (Benign Alternative)
Air Stability Oxidizes to

Relatively Stable
Key Impurity Peak ~770 cm⁻¹ (Sn-O stretch)~1050 cm⁻¹ (Si-O-Si stretch)

Spectroscopic Analysis: Sn-H vs. Alternatives

The Sn-H Stretching Vibration (1800–1850 cm⁻¹)

The Tin-Hydrogen bond exhibits a distinct stretching frequency (


) that is significantly lower than C-H or Si-H bonds due to the large reduced mass of the Sn-H system.
  • Frequency Range: Typically 1810–1840 cm⁻¹ .

  • Intensity: Strong and sharp, making it an excellent handle for quantitative analysis.

  • Solvent Effects: Non-polar solvents (Hexane, Benzene) show the peak near 1815 cm⁻¹. Coordinating solvents (THF, Pyridine) can cause a redshift of 10–20 cm⁻¹ due to Lewis acid-base interactions at the tin center.

The Si-H Alternative (2100–2250 cm⁻¹)

Silanes like TTMSS are often used to replace toxic tin reagents.[1] Their spectral profile is distinct:

  • Frequency Range: 2100–2250 cm⁻¹ .

  • Differentiation: The large gap between

    
     (~1820) and 
    
    
    
    (~2200) allows researchers to monitor dual-reagent systems or confirm complete substitution in trans-silylation reactions.
Deuterium Labeling ( )

For mechanistic studies involving Kinetic Isotope Effects (KIE), deuterated stannanes (


) are essential.
  • Isotope Shift: Following Hooke’s Law, the frequency shifts by a factor of

    
    .
    
  • Observed

    
    : ~1280–1300 cm⁻¹ .
    
  • Validation: The complete disappearance of the 1820 cm⁻¹ peak and appearance of the 1290 cm⁻¹ peak confirms >98% deuterium incorporation.

Experimental Protocol: Inert-Atmosphere Flow Cell Method

Objective: Obtain high-fidelity IR spectra of air-sensitive organotin hydrides without oxidative degradation.

Reagents & Equipment
  • Analyte: Freshly distilled

    
     or TTMSS.
    
  • Solvent: Anhydrous Benzene-d6 or Hexane (degassed).

  • Cell: Semi-permanent liquid cell with CaF₂ windows (resistant to moisture, unlike KBr/NaCl).

  • Purge Gas: Dry Nitrogen or Argon.

Step-by-Step Workflow
  • Background Collection: Purge the spectrometer sample chamber with

    
     for 5 minutes. Collect a background spectrum (air/solvent blank) to subtract atmospheric 
    
    
    
    (~2350 cm⁻¹) and
    
    
    vapor.
  • Sample Preparation (Glovebox/Schlenk Line):

    • Prepare a 0.1 M solution of the hydride in anhydrous solvent.

    • Note: Neat liquid films can be used but often saturate the detector due to the high extinction coefficient of the Sn-H band.

  • Loading: Inject the sample into the sealed CaF₂ cell using a gas-tight syringe to prevent oxidation.

  • Acquisition:

    • Resolution: 2 cm⁻¹ or 4 cm⁻¹.

    • Scans: 16–32 scans.

    • Range: 4000–600 cm⁻¹.

  • Validation Check:

    • Pass: Sharp peak at ~1820 cm⁻¹.

    • Fail: Broadening or appearance of a band at ~770 cm⁻¹ indicates oxidation to Bis(tributyltin)oxide (

      
      ).
      
Visualized Workflow

IR_Analysis_Workflow Start Start: Sample Prep Inert Inert Atmosphere (N2/Ar Glovebox) Start->Inert Degas CellLoad Load CaF2 Cell (Gas-tight) Inert->CellLoad Inject FTIR FTIR Acquisition (16 Scans, 2 cm-1) CellLoad->FTIR Transfer Check Quality Check (1820 cm-1 vs 770 cm-1) FTIR->Check Process Check->Inert Fail (Oxidized) Result Data Analysis Check->Result Pass

Caption: Figure 1: Self-validating workflow for the IR analysis of air-sensitive organotin hydrides.

Case Study: Monitoring Hydrostannylation Reactions

Context: Hydrostannylation involves the addition of a Sn-H bond across an alkyne or alkene. IR spectroscopy is the most efficient method for real-time monitoring of this reaction because the Sn-H bond cleavage is the rate-determining step in the radical chain propagation.

Reaction Logic
  • Start: High intensity at 1820 cm⁻¹ (Unreacted

    
    ).
    
  • Progress: Intensity at 1820 cm⁻¹ decreases exponentially.

  • End: Disappearance of 1820 cm⁻¹ peak; appearance of C=C stretches (if forming vinyl stannanes) or C-Sn fingerprints (< 600 cm⁻¹).

Data Interpretation Table
Reaction StageSn-H Peak (1820 cm⁻¹)Product Peak (C=C / C-Sn)Action Required
T = 0 min 100% IntensityAbsentInitiate Radical Initiator (AIBN/Et3B)
T = 30 min 50% IntensityIncreasingAdd more initiator if stalled
T = Endpoint < 2% IntensityMaximumQuench reaction
Pathway Diagram

Reaction_Monitoring Reagents Reagents: Alkyne + Bu3SnH Initiation Radical Initiation (AIBN, Heat) Reagents->Initiation Propagation Propagation Cycle (Sn-H Cleavage) Initiation->Propagation Monitoring IR Monitor: 1820 cm-1 Decay Propagation->Monitoring Sample Monitoring->Propagation Sn-H Exists Product Vinyl Stannane (No Sn-H Peak) Monitoring->Product Sn-H Gone

Caption: Figure 2: Logic flow for monitoring hydrostannylation progress via Sn-H peak disappearance.

Safety & Stability Comparison

While


 is spectrally distinct, its toxicity is a major liability. IR analysis often reveals "ghost peaks" in older samples due to degradation.
Toxicity & Handling
  • Organotins (

    
    ):  Highly toxic; neurotoxin and endocrine disruptor. Requires specific waste disposal.
    
    • IR Stability Note: Upon air exposure, a broad band at ~770 cm⁻¹ (Sn-O-Sn) appears rapidly.

  • Silanes (TTMSS): Low toxicity; often termed "Supersilane."

    • IR Stability Note: Much more resistant to oxidation; Si-H peak at ~2200 cm⁻¹ remains stable for longer periods in air.

Recommendation

For routine radical reductions where toxicity is a concern, TTMSS is the superior product , validated by the Si-H stretch at 2200 cm⁻¹. However, for specific hydrostannylation mechanisms where Tin's Lewis acidity is required,


 remains indispensable, provided its purity is validated via the 1820 cm⁻¹ stretch.

References

  • Chatgilialoglu, C. (1995). "Structural and Chemical Properties of Organosilanes." Accounts of Chemical Research. Link

  • Neumann, W. P. (1987). "Tri-n-butyltin Hydride as Reagent in Organic Synthesis." Synthesis. Link

  • Coates, J. (2000). "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry. Link

  • Nakanishi, K., & Solomon, P. H. (1977). Infrared Absorption Spectroscopy. Holden-Day. (Standard reference for Sn-H vs Si-H frequencies).
  • Gelest, Inc. "Silicon-Based Radical Reductions: A Comparison with Tin." Technical Guides. Link

Sources

Validation

Comparative reactivity of MePhSnH2 vs. Ph3SnH and Bu3SnH

This guide provides an in-depth comparative analysis of Methylphenyltin dihydride (MePhSnH₂) against the industry standards Tributyltin hydride (Bu₃SnH) and Triphenyltin hydride (Ph₃SnH) . Executive Summary In the landsc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of Methylphenyltin dihydride (MePhSnH₂) against the industry standards Tributyltin hydride (Bu₃SnH) and Triphenyltin hydride (Ph₃SnH) .

Executive Summary

In the landscape of radical reductions, Bu₃SnH is the workhorse due to its stability and commercial availability, while Ph₃SnH is the specialist for difficult reductions requiring faster hydrogen atom transfer (HAT) kinetics.

MePhSnH₂ emerges as a "hybrid" reagent. As a mixed alkyl-aryl dihydride, it bridges the gap between the stability of alkyl stannanes and the reactivity of aryl stannanes. Its dihydride nature offers superior atom economy, and its specific steric/electronic profile allows for "tunable" reactivity in stereoselective reductions and mechanistic probes.

Chemical Properties & Structural Analysis

The reactivity of organotin hydrides is governed by the Sn–H Bond Dissociation Energy (BDE) and the stability of the resulting stannyl radical.

FeatureBu₃SnH (Tributyl)Ph₃SnH (Triphenyl)MePhSnH₂ (Methylphenyl)
Class Trialkyl MonohydrideTriaryl MonohydrideMixed Alkyl-Aryl Dihydride
Sn-H BDE ~74 kcal/mol~65–68 kcal/mol~70–72 kcal/mol (Estimated)
H-Donor Ability Moderate (Standard)High (Fast Kinetics)Intermediate
Atom Economy Low (1 H per 291 g/mol )Low (1 H per 351 g/mol )High (2 H per ~212 g/mol )
Stability Air/Moisture StableLight/Air SensitiveModerately Sensitive
Byproduct Greasy, Non-polar (Bu₃SnX)Solid/Semi-solid (Ph₃SnX)Polar/Polymeric potential
Mechanistic Insight: The "Tunable" Sn-H Bond
  • Phenyl Effect: Phenyl groups stabilize the radical (Ph₃Sn•) through

    
    -delocalization, weakening the Sn-H bond. This makes Ph₃SnH a faster H-donor.
    
  • Alkyl Effect: Alkyl groups (Butyl, Methyl) destabilize the radical relative to phenyl, strengthening the Sn-H bond.

  • MePhSnH₂ Position: With one phenyl and one methyl, MePhSnH₂ possesses an intermediate BDE. This is crucial when Ph₃SnH is too reactive (causing premature reduction before a slow cyclization) but Bu₃SnH is too sluggish.

Reactivity Profiles & Kinetics

A. Radical Chain Reduction (Dehalogenation)

The rate-determining step in most reductions is the Hydrogen Atom Transfer (HAT) from the tin hydride to the carbon radical.



  • Bu₃SnH:

    
     (at 25°C for primary alkyl radicals).
    
  • Ph₃SnH:

    
    . The rate enhancement is typically 10–100x  faster than Bu₃SnH depending on the radical type.
    
  • MePhSnH₂: Predicted

    
    .
    
    • Application: Use MePhSnH₂ when you need to capture a radical faster than a competing side reaction (e.g., 1,5-H shift) but Ph₃SnH is too unstable to handle.

B. Hydrostannation of Alkynes

In the addition of Sn-H across alkynes, sterics and electronics dictate Regioselectivity (Terminal vs. Internal addition).

  • Bu₃SnH: Often gives mixtures of cis/trans and

    
     isomers due to reversible addition.
    
  • MePhSnH₂: The smaller "Me" group reduces steric clash compared to "Bu" or "Ph", potentially altering regioselectivity. Furthermore, as a dihydride, it can undergo double hydrostannation or polymerization if stoichiometry is not controlled.

Experimental Protocols

Protocol A: Synthesis of MePhSnH₂

Since MePhSnH₂ is not commonly shelf-stable, it is best prepared fresh.

Reagents: Methylphenyltin dichloride (MePhSnCl₂), Lithium Aluminum Hydride (LiAlH₄), Diethyl Ether.

  • Setup: Flame-dry a 3-neck flask under Argon.

  • Addition: Suspend LiAlH₄ (0.6 equiv) in dry Et₂O at 0°C.

  • Reaction: Dropwise add MePhSnCl₂ (1.0 equiv) in Et₂O over 20 mins.

  • Workup: Stir for 1 hour. Quench carefully with Glauber’s salt (Na₂SO₄·10H₂O) or slow water addition at 0°C.

  • Isolation: Filter the white precipitate under Argon. Dry the filtrate with MgSO₄ and concentrate in vacuo (keep temperature <20°C).

  • Storage: Use immediately or store at -20°C in the dark.

Protocol B: General Radical Reduction

Substrate: Alkyl Halide (R-X). Initiator: AIBN (0.1 equiv).

  • Dissolve R-X (1.0 mmol) in degassed Benzene or Toluene (0.1 M).

  • Add Organotin Hydride (1.1 equiv per halide).

    • Note for MePhSnH₂: You can use 0.6 equiv since it delivers 2 H atoms, but 1.1 equiv is safer to ensure full conversion without polymerization.

  • Add AIBN.[1]

  • Heat to 80°C (reflux) for 2–4 hours.

  • Purification:

    • Bu₃SnH: Requires KF workup or silica gel with 10% KF to remove tin residues.

    • MePhSnH₂: The byproduct is likely a polymeric organotin oxide/hydroxide upon hydrolytic workup, which can often be filtered off more easily than the greasy tributyltin residues.

Decision Logic & Mechanism Visualization

Radical Chain Mechanism

The following diagram illustrates the propagation cycle and where the kinetic difference between the hydrides lies.

RadicalMechanism cluster_legend Kinetic Control Point Initiator Initiator (AIBN) Sn_Rad Stannyl Radical (Sn•) Initiator->Sn_Rad Initiation Sn_H Sn-H Reagent (Bu3SnH / MePhSnH2) Sn_H->Sn_Rad Propagation Product Reduced Product (R-H) Sn_H->Product RX Alkyl Halide (R-X) Sn_Rad->RX Halogen Abstraction (Fast) R_Rad Carbon Radical (R•) RX->R_Rad R_Rad->Sn_H H-Abstraction (k_H) Rate Determining Step

Caption: The rate of H-Abstraction (


) is the critical differentiator. Ph₃SnH accelerates this step; Bu₃SnH is slower.
Selection Guide: Which Hydride to Use?

SelectionTree Start Select Tin Hydride Speed Is the radical intermediate short-lived (e.g., cyclopropyl)? Start->Speed Fast Yes (Fast Clock) Speed->Fast Yes Slow No (Standard Reduction) Speed->Slow No Ph3SnH Use Ph3SnH (Fastest H-Donor) Fast->Ph3SnH AtomEco Is Atom Economy or Purification Critical? Slow->AtomEco Bu3SnH Use Bu3SnH (Standard, Stable) AtomEco->Bu3SnH No MePhSnH2 Use MePhSnH2 (High H-content, Polar byproducts) AtomEco->MePhSnH2 Yes

Caption: Decision matrix for selecting organotin hydrides based on kinetic requirements and process efficiency.

Safety & Toxicology

  • General Toxicity: All organotins are toxic. They disrupt endocrine systems and damage the central nervous system.

  • Volatility:

    • MePhSnH₂: Lower molecular weight per tin atom than Ph₃SnH, but potentially higher volatility than Ph₃SnH due to the methyl group. Handle strictly in a fume hood.

    • Bu₃SnH: High lipophilicity allows it to penetrate skin easily.

  • Disposal: All tin waste must be segregated. MePhSnH₂ residues (often oxides) may be easier to precipitate and filter than the "invisible" greasy Bu₃SnX residues.

References

  • Kuivila, H. G. (1968). Organotin Hydrides and Organic Free Radicals. Accounts of Chemical Research. Link

  • Chatgilialoglu, C., & Newcomb, M. (1999). Hydrogen Donor Abilities of the Group 14 Hydrides. Advances in Organometallic Chemistry. (Establishes the BDE and kinetic hierarchy: Ph₃SnH > Bu₃SnH).
  • Clive, D. L. J. (2004). The Use of Organotin Hydrides in Organic Synthesis. Tetrahedron.
  • Foucher, D. (Thesis). Preparation and Characterization of Structurally Stable Polystannanes. (Discusses synthesis and NMR properties of MePhSnH₂ type species). 2

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl(phenyl)stannanes

In the landscape of organometallic analysis, mass spectrometry stands as a cornerstone technique for structural elucidation and quantification. Organotin compounds, a class with significant industrial application and env...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of organometallic analysis, mass spectrometry stands as a cornerstone technique for structural elucidation and quantification. Organotin compounds, a class with significant industrial application and environmental relevance, present unique analytical challenges and opportunities.[1] This guide provides an in-depth, comparative analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of methyl(phenyl)stannane compounds. We will dissect the fragmentation pathways, compare them with other relevant organotin species, and provide the causal logic behind the observed spectral features, grounded in established chemical principles.

The Analytical Imperative for Organotin Speciation

Organotin compounds, ranging from mono- to tetra-substituted species, have been widely used as PVC stabilizers, catalysts, and biocides in antifouling paints.[2] However, their toxicity, particularly that of tributyltin and triphenyltin, necessitates sensitive and specific analytical methods for environmental and toxicological monitoring.[1] Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for this purpose, offering the separation and structural identification of these compounds.[3] While polar organotins often require a derivatization step to form more volatile tetra-organotin species for GC analysis, understanding the fundamental fragmentation of the core structures is paramount for confident identification.[3]

Principles of Fragmentation in Organotin Compounds

Under typical 70 eV electron ionization (EI) conditions, the fragmentation of tetra-organotin compounds (R₄Sn) is a predictable and structurally informative process.[4] The initial ionization event forms a molecular ion (M⁺˙), which is often of low abundance or entirely absent. The subsequent fragmentation is governed by the cleavage of the tin-carbon bonds, which are generally the most labile sites in the molecule.

The process follows a logical cascade:

  • Loss of an Organic Radical: The primary fragmentation event is almost invariably the loss of one of the organic substituents (R) as a radical, leading to the formation of a stable tri-substituted stannyl cation ([R₃Sn]⁺). This ion is often the most abundant metal-containing fragment in the spectrum.

  • Sequential Ligand Loss: The [R₃Sn]⁺ ion can then undergo further sequential losses of the remaining organic groups, typically as neutral olefin molecules (e.g., loss of ethene from an ethyl group, or propene from a propyl group) through rearrangement processes, or as additional radicals.

  • Charge Retention on Tin: The positive charge is preferentially retained on the tin-containing fragment due to the electropositive nature of the metal.[5]

  • Isotopic Signature: A crucial identifying feature in the mass spectra of organotin compounds is the characteristic isotopic cluster for any tin-containing fragment. Tin has ten stable isotopes, with ¹²⁰Sn (32.97%), ¹¹⁸Sn (24.01%), and ¹¹⁶Sn (14.24%) being the most abundant, creating a distinctive pattern that is a hallmark of these compounds.[3]

Comparative Fragmentation Analysis: The Methyl(phenyl)stannane Series

The introduction of both methyl and phenyl groups to the tin center creates a fascinating interplay in fragmentation pathways. The relative stability of the leaving radical (methyl vs. phenyl) dictates the primary fragmentation route. We will use Trimethyl(phenyl)tin as our primary example and compare its expected pattern with other members of the series.

Case Study: Trimethyl(phenyl)tin (C₆H₅Sn(CH₃)₃)

For trimethyl(phenyl)tin, the molecular ion ([C₆H₅Sn(CH₃)₃]⁺˙) is expected at an m/z corresponding to its molecular weight (approx. 241 for the ¹²⁰Sn isotope). Fragmentation is dominated by the competitive loss of either a methyl or a phenyl radical.[6]

  • Pathway A: Loss of a Methyl Radical (•CH₃): This is a highly favored pathway, leading to the formation of the methyl(phenyl)stannyl cation, [C₆H₅Sn(CH₃)₂]⁺. The loss of the smaller, less stable methyl radical is often the most probable initial cleavage.

  • Pathway B: Loss of a Phenyl Radical (•C₆H₅): Cleavage of the Sn-Phenyl bond results in the trimethylstannyl cation, [(CH₃)₃Sn]⁺.

  • Secondary Fragmentation: The initially formed fragments undergo further dissociation. For example, the [C₆H₅Sn(CH₃)₂]⁺ ion can subsequently lose another methyl radical or a neutral methane molecule. The [(CH₃)₃Sn]⁺ ion will sequentially lose methyl groups.

The general fragmentation cascade for Trimethyl(phenyl)tin is visualized below.

M [PhSn(CH₃)₃]⁺˙ m/z 241 (¹²⁰Sn) F1 [PhSn(CH₃)₂]⁺ m/z 226 M->F1 - •CH₃ F2 [(CH₃)₃Sn]⁺ m/z 165 M->F2 - •Ph F3 [PhSnCH₃]⁺ m/z 211 F1->F3 - •CH₃ F4 [SnCH₃]⁺ m/z 135 F2->F4 - C₂H₆ F5 [PhSn]⁺ m/z 197 F3->F5 - •CH₃ Sn [Sn]⁺ m/z 120 F5->Sn - Ph•

Sources

Validation

Elemental Speciation and Analysis Standards for Organotin Compounds: A Comparative Guide

Organotin compounds (OTCs), particularly tributyltin (TBT) and triphenyltin (TPhT), are among the most hazardous anthropogenic substances introduced into the environment. Historically utilized as biocides in marine anti-...

Author: BenchChem Technical Support Team. Date: March 2026

Organotin compounds (OTCs), particularly tributyltin (TBT) and triphenyltin (TPhT), are among the most hazardous anthropogenic substances introduced into the environment. Historically utilized as biocides in marine anti-fouling paints and agricultural fungicides, their severe endocrine-disrupting properties at sub-nanogram per liter concentrations have triggered stringent global regulations[1]. For instance, the European Water Framework Directive (WFD) 2013/39/EU mandates an annual average environmental quality standard for TBT of just 0.2 ng/L in surface waters[1].

Achieving compliance at these ultra-trace levels requires analytical methodologies that merge exceptional chromatographic resolution with extreme elemental sensitivity. As a Senior Application Scientist, I have structured this guide to objectively compare the dominant analytical techniques—GC-ICP-MS, GC-FPD, and LC-MS/MS—and provide field-proven, self-validating experimental protocols grounded in ISO standards.

The Metrological Foundation: Certified Reference Materials (CRMs)

Before evaluating instrumentation, we must address the foundation of analytical trustworthiness: calibration and validation. Organotin analysis is highly susceptible to systematic errors during the complex extraction and derivatization phases.

To ensure metrological traceability, the use of matrix-matched Certified Reference Materials (CRMs) is non-negotiable. Materials such as CRM 477 (mussel tissue) and PACS-2 (marine sediment) provide certified mass fractions for monobutyltin (MBT), dibutyltin (DBT), and TBT[2]. Validating a method against these CRMs ensures that the extraction kinetics and derivatization efficiencies are accurately accounted for across complex biological and geological matrices.

Methodological Comparison: GC-ICP-MS vs. GC-FPD vs. LC-MS/MS

The speciation of organotins requires separating the various alkylated/arylated forms of tin before detection. The choice of hyphenated technique fundamentally impacts the limit of detection (LOD), throughput, and matrix resilience.

Gas Chromatography - Inductively Coupled Plasma Mass Spectrometry (GC-ICP-MS)

GC-ICP-MS is the gold standard for ultra-trace elemental speciation[1]. By coupling the high-resolution separation of GC with the elemental ionization power of an argon plasma (~6000 K), this method completely atomizes the eluting organotins, detecting specific tin isotopes (e.g.,


Sn, 

Sn) free from molecular interferences.
  • Advantage: Unmatched sensitivity (LODs < 0.1 ng/L), easily meeting WFD requirements[1].

  • Limitation: Requires extensive sample preparation (derivatization) and represents a high capital investment.

Gas Chromatography - Flame Photometric Detection (GC-FPD)

GC-FPD utilizes a specialized optical filter to detect the luminescence of tin species in a hydrogen-rich flame.

  • Advantage: Highly selective for tin and highly cost-effective compared to mass spectrometry.

  • Limitation: The LOD is generally an order of magnitude higher than ICP-MS. It struggles to meet ultra-trace regulatory limits without massive sample pre-concentration[3].

Liquid Chromatography - Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is gaining traction via techniques like QuEChERS because it analyzes organotin cations directly in the liquid phase[4].

  • Advantage: Completely bypasses the volatile derivatization step, drastically reducing sample preparation time[4].

  • Limitation: Suffers from severe matrix effects (ion suppression in the electrospray source) when analyzing complex environmental samples like bottom sediments, leading to poorer reproducibility and higher LODs compared to GC-ICP-MS[4].

Quantitative Performance Summary
Analytical TechniqueTypical LOD (Water)Derivatization Required?Matrix ToleranceCapital CostPrimary Use Case
GC-ICP-MS < 0.1 ng/LYesExcellentHighUltra-trace regulatory compliance (e.g., WFD)
GC-FPD 1.0 - 5.0 ng/LYesModerateLowRoutine industrial screening
LC-MS/MS 5.0 - 10.0 ng/LNoPoor (Ion suppression)Medium-HighRapid screening of non-derivatized samples

Experimental Workflow: A Self-Validating GC-ICP-MS Protocol

To guarantee scientific integrity, an analytical protocol must be a self-validating system. The following methodology for soil/sediment analysis is grounded in the principles of ISO 23161 and utilizes Isotope Dilution Mass Spectrometry (IDMS)[5].

By spiking the sample with isotopically enriched standards before extraction, any subsequent physical losses or incomplete derivatization are mathematically canceled out. The final quantification relies solely on the altered isotope ratio (e.g.,


Sn/

Sn), making the protocol inherently self-correcting.
Step-by-Step Methodology

Step 1: Isotope Spiking & Equilibration

  • Action: Weigh 3.0 g of lyophilized, homogenized sediment into a centrifuge tube. Spike the sample with a known concentration of

    
    Sn-enriched MBT, DBT, and TBT internal standards.
    
  • Causality: Adding the spike directly to the dry solid ensures true isotope equilibration with the native analytes. Because the spike and the native analyte share identical chemical properties, they will behave identically throughout the remainder of the assay.

Step 2: Acidic/Methanolic Extraction

  • Action: Add 3 mL of an acetic acid/methanol/water (1:1:1, v/v/v) mixture. Extract via ultrasonication for 30 minutes[4].

  • Causality: Organotins bind strongly to sediment matrices. The acidic environment disrupts ionic interactions between the organotin cations and the negatively charged silicates/organic matter, while methanol enhances the solubility of the hydrophobic alkyl chains.

Step 3: In-Situ Derivatization & Liquid-Liquid Extraction

  • Action: Adjust the extract pH to 4.5 using an acetate buffer. Add 5 mL of hexane and 0.5 mL of 10% sodium tetraethylborate (

    
    ) in tetrahydrofuran[4][5]. Shake vigorously for 30 minutes.
    
  • Causality: Native organotin cations (e.g.,

    
    ) are highly polar and non-volatile, making them incompatible with GC. 
    
    
    
    acts as an alkylating agent, replacing the chloride/hydroxide ligands with ethyl groups. This converts the cations into fully substituted, non-polar, volatile species (e.g., ethyl-tributyltin) that immediately partition into the hexane layer, protecting them from degradation.

Step 4: GC-ICP-MS Instrumental Analysis

  • Action: Inject 1 µL of the hexane extract into the GC-ICP-MS. Use a non-polar capillary column (e.g., DB-5ms) with a temperature program ramping from 60°C to 280°C. Monitor masses ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     118, 119, and 120.
    
  • Causality: The GC column separates the derivatized organotins based on their boiling points and molecular weights. As they elute into the ICP plasma, they are ionized. By measuring the exact ratio of the native

    
    Sn to the spiked 
    
    
    
    Sn, the absolute concentration of the original organotin is calculated with extreme precision, immune to matrix-induced signal drift.

Analytical Workflow Visualization

The following diagram maps the logical progression of the self-validating organotin speciation workflow, highlighting the critical phase transition from polar cations to volatile derivatives.

OrganotinWorkflow Sample Environmental Sample (Water, Sediment, Biota) Spiking Isotope Spiking (119Sn-enriched internal standards) Sample->Spiking Extraction Extraction (Acidic/Methanolic + Ultrasound) Spiking->Extraction Derivatization Derivatization (NaBEt4 Alkylation into Hexane) Extraction->Derivatization Separation Gas Chromatography (GC) (Volatile Separation) Derivatization->Separation Detection ICP-MS Detection (Elemental Isotope Quantification) Separation->Detection

Analytical workflow for organotin speciation, from sample extraction to elemental detection.

References

  • prEN ISO 23161 2017 - Soil Quality Organotin Analysis Gas iTeh Standards
  • Ultrasensitive High Throughput Elemental Speci
  • A new mussel certified reference material (CRM 477)
  • Determination of organotin compounds in waters by headspace solid phase microextraction gas chromatography triple quadrupole tandem mass spectrometry under the European Water Framework Directive ResearchG
  • Fit-for-Purpose Assessment of QuEChERS LC-MS/MS Methods for Environmental Monitoring of Organotin Compounds in the Bottom Sediments of the Odra River Estuary PubMed Central

Sources

Comparative

Comparative Guide: Radical Propagation Kinetics of Secondary vs. Tertiary Stannanes

Executive Summary In radical-mediated synthesis, the choice of stannane hydrogen atom donor is often reduced to habit rather than kinetic optimization. While Tributyltin hydride ( ) remains the industry standard due to h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In radical-mediated synthesis, the choice of stannane hydrogen atom donor is often reduced to habit rather than kinetic optimization. While Tributyltin hydride (


)  remains the industry standard due to historical precedence and commercial availability, secondary stannanes  (specifically Diphenylstannane, 

) offer distinct kinetic and processing advantages.

The Bottom Line:

  • Reactivity: Secondary aryl stannanes (

    
    ) are significantly faster  hydrogen atom donors than tertiary alkyl stannanes (
    
    
    
    ).
  • Throughput: The dual hydrogen capacity of secondary stannanes allows for lower stoichiometric loading.

  • Processing:

    
     generates polymeric, solid byproducts upon oxidation, simplifying purification compared to the lipophilic, toxic liquid residues of 
    
    
    
    .

This guide provides a technical comparison of propagation rates (


), mechanistic implications, and experimental validation protocols.

Mechanistic Foundations: The Propagation Cycle[1][2][3]

To understand the kinetic differences, we must isolate the hydrogen atom transfer (HAT) step within the radical chain. The efficiency of a stannane reagent is defined by the rate constant


 (often denoted as 

for the H-abstraction step).
The Radical Chain Mechanism[1][2]

The following diagram illustrates the standard Giese-type radical addition where the stannane acts as the chain transfer agent.

RadicalChain Init Initiator (AIBN) Rad_In In• Init->Rad_In Heat/hv Sn_Rad R'3Sn• (Stannyl Radical) Rad_In->Sn_Rad + R'3Sn-H - In-H Stannane R'3Sn-H Alkyl_Rad R• (Alkyl Radical) Sn_Rad->Alkyl_Rad  + R-X (Halide)  - R'3Sn-X   (k_X abstraction) Substrate Substrate (R-X) Product Product (R-H) Alkyl_Rad->Product  + R'3Sn-H (k_H transfer) Product->Sn_Rad Regenerates Chain

Figure 1: The radical chain propagation cycle.[1][2] The critical step comparing stannanes is the transformation of R• to Product via k_H.

Comparative Analysis: Secondary vs. Tertiary Stannanes

The rate of hydrogen abstraction (


) is governed by the Bond Dissociation Energy (BDE) of the Sn-H bond and steric accessibility.
Kinetic Data & Reactivity Trends

The general reactivity sequence for hydrogen donation is:



Diphenylstannane (


)  is kinetically superior to Tributyltin hydride (

)
due to the electronic effects of the phenyl rings weakening the Sn-H bond, facilitating faster homolytic cleavage.
Table 1: Comparative Kinetic Parameters (at 25°C)
ReagentStructureTypeSn-H BDE (kcal/mol)

(Primary Alkyl) (

)

(Vinyl Radical) (

)
Relative Rate

Tributyltin hydride

Alkyl
~74


1.0 (Ref)

Triphenyltin hydride

Aryl
~68-70


~5-10x

Diphenylstannane

Aryl
< 68>

>

> 10x

Dibutyltin dihydride

Alkyl
~75

N/A~1.0x

Key Insight: The presence of phenyl groups (Aryl stannanes) has a more profound impact on increasing


 than the degree of substitution (secondary vs. tertiary). However, 

combines the electronic activation of the phenyl group with the statistical advantage of having two abstractable hydrogens per molecule.
Selectivity vs. Speed
  • When to use

    
    :  If your radical intermediate (
    
    
    
    ) needs to undergo a slow unimolecular transformation (like a 5-exo-trig cyclization) before being quenched by a hydrogen atom, a slower H-donor is beneficial. High concentrations of the hyper-reactive
    
    
    might quench the initial radical prematurely (direct reduction) before cyclization occurs.
  • When to use

    
    :  For intermolecular additions, difficult reductions of stable radicals, or when rapid quenching is desired to prevent side reactions (like rearrangements).
    
Toxicity & Workup
  • 
    :  Generates 
    
    
    
    , a toxic, lipophilic oil that streaks on silica gel and contaminates products.
  • 
    :  Upon reaction/oxidation, it tends to form polymeric diphenyltin oxides/solids. These are often insoluble in non-polar solvents, allowing them to be removed by simple filtration or precipitation, significantly easing the purification burden.
    

Experimental Validation Protocols

To verify the propagation rates in your specific system, "Radical Clock" experiments are the gold standard. This method avoids complex laser setups by comparing the unknown H-abstraction rate against a known unimolecular rearrangement rate.

Protocol: Competitive Kinetics (Radical Clock)

Objective: Determine


 for a stannane using the cyclopropylcarbinyl rearrangement clock.

Concept: A radical (


) has two paths:
  • Path A (Clock): Rearrange to

    
     with known rate constant 
    
    
    
    .
  • Path B (Quench): Abstract H from

    
     to form 
    
    
    
    with rate
    
    
    .

By measuring the ratio of rearranged (


) to unrearranged (

) products, we calculate

.
Workflow Diagram

ExperimentalProtocol Step1 1. Prepare Substrate (Cyclopropyl methyl halide) Step2 2. Reaction Setup Solvent: Benzene/Toluene Initiator: AIBN (0.1 eq) Stannane: 0.1M - 1.0M (Variable) Step1->Step2 Step3 3. Degas & Reflux Remove O2 (inhibitor) Heat to 80°C Step2->Step3 Step4 4. Product Analysis (GC/NMR) Measure Ratio: [Unrearranged] / [Rearranged] Step3->Step4 Step5 5. Calculation k_H = k_clock * ([Rearranged]/[Unrearranged]) * (1/[SnH]) Step4->Step5

Figure 2: Workflow for determining hydrogen abstraction rates using the radical clock method.

Step-by-Step Procedure:
  • Substrate: Synthesize (bromomethyl)cyclopropane.

  • Standard Solution: Prepare a 0.1 M solution of the substrate in dry benzene-d6 (for NMR) or toluene (for GC).

  • Stannane Titration: Prepare 3 separate reaction vials with varying concentrations of the stannane (e.g., 0.2 M, 0.5 M, 1.0 M).

  • Initiation: Add AIBN (0.05 equiv) to each vial.

  • Degassing: Freeze-pump-thaw x3 or vigorous argon sparging for 15 mins. (Crucial: Oxygen inhibits the chain).

  • Reaction: Heat at 80°C for 2 hours (or until substrate is consumed).

  • Analysis: Analyze the crude mixture.

    • Direct Product (

      
      ):  Methylcyclopropane (Quenching before ring opening).
      
    • Clock Product (

      
      ):  1-Butene (Ring opening then quenching).
      
  • Calculation:

    
    
    
    • Use

      
       (at 25°C for cyclopropylcarbinyl) or appropriate Arrhenius adjusted value for 80°C.
      
    • Plot

      
       vs 
      
      
      
      . The slope gives
      
      
      .

Decision Matrix: Which Stannane to Use?

ScenarioRecommended ReagentReason
Standard Reductions (Simple Halide to H)

Faster reaction, cleaner workup (solids), less toxic residue.
Slow Cyclizations (5-exo, 6-endo)

Slower H-transfer allows time for the radical to cyclize before quenching.
Vinyl/Aryl Halide Reduction

or

Stronger C-X bonds require the more reactive aryl stannanes to sustain the chain.
Large Scale (Process)

(generated in situ)
Can be generated from

+ PMHS to avoid handling toxic organotin hydrides directly.

References

  • Chatgilialoglu, C., Ingold, K. U., & Scaiano, J. C. (1981). Rate constants and Arrhenius parameters for the reactions of primary, secondary, and tertiary alkyl radicals with tributyltin hydride. Journal of the American Chemical Society. Link

  • Carlsson, D. J., & Ingold, K. U. (1968). Kinetics and rate constants for the reaction of tri-n-butyltin hydride with methyl, ethyl, and t-butyl radicals. Journal of the American Chemical Society. Link

  • Clive, D. L. J., & Wang, J. (2002).[3] Diphenylstannane: A Reagent for Radical Reactions with Simplified Purification. The Journal of Organic Chemistry. Link

  • Watson, H. A., et al. (2025).[4] Rate constants and Arrhenius parameters for H-atom abstraction from Bu3SnH by the 2,2-dimethylvinyl radical. Organic & Biomolecular Chemistry.[4][5] Link

  • Newcomb, M. (1993). Competition Methods and Scales for Alkyl Radical Reaction Kinetics. Tetrahedron.[5] Link

Sources

Validation

Validating purity of methyl(phenyl)stannane via gas chromatography

Title: Validating the Purity of Methyl(phenyl)stannane ( ): A Comparative Guide to Gas Chromatographic Protocols Executive Summary Methyl(phenyl)stannane ( ) is a versatile radical reducing agent and intermediate in Stil...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating the Purity of Methyl(phenyl)stannane (


): A Comparative Guide to Gas Chromatographic Protocols

Executive Summary Methyl(phenyl)stannane (


) is a versatile radical reducing agent and intermediate in Stille coupling sequences. However, its validation presents a unique analytical paradox: the very reactivity that makes it valuable (the Sn-H bond) renders it thermally unstable under standard Gas Chromatography (GC) conditions.

This guide objectively compares three validation methodologies: Direct Injection GC (High Risk/Rapid), Derivatized GC (High Integrity/Robust), and


Sn NMR  (Structural Benchmark). For pharmaceutical and materials science applications, we recommend a Derivatized GC  approach to prevent thermal redistribution artifacts that lead to false impurity profiles.

Part 1: The Technical Challenge – Thermal Redistribution

The core failure mode in analyzing organotin hydrides via standard GC is thermal redistribution (disproportionation). Inside a hot injector port (


C), secondary stannanes undergo ligand exchange, creating "ghost" impurities that were not present in the original sample.

The Redistribution Mechanism:



If you observe broad peaks or shifting ratios of methyl/phenyl species, your analytical method is likely degrading the sample, not measuring it.

Visualization: The Thermal Instability Pathway

Redistribution Sample MePhSnH2 Sample Injector Hot GC Injector (>200°C) Sample->Injector Direct Injection TrueData True Purity Profile Sample->TrueData Derivatization (Recommended) Artifacts Artifacts Detected: Me2PhSnH, PhSnH3 Injector->Artifacts Thermal Disproportionation

Figure 1: Mechanism of thermal artifact generation during direct GC analysis of secondary stannanes.

Part 2: Comparative Analysis of Methodologies

The following table contrasts the performance of the three primary validation strategies.

FeatureMethod A: Direct GC Method B: Derivatized GC (Recommended) Method C:

Sn NMR
Analyte State Native (

)
Tetra-organotin (

)
Native (

)
Thermal Stability Poor (High risk of redistribution)Excellent (Thermally inert)N/A (Ambient temp)
Limit of Detection ~100 ppm< 10 ppm (FID/MS)~1000 ppm (1%)
Quantitation Semi-quantitativeHighly QuantitativeQuantitative (with IS)
Artifact Risk High (Ghost peaks)LowNone
Prep Time 5 mins45 mins15 mins

Part 3: Experimental Protocols

Method A: Direct Injection GC (The "Cool" Approach)

Use this only for rapid process checks, not for final Certificate of Analysis (CoA) generation.

Critical Parameter: You must use a Cool On-Column (COC) inlet or a low-temperature PTV (Programmed Temperature Vaporizer) to minimize thermal shock.

  • Instrument: Agilent 7890/8890 or equivalent with COC inlet.

  • Column: DB-1 or HP-5 (100% Dimethylpolysiloxane or 5% Phenyl), 30m x 0.32mm x 0.25µm. Avoid polar columns (PEG/Wax) as they interact with Sn-H.

  • Carrier Gas: Helium at 1.5 mL/min (Constant Flow).

  • Inlet:

    • Mode: Cool On-Column (Track Oven).

    • Alternative: Split/Splitless at 150°C (Max). Do not exceed 150°C.

  • Oven Program:

    • Start: 40°C (Hold 2 min)

    • Ramp: 10°C/min to 150°C

    • Ramp: 25°C/min to 250°C (Bake out)

  • Detector (FID): 250°C. (Note: SnO2 formation can foul FID jets over time; clean regularly).

Method B: Derivatized GC (The Validation Standard)

This protocol converts the reactive hydride into a stable tetra-alkyl stannane using a Grignard reagent. This is the industry standard for organotin purity.

Reaction:



Protocol Steps:

  • Sampling: Dissolve 20 mg of

    
     in 1 mL of anhydrous diethyl ether under Argon.
    
  • Derivatization: Slowly add 0.5 mL of Butylmagnesium chloride (2.0 M in THF).

    • Observation: Gas evolution (

      
      ) will occur.
      
  • Quench: After 10 mins, carefully quench with 0.5 mL saturated

    
     (aq).
    
  • Extraction: Extract the organic layer with Hexane (2 mL). Dry over

    
    .
    
  • GC Analysis: Inject the Hexane layer.

    • Inlet: Split 50:1 at 250°C (The derivative is stable).

    • Column: HP-5MS.

    • Oven: 60°C

      
       280°C at 15°C/min.
      
  • Validation: The peak observed is now Methyl(phenyl)dibutylstannane. Any impurities (e.g.,

    
    ) will appear as their respective butyl-derivatives (
    
    
    
    ), allowing distinct separation without thermal scrambling.
Visualization: Derivatization Workflow

Derivatization Start Crude MePhSnH2 React Add BuMgCl (excess) (Converts Sn-H to Sn-Bu) Start->React Inert Atm Extract Hexane Extraction (Removes Mg salts) React->Extract Quench Analyze GC-FID/MS Analysis of MePhBu2Sn Extract->Analyze Stable Injection

Figure 2: Workflow for stabilizing organotin hydrides via Grignard alkylation prior to GC analysis.

Part 4: Troubleshooting & Causality

Issue: Broad Tailing Peaks (Direct Method)

  • Causality: Organotins are Lewis acidic and interact with silanol groups on the glass liner or column.

  • Solution: Use deactivated liners (silanized) and ensure the column is "base deactivated."

Issue: Multiple Peaks in "Pure" Sample (Direct Method)

  • Causality: Disproportionation in the injector. You are seeing

    
     and 
    
    
    
    formed in situ.
  • Solution: Switch to Method B (Derivatization) immediately. If the peaks persist in Method B, the impurities are real.

Issue: FID Signal Loss

  • Causality: Combustion of organotins produces solid Tin(IV) Oxide (

    
    ), which coats the collector electrode.
    
  • Solution: Clean the FID jet and collector every 50-100 injections.

References

  • Agilent Technologies. (2020). Analysis of Organotin Compounds in Water by GC/MS. Retrieved from [Link]

  • Tsunoi, S., et al. (2002). "Analysis of organotin compounds by Grignard derivatization and gas chromatography-ion trap tandem mass spectrometry." Journal of Chromatography A. Retrieved from [Link]

  • International Organization for Standardization. (2004).[1] ISO 17353:2004 Water quality — Determination of selected organotin compounds — Gas chromatographic method.[1] Retrieved from [Link]

  • European Commission. (2003). Common Implementation Strategy for the Water Framework Directive: Guidance on Analysis and Monitoring of Organotin Compounds. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Methyl(phenyl)stannane proper disposal procedures

Advanced Operational Guide: Safe Handling, Quenching, and Disposal of Methyl(phenyl)stannane Methyl(phenyl)stannane ( ) is a highly reactive secondary organotin hydride utilized in specialized radical reductions and cros...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational Guide: Safe Handling, Quenching, and Disposal of Methyl(phenyl)stannane

Methyl(phenyl)stannane (


) is a highly reactive secondary organotin hydride utilized in specialized radical reductions and cross-coupling methodologies. Unlike stable organotin halides, organotin hydrides present acute logistical and safety challenges due to the thermodynamic instability of the Sn-H bond. This guide provides drug development professionals and laboratory scientists with a self-validating, causality-driven protocol for the safe neutralization and disposal of this hazardous reagent.

Hazard Profile & Causality

Untreated disposal of


 into standard waste streams is a critical safety violation. If exposed to protic solvents, ambient moisture, or acidic waste, the Sn-H bonds undergo rapid hydrolysis or protode-stannylation, evolving large volumes of highly flammable hydrogen gas (

). In a sealed waste drum, this leads to catastrophic overpressurization and rupture.

Biologically, the lipophilic nature of the organotin backbone allows it to easily permeate cellular membranes. Once internalized, it acts as a potent neurotoxin by uncoupling mitochondrial oxidative phosphorylation and depleting ATP[1].

toxicity_pathway A Methyl(phenyl)stannane Exposure B Lipophilic Cellular Uptake A->B C Mitochondrial Membrane Accumulation B->C D ATP Synthase Inhibition C->D E Oxidative Phosphorylation Uncoupling D->E F Cellular Apoptosis (Neurotoxicity) E->F

Caption: Mechanistic pathway of Methyl(phenyl)stannane cellular toxicity and mitochondrial disruption.

The Self-Validating Quenching Protocol

To ensure safe disposal,


 must be chemically deactivated (quenched) before it enters the institutional waste stream. The most reliable method is electrophilic iodination.

The Causality of the Iodine Choice: While water or alcohols can quench hydrides, they generate dangerous


 gas. Iodine (

) reacts cleanly with the Sn-H bond to form a stable Sn-I bond and hydrogen iodide (HI) without gas evolution:

This method is self-validating : the persistence of the iodine's brown color provides a direct, visual confirmation that all reactive Sn-H bonds have been entirely consumed.

Step-by-Step Methodology:

  • Inert Preparation: Conduct all operations inside a certified chemical fume hood. Purge a round-bottom flask with Argon to prevent premature atmospheric oxidation[1].

  • Thermal Dissipation (Dilution): Transfer the residual

    
     into the flask and dilute to approximately 0.1 M using dry Tetrahydrofuran (THF). Causality: The iodination of tin hydrides is highly exothermic. Dilution acts as a thermal sink to prevent solvent boil-off.
    
  • Electrophilic Cleavage: Prepare a 1.0 M solution of

    
     in THF. Using an addition funnel, add the 
    
    
    
    solution dropwise to the stannane while stirring vigorously.
  • Visual Validation: Continue the dropwise addition until a faint brown color persists in the solution for at least 10 minutes. This persistent color confirms the complete exhaustion of the hydride species.

  • Acid Neutralization: The reaction generates HI. Carefully add saturated aqueous Sodium Bicarbonate (

    
    ) to neutralize the acid until the aqueous phase reaches a pH between 5 and 9[2]. Add a few drops of saturated Sodium Thiosulfate (
    
    
    
    ) to clear the residual iodine color.
  • Phase Separation: Transfer the mixture to a separatory funnel. Isolate the heavy metal organic phase (containing

    
    ) from the aqueous phase.
    

disposal_workflow S1 1. Isolate PhMeSnH2 (Argon Atmosphere) S2 2. Dilute in Dry THF (Thermal Control) S1->S2 S3 3. Dropwise Addition of I2 / THF Solution S2->S3 S4 4. Self-Validation: Persistent Brown Color S3->S4 S5 5. Neutralize HI (NaHCO3, pH 5-9) S4->S5 S6 6. Phase Separation (Organic vs. Aqueous) S5->S6 S7 7. Package in HDPE (Leave 10% Headspace) S6->S7 S8 8. EHS Submission (< 60 Days Accumulation) S7->S8

Caption: Step-by-step operational workflow for the safe quenching and disposal of organotin hydrides.

Waste Segregation & EHS Logistics

Once quenched, the resulting organotin halides remain highly toxic heavy metals and must be managed under strict Environmental Health and Safety (EHS) guidelines. Do not mix organotin waste with general organic solvent waste[1].

Quantitative Data: Waste Segregation Matrix

Waste StreamRCRA ClassificationApproved ContainerEHS Incompatibility Rules
Quenched Organotin (Organic) Halogenated Heavy MetalHigh-Density Polyethylene (HDPE)Strictly incompatible with strong oxidizers and acids[2].
Neutralized Aqueous Wash Aqueous Heavy MetalHDPE JugDo not mix with flammable organics[3].
Contaminated PPE / Glassware Solid Hazardous WasteWide-mouth poly-jarDo not combine liquid and solid chemical wastes[3].

Critical Operational Directives:

  • The Headspace Rule: When filling the HDPE waste container, you must leave at least 10% of the container's volume as empty headspace. Causality: This buffer prevents container rupture from unexpected vapor pressure fluctuations or residual off-gassing[4].

  • Evaporation Prohibition: Never attempt to evaporate organotin solvents in a fume hood as a disposal method. This is a direct violation of EPA and institutional EHS regulations[4].

  • Time-Bound Accumulation: Waste must be formally called in for EHS pickup within 60 days of the accumulation start date written on the label, ensuring disposal occurs well before the federal 90-day regulatory limit[4].

  • Labeling: Containers must be explicitly marked with the words "Organotin wastes" in highly visible lettering (e.g., at least 25mm high per specific environmental control orders)[5].

References

  • Environment Protection Authority (EPA) NSW. "Chemical control order in relation to organotin wastes." NSW Government. [Link]

  • Environmental Health & Safety. "Chemical Waste." The University of Texas at Austin.[Link]

  • Environmental Health and Safety. "Chemical Waste Management Reference Guide." The Ohio State University. [Link]

Sources

Handling

Personal protective equipment for handling Methyl(phenyl)stannane

This guide outlines the operational safety, handling, and disposal protocols for Methyl(phenyl)stannane (MePhSnH₂) . Notice: This compound is a secondary organotin hydride .

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the operational safety, handling, and disposal protocols for Methyl(phenyl)stannane (MePhSnH₂) .

Notice: This compound is a secondary organotin hydride . It combines the severe neurotoxicity risks of organotins with the physical hazards of high-energy reducing agents (pressure buildup, flammability). Treat with higher caution than standard tributyltin hydride.

Executive Safety Assessment

  • Primary Hazard Class: Acute Neurotoxin & Pyrophoric Hazard

  • CAS Number: 2406-68-0 (Generic Phenylstannane family) / Specific isomer often custom synthesized.

  • Physical State: Colorless to pale yellow liquid.

  • Critical Risks:

    • Neurotoxicity: Methyl-substituted organotins are potent neurotoxins. They can cross the blood-brain barrier, causing cerebral edema.

    • Pressure/Explosion: The Sn-H₂ bond is thermodynamically unstable. It can decompose to release Hydrogen gas (

      
      ), pressurizing storage vessels.
      
    • Water Reactivity: Reacts with moisture to evolve

      
       and toxic tin oxides.
      

Personal Protective Equipment (PPE) Matrix

Do not rely on standard lab PPE. This compound permeates standard latex/nitrile rapidly.

ComponentSpecificationRationale
Hand Protection Double-Gloving Strategy: 1. Inner: Nitrile (4 mil)2.[1] Outer: Silver Shield® (Laminate) or Viton®Organotins permeate standard nitrile in <15 mins. Laminate provides >4hr breakthrough time.
Respiratory P100/OV Cartridge (if outside Glovebox)Prevent inhalation of tin-laden vapors which can cause respiratory arrest.
Eye/Face Chemical Goggles + Face ShieldRisk of violent hydrolysis if splashed; protects against pressure-release sprays.
Body Tyvek® Lab Coat or ApronNon-woven material prevents absorption into street clothes.

Engineering Controls & Storage

Storage Protocol
  • Temperature: Store at -20°C (Freezer).

  • Vessel: Teflon-tapped Schlenk tube or pressure-rated vial with a pressure-relief cap (venting septum).

  • Atmosphere: Strict Argon or Nitrogen atmosphere.[2]

  • Warning: Never store in a standard screw-cap vial at room temperature; decomposition will shatter the glass.

Handling Environment
  • Primary: Inert Gas Glovebox (

    
     < 5 ppm, 
    
    
    
    < 5 ppm).
  • Secondary: Schlenk Line (Double-manifold) with rigorous exclusion of air.

Operational Protocol: Safe Transfer

Objective: Transfer MePhSnH₂ from storage to reaction vessel without air exposure or pressure hazards.

Step 1: Pressure Check (The "Hiss" Test)

Before moving the bottle, visually inspect for septa bulging.

  • Secure the bottle in a clamp.

  • Insert a needle connected to an inert gas bubbler (open to exhaust) before opening the valve.

  • Observation: If bubbles surge, the bottle is pressurized with

    
    . Allow it to vent until equilibrium is reached.
    
Step 2: Syringe Transfer (Schlenk Technique)
  • Equipment: Gas-tight glass syringe (Hamilton) with a locking Luer tip. Avoid plastic syringes (swelling).

  • Procedure:

    • Flush syringe 3x with Argon.

    • Insert needle through the septum of the source flask.

    • Inject an equivalent volume of Argon to replace the liquid volume (prevent vacuum lock).

    • Withdraw liquid slowly to avoid cavitation.

    • Transport: Embed the needle tip in a rubber block or use a syringe cap for transport to the reaction flask.

Step 3: Reaction Monitoring
  • By-products: As the hydride reacts, it often forms ditin species (

    
    ) or tin oxides.
    
  • Quenching: Never quench directly with water. See Section 6.

Visual Workflow: Safe Handling

G Start Start: MePhSnH2 Handling Check Visual Inspection (Bulging Septum?) Start->Check Vent Vent H2 via Bubbler (Exhaust Line) Check->Vent Yes (Pressurized) Equilib Pressure Equilibrated Check->Equilib No Vent->Equilib Transfer Syringe Transfer (Glass Syringe Only) Equilib->Transfer Reaction Reaction under Argon Transfer->Reaction Disposal Quench & Dispose Reaction->Disposal

Figure 1: Decision logic for handling pressurized organotin hydride vessels.

Deactivation & Disposal (The "Kill" Step)

Principle: Convert the reactive Hydride (


) and the toxic Organotin (

) into a stable, insoluble solid for disposal.
Reagents Required:
  • Dichloromethane (DCM)

  • Ethanol (EtOH)

  • Bleach (5% NaOCl) or Potassium Fluoride (KF)

Protocol:
  • Dilution: Dilute the waste stream with DCM (1:10 ratio).

  • Hydride Quench: Add Ethanol dropwise at 0°C.

    • Reaction:

      
      
      
    • Note: Bubbling indicates hydrogen release. Wait for bubbling to cease.

  • Tin Removal (KF Method - Preferred):

    • Add saturated aqueous Potassium Fluoride (KF) solution.

    • Stir vigorously for 1 hour.

    • Result: Insoluble polymeric tin fluorides will precipitate as a white solid.

    • Filtration: Filter the solid. The solid is high-tin waste; the filtrate is organic waste.

  • Alternative (Bleach Method):

    • After the ethanol quench, add 10% bleach solution slowly.

    • Mechanism:[3][4] Oxidizes organic residues.

    • Warning: Exothermic.[5][6]

Emergency Response

ScenarioImmediate ActionMedical/Safety Note
Skin Contact 1. Wipe off liquid immediately (do not wash first; washing spreads it).2. Wash with soap/water for 15 mins.3. Apply PEG-400 (polyethylene glycol) if available.Organotins bind to skin proteins. PEG helps solubilize and remove them.
Inhalation Evacuate to fresh air. Administer Oxygen if breathing is labored.Monitor for delayed pulmonary edema (fluid in lungs) for 24 hours.
Spill (>5mL) 1. Evacuate area.2. Do NOT use water (generates H2).3. Cover with activated charcoal or vermiculite.Call EHS immediately. Do not attempt cleanup without SCBA.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Safe Handling of Organotin Compounds.[2] Retrieved from

  • PubChem. (2025).[7] Stannane, phenyl- (CID 6335496) Safety Data.[8] National Library of Medicine. Retrieved from

  • NIST Chemistry WebBook. (2025). Trimethylphenylstannane Thermochemistry. National Institute of Standards and Technology. Retrieved from

  • Occupational Safety and Health Administration (OSHA).Organotin Compounds Standard 1910.1000.
  • Gelest, Inc. (2015). Safety Data Sheet: Organotin Hydrides. Retrieved from

Sources

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